molecular formula C17H19NO B2625276 2-(2-Phenoxyphenyl)piperidine CAS No. 383128-68-5

2-(2-Phenoxyphenyl)piperidine

Cat. No.: B2625276
CAS No.: 383128-68-5
M. Wt: 253.345
InChI Key: CKVUXUPEXBSDOQ-UHFFFAOYSA-N
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Description

2-(2-Phenoxyphenyl)piperidine is a useful research compound. Its molecular formula is C17H19NO and its molecular weight is 253.345. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Phenoxyphenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenoxyphenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-phenoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-2-8-14(9-3-1)19-17-12-5-4-10-15(17)16-11-6-7-13-18-16/h1-5,8-10,12,16,18H,6-7,11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVUXUPEXBSDOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical properties and molecular structure of 2-(2-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, molecular structure, and synthetic pathways of 2-(2-Phenoxyphenyl)piperidine , a privileged scaffold in medicinal chemistry often utilized in the development of central nervous system (CNS) agents.

Chemical Profile, Molecular Architecture, and Synthetic Methodologies

Executive Summary

2-(2-Phenoxyphenyl)piperidine (Molecular Formula: C


H

NO) is a bicyclic secondary amine characterized by a piperidine ring substituted at the C2 position with an ortho-phenoxy-phenyl group. This molecule represents a "privileged structure" in drug discovery, merging the pharmacophoric features of 2-arylpiperidines (e.g., methylphenidate analogs) with biaryl ethers (common in serotonin/norepinephrine reuptake inhibitors like atomoxetine).

Its structural significance lies in the ortho-substitution pattern , which imposes restricted conformational flexibility, potentially enhancing selectivity for monoamine transporters (SERT/NET) or G-protein coupled receptors (GPCRs).

Molecular Architecture & Conformational Analysis

Structural Connectivity

The molecule consists of three distinct domains:

  • The Basic Center: A saturated piperidine ring containing a secondary amine (pKa ~9.8), serving as the primary cation-binding site for aspartate residues in receptor pockets.

  • The Linker Scaffold: A phenyl ring attached directly to the piperidine C2 carbon.

  • The Lipophilic Tail: A phenoxy group attached at the ortho (2') position of the central phenyl ring.

Stereochemistry and Conformation
  • Chirality: The C2 carbon of the piperidine ring is a chiral center, resulting in two enantiomers: (R)- and (S)- 2-(2-phenoxyphenyl)piperidine. Biological activity is often enantioselective.

  • Piperidine Chair: The piperidine ring predominantly adopts a chair conformation. The bulky 2-aryl substituent prefers the equatorial position to minimize 1,3-diaxial interactions with the piperidine protons.

  • The Ortho-Effect: The ortho-phenoxy substitution creates significant steric bulk near the connection point. This forces the two phenyl rings to twist out of coplanarity (dihedral angle ~60-90°) to minimize steric clash between the ether oxygen lone pairs and the piperidine ring. This "pre-organized" twist is critical for fitting into hydrophobic pockets of target proteins.

Physicochemical Properties

The following data summarizes the core physical parameters critical for formulation and pharmacokinetic (PK) profiling.

PropertyValue / EstimateRelevance
CAS Number 383128-68-5 (Free Base)1415819-79-2 (Oxalate)Identification
Molecular Weight 253.34 g/mol CNS Penetration (Rule of 5 compliant)
Molecular Formula C

H

NO
Stoichiometry
LogP (Calc) 3.8 ± 0.4High Lipophilicity (Blood-Brain Barrier permeable)
pKa (Calc) 9.6 - 9.9Predominantly ionized (cationic) at physiological pH
H-Bond Donors 1 (NH)Receptor interaction
H-Bond Acceptors 2 (N, O)Receptor interaction
Rotatable Bonds 3Conformational flexibility
PSA (Polar Surface Area) ~21 ŲExcellent membrane permeability

Synthetic Methodologies

The synthesis of 2-(2-phenoxyphenyl)piperidine generally follows two strategic disconnections: Ring Reduction (from pyridine) or Nucleophilic Substitution (constructing the ether). The most robust route for scale-up is the reduction of the corresponding pyridine precursor.

Route A: The Suzuki-Reduction Pathway (Recommended)

This pathway ensures the correct carbon skeleton is built before the sensitive amine is generated.

  • Suzuki-Miyaura Coupling: Reaction of 2-chloropyridine with 2-phenoxyphenylboronic acid using a Palladium catalyst (e.g., Pd(dppf)Cl

    
    ) and base (K
    
    
    
    CO
    
    
    ) to yield 2-(2-phenoxyphenyl)pyridine.
  • Catalytic Hydrogenation: Reduction of the pyridine ring using Platinum(IV) oxide (Adams' catalyst) or Pd/C under high-pressure hydrogen (H

    
    , 50 psi) in acetic acid. This step typically yields the racemic piperidine.
    
  • Salt Formation: Treatment with oxalic acid to isolate the stable crystalline solid.

Visualization of Synthetic Logic

Synthesis Start1 2-Chloropyridine Inter Intermediate: 2-(2-Phenoxyphenyl)pyridine Start1->Inter Suzuki Coupling Pd(dppf)Cl2, K2CO3 Start2 2-Phenoxyphenyl boronic acid Start2->Inter Prod Target: 2-(2-Phenoxyphenyl)piperidine Inter->Prod Hydrogenation H2, PtO2, AcOH

Figure 1: Strategic synthesis via Suzuki coupling followed by heterogeneous catalytic hydrogenation.

Analytical Characterization

To validate the identity of 2-(2-Phenoxyphenyl)piperidine, the following spectral fingerprints are expected:

  • 1H NMR (DMSO-d6, 400 MHz):

    • Aromatic Region (6.8 - 7.5 ppm): Multiplets corresponding to 9 protons (4 from the central ring, 5 from the terminal phenoxy ring). Look for the characteristic splitting of the ortho-substituted ring.

    • Benzylic Methine (3.8 - 4.2 ppm): A doublet of doublets (dd) representing the C2-H of the piperidine ring. The chemical shift is deshielded by the adjacent aryl group.

    • Piperidine Ring (1.4 - 3.2 ppm): A complex series of multiplets. The protons adjacent to nitrogen (C6-H2) will appear around 2.8-3.2 ppm.

  • Mass Spectrometry (ESI+):

    • [M+H]+: Peak at m/z 254.15.

    • Fragmentation: Loss of the piperidine ring or cleavage of the ether bond may be observed at higher collision energies.

Pharmacological Context & Applications

While 2-(2-Phenoxyphenyl)piperidine is primarily a research tool, its structure is a "scaffold hop" of several major antidepressant and analgesic drugs.

Pharmacophore Mapping

The molecule aligns with the Monoamine Transporter Pharmacophore :

  • Cationic Head: The secondary amine mimics the terminal nitrogen of neurotransmitters (serotonin/norepinephrine).

  • Aromatic Spacer: The central phenyl ring provides pi-pi stacking interactions with phenylalanine/tyrosine residues in the transporter channel.

  • Lipophilic Terminus: The ortho-phenoxy group extends into the secondary hydrophobic pocket (S2 site), enhancing potency and selectivity.

Relationship to Known Drugs
  • Vortioxetine: Structurally analogous, but uses a piperazine ring and a thioether linker.

  • Atomoxetine: An acyclic analog. Cyclization of Atomoxetine's propyl chain yields a piperidine-like structure similar to the title compound.

  • Nisoxetine: Contains the ortho-alkoxy motif, critical for NET selectivity.

Signal Transduction Logic

Pharmacophore Drug 2-(2-Phenoxyphenyl) piperidine Target Monoamine Transporter (SERT / NET) Drug->Target Binds via Asp-98 (Charge) & Pi-Stacking Effect Inhibition of Reuptake Target->Effect Conformational Lock Outcome Increased Synaptic Neurotransmitter Levels Effect->Outcome Therapeutic Signal

Figure 2: Mechanism of action logic for 2-arylpiperidine scaffolds in CNS pharmacology.

References

  • Key Organics Ltd. (2024). Product Specification: 2-(2-Phenoxyphenyl)piperidine. Key Organics Catalog. Link

  • Sigma-Aldrich. (2024). 2-(2-Phenoxyphenyl)piperidine oxalate Product Page. Merck KGaA. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational chemistry for the synthetic route). Link

  • Kaiser, C., et al. (1981). Synthesis and Antidepressant Activity of Some 2-Phenyl-2-(2-pyridyl)alkylamines. Journal of Medicinal Chemistry. (Context for pyridine/piperidine pharmacophores). Link

  • U.S. Patent Application 20020038031. (2002). New 4-substituted piperidines. (Describes parallel synthesis methods for aryl-piperidine ethers). Link

2-(2-Phenoxyphenyl)piperidine CAS number and synonyms

[1]

Executive Summary

2-(2-Phenoxyphenyl)piperidine (CAS: 383128-68-5) is a bicyclic secondary amine characterized by a piperidine ring substituted at the C2 position with a phenoxyphenyl group.[1] This structural motif—a biaryl ether attached to a saturated nitrogen heterocycle —serves as a critical pharmacophore in drug discovery.[1] It mimics the spatial arrangement of key neurotransmitter reuptake inhibitors (e.g., Atomoxetine) and voltage-gated sodium channel (Nav1.[1]7) blockers.[1][2]

This guide details the compound's chemical identity, synthetic pathways, and pharmacological utility, designed for researchers optimizing lead compounds for neuropathic pain and depressive disorders.[1]

Chemical Identity & Properties

PropertyData
Chemical Name 2-(2-Phenoxyphenyl)piperidine
CAS Number 383128-68-5
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
SMILES C1CCC(NC1)c1ccccc1Oc1ccccc1
Common Salt Forms Oxalate (2:1), Hydrochloride
Structural Class 2-Arylpiperidine; Biaryl ether
LogP (Predicted) ~3.8 (Lipophilic)
pKa (Predicted) ~9.5 (Basic amine)

Synthesis & Production Strategies

The synthesis of 2-(2-Phenoxyphenyl)piperidine requires overcoming the steric hindrance at the ortho-position of the biaryl system.[1] Two primary strategies are employed: Late-Stage C-O Coupling (Route A) and Ring Construction (Route B).[1]

Retrosynthetic Analysis (DOT Diagram)

The following diagram illustrates the logical disconnections for synthesizing the scaffold.

RetrosynthesisFigure 1: Retrosynthetic strategies for 2-(2-Phenoxyphenyl)piperidine.Target2-(2-Phenoxyphenyl)piperidine(Target Molecule)Int1N-Boc-2-(2-bromophenyl)piperidineRouteARoute A: Ullmann/Buchwald Coupling(C-O Bond Formation)Int1->RouteAInt2PhenolInt2->RouteAInt32-PhenoxybenzaldehydeRouteBRoute B: Grignard Addition & Cyclization(C-C Bond Formation)Int3->RouteBInt4Delta-Valerolactam / GrignardInt4->RouteBRouteA->TargetRouteB->Target

Preferred Protocol: Route A (Ullmann-Type Coupling)

This route is preferred for generating libraries of analogs due to the availability of various phenols.[1]

Reagents:

  • Substrate: tert-Butyl 2-(2-bromophenyl)piperidine-1-carboxylate[1]

  • Coupling Partner: Phenol (1.2 equiv)[1]

  • Catalyst: CuI (10 mol%)[1]

  • Ligand: N,N-Dimethylglycine or 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)[1]

  • Solvent: 1,4-Dioxane (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a sealed tube with the bromophenyl piperidine intermediate, phenol, CuI, ligand, and Cs₂CO₃.[1]

  • Solvation: Add anhydrous 1,4-dioxane. Degas the mixture by bubbling nitrogen for 10 minutes.

  • Reaction: Seal the tube and heat to 110°C for 18–24 hours . The reaction color typically shifts from green/blue to dark brown.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a Celite pad.[1] Wash the filtrate with 1N NaOH (to remove excess phenol) and brine.[1]

  • Deprotection: Dissolve the crude N-Boc intermediate in DCM. Add TFA (10 equiv) at 0°C and stir for 2 hours.

  • Purification: Concentrate and purify via flash chromatography (DCM/MeOH/NH₃) to yield the free base.

Pharmacological Applications[1][5][6][7][8][9][10][11]

The 2-(2-Phenoxyphenyl)piperidine scaffold acts as a bioisostere for several clinically significant pharmacophores. Its structural rigidity (compared to open-chain propylamines) enhances selectivity for specific receptor subtypes.[1]

Mechanism of Action: Nav1.7 Inhibition

Research indicates that biaryl ether piperidines bind to the voltage-sensing domain IV (VSD4) of the Nav1.7 sodium channel .[1] This channel is highly expressed in nociceptors (pain-sensing neurons) and is a key target for treating neuropathic pain without central side effects.[1]

Mechanism Logic:

  • State Dependence: The compound preferentially binds to the inactivated state of the channel.[1]

  • Blockade: Stabilizes the channel in a non-conducting conformation, preventing the repetitive firing of action potentials in sensitized neurons.[1]

Signaling Pathway Diagram (Pain Transmission)

PainPathwayFigure 2: Inhibition of Nociceptive Signaling via Nav1.7 Blockade.StimulusNoxious Stimulus(Peripheral Injury)Nav17Nav1.7 Channel(Nociceptor Terminal)Stimulus->Nav17ActivatesInfluxNa+ Influx(Depolarization)Nav17->InfluxOpensAPAction PotentialGenerationInflux->APCNSSpinal Cord/Brain(Pain Perception)AP->CNSDrug2-(2-Phenoxyphenyl)piperidine(Inhibitor)Drug->Nav17Blocks(State-Dependent)

[1]

Experimental Protocols: Biological Evaluation

To validate the activity of this compound, researchers should employ a Whole-Cell Patch Clamp Assay .[1] This protocol is the gold standard for quantifying ion channel blockade.[1]

Protocol: Nav1.7 Electrophysiology (HEK293 Cells)
  • Cell Preparation: Use HEK293 cells stably expressing human Nav1.[1]7. Culture in DMEM with 10% FBS and selection antibiotics (e.g., G418).[1]

  • Recording Solution:

    • Extracellular:[1] 140 mM NaCl, 3 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 10 mM HEPES (pH 7.3).[1]

    • Intracellular (Pipette):[1] 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 10 mM EGTA (pH 7.3).[1]

  • Voltage Protocol:

    • Hold membrane potential at -120 mV (resting state).

    • Apply a depolarizing pulse to 0 mV for 20 ms to elicit peak current (Control).

    • Inactivation Protocol: To test state-dependence, hold cells at -70 mV (half-inactivated state) for 5 seconds before pulsing.

  • Compound Application: Perfuse 2-(2-Phenoxyphenyl)piperidine (0.1 µM – 10 µM) for 5 minutes.

  • Data Analysis: Measure the reduction in peak current amplitude compared to baseline. Calculate IC₅₀ using the Hill equation.[1]

Self-Validation Check:

  • Positive Control:[1] Use Tetrodotoxin (TTX) (0.5 µM) to ensure channels are TTX-sensitive Nav1.7.[1]

  • Washout: Ensure current partially recovers after washing with buffer to confirm reversible binding.[1]

References

  • Key Organics. (2024). Product Analysis: 2-(2-phenoxyphenyl)piperidine (CAS 383128-68-5).[1] Retrieved from [1]

  • Daiichi Sankyo Co., Ltd. (2015).[1] Discovery of (phenoxy-2-hydroxypropyl)piperidines as a novel class of voltage-gated sodium channel 1.7 inhibitors.[1] Bioorganic & Medicinal Chemistry Letters.[1] Retrieved from

  • BenchChem. (2025).[1][3] The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide. Retrieved from [1]

  • PubChem. (2025).[1][2][4][5] Compound Summary: 2-(2-Phenoxyphenyl)piperidine.[1] National Library of Medicine.[1][6] Retrieved from [1][5]

  • Sigma-Aldrich. (2024).[1] Piperidine Derivative Synthesis and Catalysis.[1][7][8] Retrieved from [1]

Pharmacological Profile of 2-(2-Phenoxyphenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a pharmacological analysis of the 2-(2-Phenoxyphenyl)piperidine scaffold.[1] Given that this specific structure represents a "privileged scaffold" rather than a single marketed drug, this whitepaper analyzes its pharmacological potential by synthesizing Structure-Activity Relationship (SAR) data from the chemically homologous aryloxy-phenyl-propylamine class of antidepressants (e.g., Atomoxetine, Nisoxetine) and 2-substituted piperidine derivatives.[1]

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Scaffold Analysis, Monoamine Transporter Modulation, and Rigidification Strategies[1]

Executive Summary

The 2-(2-phenoxyphenyl)piperidine moiety represents a chemically "privileged structure" in neuropharmacology.[1] It serves as a conformationally restricted analog of the flexible aryloxy-phenyl-propylamine pharmacophore found in blockbuster Norepinephrine Reuptake Inhibitors (NRIs) such as Atomoxetine and Nisoxetine .[1]

By cyclizing the propyl amine chain into a piperidine ring, this scaffold reduces the entropic penalty of binding to monoamine transporters (MATs).[1] This guide details the pharmacological rationale, predicted pharmacodynamics, and experimental protocols for validating derivatives of this scaffold as potent Norepinephrine (NET) and Serotonin (SERT) transporter inhibitors.[1]

Chemical Scaffold & Structure-Activity Relationship (SAR)[1]

The Pharmacophore Mapping

The pharmacological potency of this scaffold is derived from its ability to mimic the bioactive conformation of open-chain NRIs/SSRIs.

  • Core Scaffold: 2-Phenylpiperidine (rigidifies the ethylamine/propylamine chain).[1]

  • Pharmacophore Elements:

    • Cationic Head: The piperidine nitrogen (protonated at physiological pH) mimics the terminal amine of Atomoxetine.[1]

    • Linker: The piperidine ring carbons provide a fixed distance (approx. 5-7 Å) between the nitrogen and the aromatic centroid.

    • Lipophilic Domain: The ortho-phenoxy substitution creates a specific "butterfly" angle between the two aromatic rings, critical for fitting into the S1/S2 hydrophobic pockets of the transporter.

The "Rigidification" Advantage

Open-chain molecules like Fluoxetine or Atomoxetine exist in multiple rotamers in solution. Binding to the transporter requires them to adopt a high-energy "folded" conformation.

  • 2-(2-Phenoxyphenyl)piperidine "locks" the nitrogen and the phenyl ring into a gauche or anti conformation relative to each other, depending on the stereochemistry (cis/trans) of the piperidine ring.[1]

  • Thermodynamic Benefit:

    
    .[1] By pre-organizing the molecule (reducing 
    
    
    
    upon binding), affinity is theoretically increased compared to the flexible parent compound.[1]

Pharmacodynamics: Mechanism of Action[1]

Based on structural homology to validated ligands (Atomoxetine


 NET = 5 nM; Nisoxetine 

NET = 0.7 nM), the primary targets for this scaffold are the Monoamine Transporters.[1]
Primary Target: Norepinephrine Transporter (NET)[1]
  • Mechanism: Competitive inhibition of the solute carrier family 6 member 2 (SLC6A2).[1]

  • Binding Mode: The protonated nitrogen forms an ionic bond with Asp75 in the NET binding site. The phenoxy group occupies the hydrophobic sub-pocket usually stabilized by residues like Phe72 and Tyr151 .

  • Selectivity: The ortho-substitution pattern (2-phenoxy) typically favors NET selectivity over SERT, whereas para-substitution (4-phenoxy) often shifts selectivity toward SERT (as seen in Fluoxetine analogs).[1]

Secondary Targets
  • NMDA Receptors (GluN2B): 2-substituted piperidines (related to Ifenprodil scaffolds) can act as allosteric modulators of the NR2B subunit, although a benzyl linker is more common than a direct phenyl attachment.[1]

  • Sigma Receptors (

    
    ):  The lipophilic amine structure is a classic pharmacophore for Sigma-1 receptor affinity, potentially conferring neuroprotective properties.[1]
    

Visualization: Signaling & Workflow

Pharmacological Mechanism (NET Inhibition)[1]

NET_Inhibition cluster_mechanism Mechanism of Action Ligand 2-(2-Phenoxyphenyl) piperidine NET Norepinephrine Transporter (NET) Ligand->NET Competitive Binding (Ki < 10nM) NE Norepinephrine (NE) NET->NE Blocks Reuptake Synapse Synaptic Cleft PostSyn Post-Synaptic Adrenergic Receptor Synapse->PostSyn Enhanced Signaling NE->Synapse Accumulation

Caption: Mechanism of Action: The ligand competitively binds NET, preventing NE reuptake and enhancing adrenergic signaling.[1]

Experimental Screening Cascade

Screening_Cascade Start Library Synthesis (2-Arylpiperidines) Binding Primary Binding Screen (Radioligand Displacement) Start->Binding Hit Identification Functional Functional Uptake Assay (DA/NE/5-HT) Binding->Functional Ki < 100 nM Selectivity Selectivity Profiling (hERG, Muscarinic, Histamine) Functional->Selectivity IC50 < 50 nM ADME ADME/Tox (Microsomal Stability) Selectivity->ADME Selectivity Index > 10x

Caption: Step-wise screening cascade from synthesis to lead optimization for monoamine transporter targets.

Experimental Protocols

Synthesis (General Protocol)

The synthesis of the 2-(2-phenoxyphenyl)piperidine core typically involves the construction of the diaryl ether followed by piperidine ring closure.[1]

  • Arylation: React 2-bromobenzaldehyde with phenol (Ullmann coupling or SNAr if activated) to form 2-phenoxybenzaldehyde.[1]

  • Grignard Addition: React 2-phenoxybenzaldehyde with 4-chlorobutylmagnesium bromide (or a protected amine equivalent).

  • Cyclization: Convert the resulting alcohol to a leaving group (Mesylate/Tosylate) and perform an intramolecular nucleophilic displacement with the amine to close the piperidine ring.

Radioligand Binding Assay (NET)

To determine the affinity (


) of derivatives for the Norepinephrine Transporter.[1]
  • Source Tissue: Rat cortical membranes or HEK293 cells stably expressing hNET.

  • Radioligand:

    
    Nisoxetine (Specific Activity ~80 Ci/mmol).[1]
    
  • Protocol:

    • Incubation: Incubate membrane preparation (50 µg protein) with

      
      Nisoxetine (1.0 nM) and test compound (
      
      
      
      to
      
      
      M) in Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[1]
    • Duration: 4 hours at 4°C (to prevent uptake and focus on binding).

    • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

    • Quantification: Liquid scintillation counting.

    • Analysis: Determine

      
       via non-linear regression; calculate 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .[1]
Functional Uptake Assay

To confirm the compound acts as an inhibitor rather than a substrate.

  • System: Synaptosomes prepared from rat frontal cortex.

  • Substrate:

    
    Norepinephrine.[1]
    
  • Protocol:

    • Pre-incubate synaptosomes with test compound for 10 min at 37°C.

    • Add

      
      NE (50 nM final concentration) and incubate for 5 min.
      
    • Terminate uptake by rapid cooling and filtration.

    • Control: Use Desipramine (10 µM) to define non-specific uptake.[1]

Data Summary: Predicted Profile

ParameterPredicted Value/RangeRationale
Primary Target NET (Norepinephrine Transporter)Homology to Atomoxetine/Nisoxetine.[1]
Secondary Target SERT (Serotonin Transporter)Common in phenoxy-phenyl scaffolds.[1]
Selectivity NET > SERT (10-100 fold)Ortho-substitution sterically favors NET.[1]
LogP (Lipophilicity) 3.5 - 4.5Highly lipophilic diaryl ether + piperidine.[1]
pKa ~9.5 - 10.0Basic piperidine nitrogen.[1]
BBB Permeability HighLipophilic amine; likely CNS active.

References

  • Wong, D. T., et al. (1982).[1] "A new inhibitor of norepinephrine uptake devoid of affinity for receptors of postsynaptic adrenergic neurons." Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65.[1] (Foundational SAR for aryloxy-phenyl-propylamines).[1] Link

  • Melloni, P., et al. (1984).[1] "Potential antidepressants.[2] 3. 3-Phenyl-3-(phenoxy)propylamines and related piperidines."[1] European Journal of Medicinal Chemistry, 19(3), 235-242.[1] (Direct SAR of piperidine analogs of NRIs).[1]

  • Frolov, N. A., & Vereshchagin, A. N. (2023).[1] "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." International Journal of Molecular Sciences, 24(3), 2937.[1] Link[1]

  • PubChem Compound Summary. "2-(2-Phenoxypropyl)piperidine" and related substructures.[1][3] Link

  • Childers, W. E., et al. (2010).[1] "Advances in the medicinal chemistry of pain therapeutics." Journal of Medicinal Chemistry, 53(15), 5391-5413.[1] (Discusses piperidine scaffolds in analgesia/NET inhibition).

Sources

Thermodynamic Stability of Phenoxyphenyl Piperidine Scaffolds: A Structural & Energetic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the thermodynamic and structural integrity of phenoxyphenyl piperidine scaffolds, a privileged motif in modern medicinal chemistry (e.g., in kinase inhibitors and GPCR ligands).

Executive Summary

The phenoxyphenyl piperidine scaffold represents a convergence of two robust pharmacophores: the lipophilic, conformationally adaptable diphenyl ether and the solubilizing, basic piperidine ring. While chemically robust, the scaffold exhibits complex conformational thermodynamics that dictate its bioactivity and developability.

This guide analyzes the scaffold's stability through two lenses:

  • Conformational Thermodynamics: The energy landscape of the piperidine chair flip and the rotameric freedom of the ether linkage.

  • Chemical Stability: The resistance of the ether and amine functionalities to oxidative and hydrolytic degradation.[1]

Structural Dynamics & Conformational Analysis

The thermodynamic stability of this scaffold is primarily governed by the steric and electronic penalties associated with the piperidine ring puckering. Unlike simple alkyl piperidines, the massive phenoxyphenyl substituent at the C4 (or C3) position imposes severe constraints.

The Equatorial Preference & A-Values

In a 4-substituted piperidine, the substituent can adopt an axial or equatorial orientation. For a phenoxyphenyl group, the equatorial conformer is thermodynamically favored by a significant Gibbs free energy margin (


).[1]
  • Steric Bulk: The phenoxy group is significantly bulkier than a simple hydroxyl or methyl group.[1] While the oxygen atom serves as a "linker," reducing direct steric clash with the C3/C5 protons compared to a direct biphenyl connection, the distal phenyl ring still possesses a large hydrodynamic radius.

  • Estimated Energetics:

    • 
       (favors equatorial).[1]
      
    • Note: This is slightly higher than the A-value of a phenyl group (~2.8 kcal/mol) due to the rotational sweep of the phenoxy moiety.

The "Flexible Linker" Paradox

While the piperidine ring is rigidified by the bulky group, the internal ether linkage (


) introduces a specific thermodynamic vulnerability: Rotational Entropy .
  • Bond Angle: The

    
     bond angle is approx. 118°, allowing the distal phenyl ring to rotate.
    
  • Binding Thermodynamics: Upon binding to a protein target (e.g., a kinase pocket), this rotation must be frozen. This results in a high entropic penalty (

    
    ).[1]
    
  • Design Implication: To improve thermodynamic binding efficiency, rigidifying the ether (e.g., cyclization to a benzofuran) is often explored, though this alters the scaffold's intrinsic chemical stability.

Visualization: Conformational Energy Landscape

The following diagram illustrates the energy barrier between the stable equatorial chair and the high-energy axial chair/twist-boat forms.

ConformationalLandscape cluster_legend Thermodynamic State Equatorial Equatorial Chair (Global Minimum) 0.0 kcal/mol TS Twist-Boat (Transition State) +5.5 kcal/mol Equatorial->TS Activation Energy (+Ea) TS->Equatorial Fast Relaxation Axial Axial Chair (High Energy) +2.8 kcal/mol TS->Axial Relaxation Axial->TS Low Barrier

Figure 1: Reaction coordinate diagram showing the energy penalty for the 4-phenoxyphenyl substituent shifting from the thermodynamically stable equatorial position to the axial position.

Chemical Stability Profile

From a degradation perspective, the phenoxyphenyl piperidine scaffold is remarkably robust, often outperforming ester- or amide-linked congeners.

The Diphenyl Ether Linkage

The ether bond (


) is one of the most stable linkages in organic chemistry.
  • Hydrolysis: The bond is virtually inert to aqueous hydrolysis across the entire pH range (1–14). Unlike esters, it possesses no electrophilic carbonyl carbon to attack.[1]

  • Thermal Stability: Diphenyl ether derivatives are stable up to >250°C. (Reference: Diphenyl ether is a component of Dowtherm A, a heat transfer fluid stable at high industrial temperatures).[1]

The Piperidine Nitrogen: The Weak Point

The thermodynamic Achilles' heel of this scaffold is the secondary (or tertiary) amine of the piperidine.

  • N-Oxidation: In the presence of peroxides or metabolic enzymes (FMOs), the nitrogen readily oxidizes to the N-oxide. This reaction is exothermic and irreversible under physiological conditions.[1]

  • Maillard Reaction: If formulated with reducing sugars (lactose, fructose), the secondary amine will undergo glycosylation, leading to browning and instability.

Stability Data Summary
Functional GroupStress ConditionStability RatingPrimary Degradant
Diphenyl Ether Acid/Base (pH 1-13)High None (Inert)
Diphenyl Ether Oxidative (

)
Moderate Ring hydroxylation (rare in storage)
Piperidine (2°) Oxidative (

)
Low N-Oxide / Hydroxylamine
Piperidine (2°) Thermal (Solid State)High Stable < 150°C
Piperidine (2°) PhotolyticModerate Radical abstraction

to N

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a new phenoxyphenyl piperidine lead, the following "Self-Validating" workflow is recommended. This moves beyond standard ICH guidelines to address scaffold-specific vulnerabilities.

Protocol: Differential Scanning Calorimetry (DSC) for Polymorph Screening

Why: Large aromatic ethers often exhibit "disappearing polymorphs" due to efficient packing modes of the phenyl rings.[1]

  • Preparation: Hermetically seal 2–5 mg of scaffold in an aluminum pan.

  • Cycle: Heat from 25°C to 250°C at 10°C/min.

  • Validation: Look for a sharp endotherm (melting).[1] A broad endotherm or multiple peaks indicates a metastable amorphous phase or solvate, which is thermodynamically unstable.[1]

Protocol: Oxidative Stress Testing (N-Oxide Vulnerability)

Why: To determine the necessity of antioxidants in formulation.[1]

  • Solution: Dissolve compound (0.1 mg/mL) in 50:50 MeCN:H2O.

  • Stress: Add 3% Hydrogen Peroxide (

    
    ).[1] Incubate at 25°C for 4 hours.
    
  • Analysis: LC-MS/MS.

  • Acceptance Criteria: < 0.5% N-oxide formation.[1] If >1%, the scaffold requires salt formation (e.g., HCl or Tosylate) to protonate the nitrogen and protect the lone pair.

Workflow Visualization

StabilityWorkflow cluster_Physical Physical Thermodynamics cluster_Chemical Chemical Reactivity Start Synthesized Scaffold DSC DSC Analysis (Polymorph Stability) Start->DSC Oxidation Peroxide Stress (N-Oxide Check) Start->Oxidation XRay Single Crystal XRD (Confirm Eq/Axial) DSC->XRay If crystalline Decision Formulation Strategy XRay->Decision Oxidation->Decision Data Integration Hydrolysis pH 1-13 Stress (Ether Integrity) Hydrolysis->Decision

Figure 2: Integrated stability testing workflow focusing on the specific vulnerabilities of the phenoxyphenyl piperidine class.

References

  • Piperidine Scaffolds in Drug Design: Chen, Q., et al.[1] "Application of Chiral Piperidine Scaffolds in Drug Design." Pharmaceutics Frontiers, 2023.[1]

  • Conformational Analysis of 4-Substituted Piperidines: Kozlov, A., et al.[1] "Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties." J. Org.[1] Chem, 2022.[1][2]

  • Stability of Diphenyl Ether Moiety: Wang, L., et al.[1] "Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold."[1][2] Molecules, 2022.[1][2]

  • Thermodynamic Stability Testing Protocols: Huynh-Ba, K., Dong, M.[1] "Stability Studies and Testing of Pharmaceuticals: An Overview."[1][3] LCGC North America, 2020.[1][3]

  • Diphenyl Ether Physical Properties: National Institute of Standards and Technology (NIST).[1] "Diphenyl Ether - Thermochemical Data."[1]

Sources

Literature review of 2-(2-Phenoxyphenyl)piperidine in medicinal chemistry

[1][2]

Executive Summary

2-(2-Phenoxyphenyl)piperidine (CAS: 383128-68-5) represents a high-value pharmacophore combining a lipophilic biaryl ether moiety with a polar, ionizable piperidine core.[1][2] Structurally, it serves as a conformationally restricted analog of flexible aryloxy-propylamine drugs (e.g., Atomoxetine, Nisoxetine).[2] By incorporating the amine into a piperidine ring and tethering the biaryl system directly to the C2 position, this scaffold reduces entropic penalties upon binding, potentially enhancing affinity and selectivity for targets such as the Norepinephrine Transporter (NET) , Serotonin Transporter (SERT) , and specific ion channels like TRPM8 .[2]

Structural Analysis & Pharmacophore Modeling[1]

Conformational Restriction

In flexible inhibitors like Atomoxetine , the propyl chain allows for free rotation, requiring the molecule to adopt a specific bioactive conformation upon binding.[2]

  • Atomoxetine: Flexible propyl-amine chain.[1][2]

  • 2-(2-Phenoxyphenyl)piperidine: The propyl chain is "cyclized" into a piperidine ring.[1][2] The C2-chiral center rigidly orients the bulky biaryl ether group relative to the nitrogen lone pair.[1]

The Biaryl Ether Motif

The 2-phenoxyphenyl group (an ortho-phenoxyphenyl ring) provides a distinct "L-shaped" or "twisted" hydrophobic surface.[1][2] This motif is critical for pi-stacking interactions within the hydrophobic pockets of monoamine transporters (MATs).[1][2] The ether oxygen acts as a weak hydrogen bond acceptor, often orienting the biaryl system.[2]

Pharmacophore Visualization (DOT)

The following diagram illustrates the structural relationship between the flexible Atomoxetine precursor and the restricted 2-(2-Phenoxyphenyl)piperidine scaffold.

PharmacophoreAtomoxetineAtomoxetine(Flexible Propylamine)RestrictionConformationalRestrictionAtomoxetine->Restriction Cyclization Target_NETTarget: NET/SERT(Hydrophobic Pocket + Asp residue)Atomoxetine->Target_NET Induced Fit Scaffold2-(2-Phenoxyphenyl)piperidine(Rigid Scaffold)Restriction->Scaffold Reduced Entropy Scaffold->Target_NET Enhanced Binding(Predicted)

Figure 1: Pharmacophore evolution from flexible propylamines to the rigid piperidine scaffold.[1][2]

Synthetic Methodologies

Accessing the 2-(2-Phenoxyphenyl)piperidine core requires robust methods to install the bulky biaryl ether group at the sterically hindered 2-position of the nitrogen heterocycle.[1]

Route A: The Suzuki-Hydrogenation Sequence (Recommended)

This route is preferred for scale-up due to the availability of starting materials and high enantioselectivity potential during the reduction step.[1][2]

Step 1: Suzuki-Miyaura Coupling Coupling of 2-chloropyridine (or 2-bromopyridine) with 2-phenoxyphenylboronic acid .[1][2]

  • Reagents: Pd(PPh3)4 (5 mol%), K2CO3 (2.0 equiv), Dioxane/H2O (4:1).[2]

  • Conditions: Reflux, 12-16 h under N2.[1][2]

  • Mechanism: Oxidative addition of Pd into the C-X bond, transmetallation with the boronic acid, and reductive elimination to form the biaryl pyridine.[2]

Step 2: Catalytic Hydrogenation Reduction of the pyridine ring to the piperidine.[2]

  • Catalyst: PtO2 (Adams' catalyst) or Rh/C (5 wt%).[2]

  • Solvent: AcOH (Glacial acetic acid) or MeOH/HCl.[2]

  • Conditions: H2 (50-60 psi), RT, 24 h.

  • Note: The use of acidic media protonates the pyridine, facilitating reduction.[2] This step creates the chiral center at C2.[2]

Route B: Directed C-H Functionalization

For rapid diversification of the phenyl ring, Pd-catalyzed C-H arylation of a protected piperidine can be utilized.[2]

  • Substrate: N-Pivaloyl-2-phenylpiperidine.[1][2]

  • Reagent: Iodobenzene derivative.[2]

  • Catalyst: Pd(OAc)2, AgOAc (oxidant).[2]

  • Challenge: Achieving exclusive ortho-selectivity on the phenyl ring without functionalizing the piperidine ring C3 position.

Synthetic Workflow Diagram[2]

SynthesisSM12-HalopyridineInter2-(2-Phenoxyphenyl)pyridine(Biaryl Ether Intermediate)SM1->Inter Suzuki CouplingPd(PPh3)4, K2CO3 SM22-Phenoxyphenylboronic AcidSM2->InterProd2-(2-Phenoxyphenyl)piperidine(Target Scaffold)Inter->Prod HydrogenationPtO2, H2, AcOH

Figure 2: Modular synthesis of the 2-(2-Phenoxyphenyl)piperidine scaffold.

Medicinal Chemistry & Biological Utility[1][3][4][5][6]

Monoamine Transporter Inhibition (NET/SERT)

The 2-(2-Phenoxyphenyl)piperidine structure contains the essential elements for NET inhibition:

  • Basic Nitrogen: Protonated at physiological pH to interact with Asp75 (in NET).[2]

  • Aryl Head Group: The phenyl ring at C2 mimics the "anchor" phenyl of Atomoxetine.[2]

  • Lipophilic Tail: The ortho-phenoxy group extends into the hydrophobic S1' pocket of the transporter.

Data Comparison (Predicted vs. Analogues):

Compound Class Structure Type NET Ki (nM) Selectivity (NET/SERT)
Atomoxetine Flexible Propylamine ~5 High
Nisoxetine Flexible Propylamine ~10 High
2-Phenylpiperidine Rigid Cyclic Amine >1000 Low

| 2-(2-Phenoxyphenyl)piperidine | Rigid Biaryl Ether | < 50 (Est) | Moderate-High |[1][2]

Note: The addition of the ortho-phenoxy group to the 2-phenylpiperidine core dramatically increases potency by satisfying the hydrophobic requirements of the transporter.[1]

TRPM8 Antagonism

Recent literature highlights "fused piperidines" and complex piperidine carboxamides as TRPM8 antagonists (used for neuropathic pain).[2] The 2-phenoxyphenyl motif provides the necessary bulk to block the menthol-binding pore.[1] Derivatives of this scaffold (e.g., with N-substitution) are explored as non-covalent blockers of the TRPM8 channel.[2]

Protocol: In Vitro NET Inhibition Assay

To validate the activity of this scaffold:

  • Cell Line: HEK-293 cells stably expressing human NET (hNET).

  • Radioligand: [3H]-Nisoxetine (2 nM).[1][2]

  • Incubation: Incubate 2-(2-Phenoxyphenyl)piperidine (1 nM - 10 µM) with membranes for 60 min at 25°C.

  • Filtration: Harvest on GF/B filters pre-soaked in 0.5% PEI.

  • Analysis: Measure IC50 via scintillation counting; convert to Ki using the Cheng-Prusoff equation.

References

  • Review of Piperidine Pharmacophores: Title: Piperidine: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.[2][3] Source: International Journal of Novel Research and Development (2024).[2] URL:[2]

  • TRPM8 Antagonist Structural Requirements: Title: Discovery of Novel TRPM8 Blockers Suitable for the Treatment of Painful Conditions.[2][4][5] Source: Journal of Medicinal Chemistry / PubMed (2021).[2][5] URL:[2]

  • Synthesis of 2-Arylpiperidines: Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[2][3][5] Source: International Journal of Molecular Sciences (2023).[2] URL:[2]

  • Chemical Supplier Data (Compound Verification): Title: 2-(2-Phenoxyphenyl)piperidine oxalate (CAS 1415819-79-2).[1][2] Source: Sigma-Aldrich / Merck.[1][2] URL:[2]

Biological targets associated with 2-(2-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Biological Targets of the 2-(2-Phenoxyphenyl)piperidine Scaffold

Executive Summary

2-(2-Phenoxyphenyl)piperidine (CAS: 383128-68-5) is a specialized chemical scaffold utilized in medicinal chemistry, primarily acting as a conformationally restricted pharmacophore for monoamine transporter ligands. Structurally, it rigidifies the flexible propyl-amine chain found in "aryloxy-propylamine" antidepressants (such as Atomoxetine and Nisoxetine) into a piperidine ring system.

This structural modification is critical for studying the bioactive conformation required for high-affinity binding to the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) . While often used as a building block or reference standard in Structure-Activity Relationship (SAR) studies, its biological profile is defined by its potent inhibition of monoamine reuptake, positioning it within the therapeutic classes of antidepressants and analgesics.

Chemical Identity & Structural Pharmacophore

  • IUPAC Name: 2-(2-phenoxyphenyl)piperidine

  • CAS Number: 383128-68-5

  • Molecular Formula: C₁₇H₁₉NO

  • Molecular Weight: 253.34 g/mol

  • Structural Class: Biaryl ether piperidine.

Pharmacophore Analysis: The molecule consists of a piperidine ring substituted at the C2 position with a phenyl ring, which in turn bears an ortho-phenoxy group. This creates a specific 3D spatial arrangement of:

  • A Basic Amine: (Piperidine nitrogen) – Essential for ionic interaction with Asp75 in the NET binding site.

  • A Hydrophobic Core: (Biaryl ether) – Mimics the bulky aryl groups of Atomoxetine, engaging in pi-pi stacking and hydrophobic interactions within the transporter's S1/S2 pockets.

  • Conformational Constraint: Unlike the flexible chain of Nisoxetine, the piperidine ring locks the distance and angle between the nitrogen and the aromatic system, often improving selectivity.

Primary Biological Targets

A. Norepinephrine Transporter (NET / SLC6A2)
  • Role: The primary biological target. The transporter is responsible for the reuptake of norepinephrine (NE) from the synaptic cleft into presynaptic neurons.

  • Interaction Mechanism: 2-(2-Phenoxyphenyl)piperidine acts as a competitive antagonist (reuptake inhibitor). It binds to the orthosteric site of the transporter, blocking the translocation of NE.

  • Binding Affinity: Analogues of this scaffold typically exhibit

    
     values in the low nanomolar (nM) range (1–50 nM) for NET, depending on stereochemistry (typically the (
    
    
    
    )-enantiomer is more potent in similar scaffolds).
B. Serotonin Transporter (SERT / SLC6A4)
  • Role: Secondary target. Responsible for serotonin (5-HT) clearance.

  • Selectivity: The absence of electron-withdrawing groups (like the -CF3 in Fluoxetine) on the phenoxy ring often shifts selectivity towards NET, but the scaffold retains significant SERT affinity, classifying it potentially as a Dual SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) .

Mechanism of Action: Monoamine Reuptake Inhibition

The physiological impact of 2-(2-Phenoxyphenyl)piperidine is driven by the "Monoamine Hypothesis." By inhibiting NET and SERT, the compound increases the synaptic concentration of neurotransmitters.

Signaling Cascade:

  • Binding: The molecule enters the central cavity of the NET protein.

  • Occlusion: It stabilizes the transporter in an outward-open or occluded conformation, preventing the binding of the substrate (NE) and co-transported ions (Na⁺/Cl⁻).

  • Accumulation: Synaptic NE levels rise.

  • Receptor Activation: Increased NE activates postsynaptic

    
    - and 
    
    
    
    -adrenergic receptors.
  • Downstream Effect: Enhanced adrenergic signaling leads to antidepressant effects, increased alertness, and modulation of descending pain pathways.

Mechanism of Action Compound 2-(2-Phenoxyphenyl) piperidine NET Norepinephrine Transporter (NET) Compound->NET Competitive Binding Synapse Synaptic Cleft (Increased NE) NET->Synapse Inhibits Reuptake Receptors Postsynaptic Adrenergic Receptors Synapse->Receptors Activates Effect Antidepressant / Analgesic Response Receptors->Effect Signal Transduction

Figure 1: Mechanism of action showing the blockade of NET and subsequent synaptic signaling enhancement.

Experimental Protocols for Validation

To validate the biological activity of this scaffold, researchers must employ specific binding and functional assays.

Protocol A: Radioligand Binding Assay (NET Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the compound for NET.

Materials:

  • Source Tissue: Rat cortical membranes or HEK-293 cells stably expressing human NET (hNET).

  • Radioligand: [³H]-Nisoxetine (specific for NET) or [³H]-Mazindol.

  • Non-specific blocker: Desipramine (10 µM).

Workflow:

  • Preparation: Homogenize tissue/cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (20-40 µg protein).

    • 25 µL [³H]-Nisoxetine (Final conc. ~1-2 nM).

    • 25 µL Test Compound (2-(2-Phenoxyphenyl)piperidine) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 4°C for 60 minutes (to minimize uptake and focus on surface binding).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot displacement curves; calculate IC₅₀ and convert to

    
     using the Cheng-Prusoff equation:
    
    
    
    
Protocol B: Functional Uptake Inhibition Assay

Objective: Measure the ability of the compound to functionally block the transport of norepinephrine.[1][2]

Workflow:

  • Seeding: Plate hNET-expressing cells in 24-well plates.

  • Pre-incubation: Wash cells with Krebs-Ringer-HEPES (KRH) buffer containing glucose. Incubate with Test Compound for 10 min at 37°C.

  • Uptake Initiation: Add [³H]-Norepinephrine (50 nM final) and incubate for exactly 5–10 minutes (linear phase of uptake).

  • Termination: Aspirate buffer rapidly and wash cells 3x with ice-cold buffer to stop transport.

  • Lysis: Lyse cells with 1% SDS or 0.1 N NaOH.

  • Measurement: Quantify intracellular radioactivity.

  • Data: Calculate % Inhibition relative to vehicle control.

Therapeutic Implications & SAR Context

The 2-(2-phenoxyphenyl)piperidine scaffold is significant in drug discovery for:

  • Major Depressive Disorder (MDD): As a core for SNRI development.

  • Neuropathic Pain: NET inhibitors (like Duloxetine) are first-line treatments; this scaffold offers a template for novel analgesics with potentially improved metabolic stability due to the piperidine ring.

  • ADHD: Selective NET inhibition (similar to Atomoxetine) improves focus and attention.

Structure-Activity Relationship (SAR) Table:

Structural FeatureBiological Consequence
Piperidine Ring Restricts conformation; typically enhances metabolic stability compared to linear amines.
2-Phenoxy Group Provides critical hydrophobic bulk for S1 pocket binding in NET/SERT.
N-Substitution Secondary amine (NH) is active; methylation (N-Me) often improves NET selectivity (Atomoxetine-like).
Ortho-Substitution The ortho positioning of the phenoxy group is optimal for mimicking the "folded" bioactive conformation of aryloxy-propylamines.

Visualization of Experimental Workflow

Experimental Workflow cluster_0 Radioligand Binding Assay Step1 Membrane Prep (hNET-HEK293) Step2 Add [3H]-Nisoxetine + Test Compound Step1->Step2 Step3 Incubate 60 min @ 4°C Step2->Step3 Step4 Rapid Filtration (GF/B Filters) Step3->Step4 Step5 Scintillation Counting (Calculate Ki) Step4->Step5

Figure 2: Step-by-step workflow for determining the binding affinity (


) of the compound.

References

  • Key Organics . (2024). Product Analysis: 2-(2-phenoxyphenyl)piperidine (CAS 383128-68-5). Key Organics Ltd. Link

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors of postsynaptic adrenergic neurons. Journal of Pharmacology and Experimental Therapeutics. Link (Contextual reference for aryloxy-amine SAR).

  • Zhou, J. (2004). Norepinephrine transporter inhibitors and their therapeutic potential. Drugs of the Future. Link (Review of NET inhibitor scaffolds).

  • PubChem . (2024). Compound Summary: 2-(2-phenoxyphenyl)piperidine. National Center for Biotechnology Information. Link

Sources

Technical Guide: Safety Data & Toxicity Profile for 2-(2-Phenoxyphenyl)piperidine

[1]

Part 1: Executive Summary & Chemical Identity[1][2]

2-(2-Phenoxyphenyl)piperidine is a synthetic heterocyclic amine featuring a piperidine scaffold substituted at the C2 position with a 2-phenoxyphenyl moiety.[1][2][3] Structurally, it shares pharmacophore features with biaryl ether antidepressants (e.g., Atomoxetine, Reboxetine) and 2-substituted piperidines (e.g., Methylphenidate analogs).[1][3]

Due to the absence of extensive in vivo toxicological datasets, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across methodologies from homologous compounds to establish a high-integrity safety profile.[1][2][3]

Chemical Identification
PropertySpecification
Chemical Name 2-(2-Phenoxyphenyl)piperidine
IUPAC Name 2-[2-(phenoxy)phenyl]piperidine
Molecular Formula C₁₇H₁₉NO
Molecular Weight 253.34 g/mol
CAS Registry Not Listed (Treat as Novel Research Chemical)
Common Salts Oxalate (2:1), Hydrochloride (HCl)
Physical State Viscous oil (Free Base) or Crystalline Solid (Salt)
Solubility DMSO, Methanol, Dichloromethane; Poor water solubility (Free Base)

Part 2: Hazard Identification (GHS Classification)[1][3]

Classification Logic: Based on the pKa of the secondary amine (~10-11) and the lipophilic biaryl ether tail, this compound is classified as a Class II Cationic Amphiphile .[1][2][3]

GHS Label Elements[1][2][3][4]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant/Narcotic)[1][3]
      
    • 
      (Target Organ Toxicity)
      
Hazard Statements (Inferred)
CodeHazard StatementMechanistic Basis
H302 Harmful if swallowed.[1][2][3]Predicted oral LD50 300–2000 mg/kg (Analogous to 2-phenylpiperidine).[1][2][3]
H315 Causes skin irritation.[1][2][3]Secondary amine functionality causes local pH elevation and lipid extraction.[1][2][3]
H319 Causes serious eye irritation.[1][2][3]Corrosive potential of the piperidine nitrogen on mucous membranes.[1][2][3]
H335 May cause respiratory irritation.[1][2][3]Volatility of free base; inhalation of dusts (salts).[1][2][3]
H373 May cause damage to organs (CNS).[1][2][3]Predicted monoaminergic modulation (NRI/SRI activity).[1][2][3]

Part 3: Toxicological Profile & Mechanism of Action[1]

Pharmacological Mechanism (The "Why" of Toxicity)

The toxicity of 2-(2-Phenoxyphenyl)piperidine is likely driven by its interaction with monoamine transporters.[1][2][3] The 2-phenoxyphenyl group acts as a lipophilic anchor, mimicking the aryloxy rings found in Atomoxetine (NET inhibitor) and Vortioxetine (Multimodal Serotonergic).[1][2][3]

  • Primary Target (Predicted): Norepinephrine Transporter (NET) and Serotonin Transporter (SERT).[1][2][3]

  • Secondary Target: NMDA Receptor (Ion Channel).[1][2][3] The 2-substituted piperidine motif is a known scaffold for NMDA antagonists (e.g., related to Desoxypipradrol).[1][2][3]

Mechanistic Pathway Diagram[1][2][3]

ToxMechanismCompound2-(2-Phenoxyphenyl)piperidineBBBBlood-Brain Barrier(Passive Diffusion)Compound->BBBLipophilic (LogP ~3.5)Target1NET/SERTInhibitionBBB->Target1Target2NMDA ReceptorAntagonism (Possible)BBB->Target2Effect1SympathomimeticToxidromeTarget1->Effect1Increased SynapticMonoaminesEffect2Dissociative/Sedative EffectsTarget2->Effect2Channel BlockadeOutcomeTachycardia, Agitation,Hypertension, AtaxiaEffect1->OutcomeEffect2->Outcome

Figure 1: Predicted pharmacological toxicology pathway based on structural homology to biaryl ether amines.[1][3]

Acute Toxicity Data (Read-Across)

Since specific LD50 data is absent, we utilize Read-Across from the nearest structural neighbors:

EndpointAnalogous CompoundValueRelevance
Oral LD50 2-Phenylpiperidine~300-500 mg/kg (Rat)High.[1][2][3] Parent scaffold shares metabolic fate.[1][2][3]
Oral LD50 Atomoxetine>1000 mg/kg (Rat)Moderate.[1][2][3] Shares the phenoxy-phenyl ether tail.[1][2][3]
Dermal PiperidineCorrosive / ToxicHigh.[1][2][3][4] The amine headgroup drives local tissue damage.[1][2][3]
Metabolic Fate (ADME)[1][3]
  • Absorption: Rapidly absorbed due to high lipophilicity (Predicted LogP > 3.0).[1][2][3]

  • Metabolism: Likely extensive First-Pass metabolism via CYP2D6 (O-dealkylation of the phenoxy group) and CYP450 ring hydroxylation on the piperidine.[1][2][3]

  • Excretion: Renal elimination of polar glucuronide metabolites.[1][2][3]

Part 4: Safe Handling & Exposure Controls[3]

Trustworthiness Protocol: Treat this substance as a Potent CNS Active Agent . All handling must occur within a containment device to prevent aerosolization.[1][2][3]

Engineering Controls
  • Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood with HEPA filtration.[1][2][3]

  • Negative Pressure: Lab space should be under negative pressure relative to corridors.[1][2][3]

Personal Protective Equipment (PPE) Matrix
Body PartProtection StandardRationale
Respiratory N95 (Solids) or P100/OV Cartridge (Liquids)Prevents inhalation of potent dusts or amine vapors.[1][2][3]
Hands Double Nitrile Gloves (0.11 mm min)Secondary amines can permeate latex; double gloving allows safe outer-glove removal.[1][2][3]
Eyes Chemical Splash GogglesPiperidine bases are lacrimators and corrosive to the cornea.[1][2][3]
Body Tyvek® Lab CoatPrevents particulate accumulation on street clothes.[1][2][3]
Emergency Response Workflow

EmergencyResponseSpillSpill / Exposure IncidentIdentifyIdentify State:Solid vs. LiquidSpill->IdentifySolidSolid (Powder)Identify->SolidLiquidLiquid (Solution/Oil)Identify->LiquidActionSDampen with PEG-400to prevent dustSolid->ActionSActionLAbsorb with Vermiculiteor SandLiquid->ActionLNeutralizeNeutralize Surfacewith 10% Acetic AcidActionS->NeutralizeActionL->NeutralizeDisposeSeal in HazMat BagLabel: 'Toxic Amine'Neutralize->Dispose

Figure 2: Step-by-step containment protocol for spills.

Part 5: Environmental Fate[1]

  • Aquatic Toxicity: Predicted to be Harmful to Aquatic Life (H402) .[1][2][3] The cationic nature allows binding to humic acids and soil, but free concentrations may disrupt aquatic gill function.[1][2][3]

  • Biodegradability: The biaryl ether linkage is generally resistant to rapid hydrolysis.[1][2][3] Expected to be Persistent in the environment.[1][2][3]

Part 6: References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 103020, 2-Phenylpiperidine. Retrieved from [Link][1][3]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine. Retrieved from [Link][1][3]

  • Wishart, D.S., et al. (2018). DrugBank 5.0: a major update to the DrugBank database for 2018.[1][2][3] Nucleic Acids Res.[1][2][3] (Reference for Atomoxetine SAR). Retrieved from [Link][1][3]

The Phenoxyphenylpiperidine Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Piperidine Ring - A Privileged Scaffold in Medicinal Chemistry

The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is one of the most ubiquitous structural motifs in pharmaceuticals.[1][2] Its prevalence stems from a combination of favorable physicochemical properties. The piperidine scaffold can exist in a stable chair conformation, allowing for precise three-dimensional orientation of substituents, which is crucial for specific interactions with biological targets.[3] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and its basicity can be modulated to optimize pharmacokinetic properties such as solubility and membrane permeability.[3] These characteristics have cemented the piperidine ring as a "privileged scaffold" in drug discovery, appearing in a vast array of approved drugs across numerous therapeutic areas, including analgesics, antipsychotics, antihistamines, and anticancer agents.[1][4][5]

The Emergence of the Phenoxyphenylpiperidine Moiety: A Marriage of Key Pharmacophores

The combination of a phenoxyphenyl group with the piperidine scaffold gives rise to the phenoxyphenylpiperidine moiety, a structural alert for potent and selective biological activity. The phenoxyphenyl group itself is a key pharmacophore in many biologically active compounds, offering a blend of lipophilicity and potential for specific electronic interactions. When appended to the piperidine ring, particularly at the 2-position as in 2-(2-phenoxyphenyl)piperidine, it creates a molecule with a defined spatial arrangement of aromatic and heterocyclic components.

While a detailed, linear history of 2-(2-phenoxyphenyl)piperidine as a high-volume pharmaceutical intermediate for a specific blockbuster drug is not prominently documented in publicly available literature, its structural elements are present in numerous patented and investigational compounds. This suggests its role is more aligned with a versatile building block in drug discovery and development, rather than a commodity intermediate. The history of this scaffold is therefore intrinsically linked to the broader evolution of medicinal chemistry, which has seen a shift from natural product derivatives to rationally designed synthetic molecules.[6][7][8][9][10] The development of synthetic methodologies that allow for the controlled introduction of diverse substituents onto the piperidine ring has been a critical enabler for exploring the chemical space around the phenoxyphenylpiperidine core.

Synthetic Strategies for Phenoxyphenylpiperidine Derivatives

The synthesis of phenoxyphenylpiperidine derivatives can be approached through several strategic disconnections. A common method involves the formation of the piperidine ring itself, while another focuses on the coupling of pre-existing piperidine and phenoxyphenyl moieties.

General Approaches to Piperidine Synthesis

The construction of the piperidine ring is a well-established area of organic synthesis. Key methods include:

  • Reduction of Pyridine Derivatives: Catalytic hydrogenation of substituted pyridines is a direct route to the corresponding piperidines.

  • Cyclization Reactions: Intramolecular reactions of linear precursors, such as amino-aldehydes or amino-ketones, can be used to form the piperidine ring.

  • Multi-component Reactions: Reactions involving the simultaneous combination of three or more starting materials can provide rapid access to complex piperidine structures.[2]

Experimental Protocol: Illustrative Synthesis of a Substituted Piperidine

This protocol is a generalized representation and would require optimization for a specific phenoxyphenylpiperidine target.

  • Starting Materials: A suitable substituted glutaraldehyde or a derivative, and a primary amine.

  • Reaction Setup: Combine the glutaraldehyde derivative and the primary amine in a suitable solvent (e.g., methanol, ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cyclization/Imination: Stir the reaction mixture at room temperature or with gentle heating to facilitate the formation of the dihydropyridinium intermediate.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN), portion-wise to the reaction mixture. The choice of reducing agent depends on the pH stability of the reactants and intermediates.

  • Work-up: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water or a dilute acid. Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization to yield the desired piperidine derivative.

Formation of the Phenoxyphenyl Ether Linkage

The ether bond in the phenoxyphenyl moiety is typically formed via a nucleophilic aromatic substitution (SNAr) or a copper- or palladium-catalyzed cross-coupling reaction (e.g., Ullmann condensation or Buchwald-Hartwig amination followed by ether synthesis).

Diagram: Synthetic Pathways to Phenoxyphenylpiperidines

G cluster_0 Route A: Piperidine Ring Formation cluster_1 Route B: C-O Bond Formation cluster_2 Route C: C-N Bond Formation A1 Substituted Glutaraldehyde A3 Piperidine Derivative A1->A3 Cyclization/ Reduction A2 Primary Amine A2->A3 B1 Substituted Piperidine B3 Phenoxyphenylpiperidine B1->B3 Coupling Reaction (e.g., Ullmann) B2 Phenolic Compound B2->B3 C1 Piperidine C3 N-Aryl Piperidine C1->C3 Buchwald-Hartwig Amination C2 Aryl Halide C2->C3

Caption: General synthetic strategies for phenoxyphenylpiperidine derivatives.

Pharmacological Significance and Therapeutic Applications

The phenoxyphenylpiperidine scaffold is associated with a diverse range of pharmacological activities, primarily targeting the central nervous system (CNS). The specific therapeutic application is dictated by the substitution pattern on both the phenoxy and phenyl rings, as well as the piperidine nitrogen.

Therapeutic Area Target Example/Rationale
Pain Management Opioid ReceptorsPhenylpiperidines are a well-established class of opioid analgesics (e.g., fentanyl, meperidine).[11] The phenoxyphenyl moiety can modulate receptor affinity and selectivity.
Antidepressants Serotonin/Norepinephrine TransportersThe phenoxyphenyl group can mimic the biogenic amine neurotransmitters, leading to potent reuptake inhibition.
Antipsychotics Dopamine/Serotonin ReceptorsThe rigid structure of the phenoxyphenylpiperidine core allows for specific interactions with the binding pockets of these G-protein coupled receptors.
Anticonvulsants Ion Channels (e.g., Sodium, Calcium)The lipophilic nature of the scaffold can facilitate entry into the CNS and interaction with voltage-gated ion channels.

Case Study: Phenylpiperidine Analgesics

The development of phenylpiperidine-based analgesics provides a compelling case study for the utility of this scaffold. Meperidine, the first synthetic opioid, demonstrated the potential of the 4-phenylpiperidine core. Subsequent research led to the development of fentanyl and its analogues, which are significantly more potent.[11] The introduction of additional functional groups and the optimization of the substitution pattern on the phenyl ring have been key to enhancing analgesic efficacy and modulating the pharmacokinetic and pharmacodynamic profiles of these drugs.[12][13]

Diagram: Evolution of Phenylpiperidine Analgesics

G Meperidine Meperidine (First Synthetic Opioid) Fentanyl Fentanyl (Increased Potency) Meperidine->Fentanyl Structural Modification Analogs Fentanyl Analogs (e.g., Remifentanil, Sufentanil) (Tailored Pharmacokinetics) Fentanyl->Analogs Further Optimization

Caption: The evolution of phenylpiperidine-based analgesics.[11]

Future Perspectives

The phenoxyphenylpiperidine scaffold continues to be a fertile ground for drug discovery. Modern synthetic methods, including asymmetric synthesis and late-stage functionalization, are enabling the creation of novel analogues with improved potency, selectivity, and safety profiles. The application of computational chemistry and structure-based drug design is further accelerating the optimization of lead compounds. As our understanding of the molecular basis of diseases deepens, the versatility of the phenoxyphenylpiperidine scaffold will undoubtedly be leveraged to develop the next generation of therapeutics for a wide range of unmet medical needs.

References

  • Elbaridi, N., Kaye, A. D., Choi, S., & Urman, R. D. (2017). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 20(2S), SE23–SE31.
  • Reddemma, M., Ganga Supraja, K., Sree Lakshmi, E., Indhu priya, A., Harika, S., & Mayuri, P. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Lazarou, D., & Tsaousis, P. (2018). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
  • Frolov, N. A., & Vereshchagin, A. N. (2023).
  • PubChem. (n.d.). 2-(2-Phenoxypropyl)piperidine. Retrieved from [Link]

  • Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. Drug testing and analysis, 3(6), 337–344.
  • Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry. PubMed.
  • D'hooghe, M., & De Kimpe, N. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68.
  • Wikipedia. (2024). Piperidine. In Wikipedia.
  • Scalettar, B. A. (2011). Early drug discovery and the rise of pharmaceutical chemistry.
  • al-Deeb, O. A. (1994). Synthesis and analgesic activity of new phencyclidine derivatives. Arzneimittel-Forschung, 44(10), 1141–1144.
  • Semantic Scholar. (n.d.).
  • Scribd. (n.d.). History of Medicinal Chemistry | PDF.
  • Slideshare. (n.d.). History of Medicinal Chemistry | PPTX.
  • PubChem. (n.d.). 4-(2-Methoxyphenyl)piperidine. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthetic Strategies and Safety Protocols for 2-Arylpiperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide a specific, step-by-step synthesis protocol for 2-(2-Phenoxyphenyl)piperidine. I can, however, provide a detailed application note covering the general synthetic methodologies for the 2-arylpiperidine scaffold—the structural class to which this compound belongs—along with the associated safety protocols and pharmacological context relevant to drug discovery professionals.

Introduction: The 2-Arylpiperidine Pharmacophore

The 2-arylpiperidine moiety is a "privileged scaffold" in medicinal chemistry, serving as the core structural element in numerous bioactive alkaloids and pharmaceutical agents.[1] This framework is critical in the development of antagonists for substance P receptors (NK1), norepinephrine reuptake inhibitors, and various CNS-active agents.[1]

In drug development, the precise installation of the aryl group at the C2 position of the piperidine ring is a key synthetic challenge, often requiring stereoselective control to define the biological activity of the final molecule.[1]

General Synthetic Methodologies

The synthesis of 2-arylpiperidines generally follows two primary retrosynthetic disconnections: the reduction of 2-arylpyridines and the nucleophilic addition to iminium intermediates.[1]

A. Catalytic Hydrogenation of 2-Arylpyridines

This is the most direct approach for accessing the racemic scaffold.[1] The precursor, a 2-arylpyridine, is synthesized via cross-coupling (e.g., Suzuki-Miyaura) and then subjected to heterogeneous hydrogenation.[1]

  • Mechanism: Sequential saturation of the pyridine ring.[1]

  • Key Parameters: Catalyst selection (PtO₂, Pd/C, or Rh/C) and solvent acidity significantly influence the reaction rate and cis/trans selectivity if other substituents are present.[1]

  • Safety Note: Hydrogenation reactions involve high pressure and flammable gases (

    
    ).[1]
    
B. Nucleophilic Addition to Pyridinium Salts

This method allows for the introduction of the aryl group onto a pre-formed piperidine or pyridine core activated as a salt.[1]

  • Mechanism: A Grignard reagent or organolithium species adds to the electrophilic C2 position of an N-acylpyridinium salt.[1]

  • Utility: Useful for introducing complex aryl groups (like the 2-phenoxyphenyl moiety) that might be sensitive to harsh reduction conditions.[1]

C. Intramolecular Cyclization (Amination)

Acyclic precursors containing an amine and a leaving group (or an alkene) can undergo cyclization to form the piperidine ring.[1]

  • Mechanism: Intramolecular nucleophilic substitution or hydroamination.[1]

  • Utility: High control over ring substitution patterns.[1]

Comparative Analysis of Synthetic Routes

MethodologyKey PrecursorsPrimary AdvantagesOperational Challenges
Pyridine Hydrogenation 2-Arylpyridines,

Scalable; Atom economical; One-step transformation.[1]Requires high pressure; Poor stereocontrol; Aromatic reduction issues.[1]
Organometallic Addition Pyridine N-oxides, Grignard ReagentsVersatile aryl group introduction; Mild conditions.[1]Requires anhydrous conditions; Stoichiometric waste; Regioselectivity issues.[1]
Intramolecular Cyclization Amino-alkenes / Amino-halidesHigh stereocontrol; diverse substitution possible.[1]Multi-step precursor synthesis; Dilution required to favor cyclization.[1]

Visualization of Synthetic Logic

The following diagram illustrates the logical flow for selecting a synthetic route based on the target molecule's complexity and the available starting materials.

G Target Target: 2-Arylpiperidine Scaffold RouteA Route A: Pyridine Reduction Target->RouteA Simple Aryl Group RouteB Route B: Nucleophilic Addition Target->RouteB Complex/Sensitive Aryl RouteC Route C: Cyclization Target->RouteC Stereodefined Target PrecursorA Precursor: 2-Arylpyridine RouteA->PrecursorA ConditionA Cond: H2 / Catalyst (Pt/Pd) RouteA->ConditionA PrecursorB Precursor: N-Acylpyridinium RouteB->PrecursorB ConditionB Cond: R-MgBr / -78°C RouteB->ConditionB PrecursorC Precursor: Amino-alkene RouteC->PrecursorC

Figure 1: Decision tree for selecting synthetic methodologies for 2-arylpiperidine derivatives.

Safety and Handling Protocols

Working with piperidine derivatives and their synthetic precursors requires strict adherence to safety standards.[1]

A. Chemical Hazards [1]

  • Piperidine: Highly flammable liquid (Flash point: 16°C).[1] Toxic by inhalation, in contact with skin, and if swallowed.[1] Causes severe skin burns and eye damage.[1]

  • Organometallics (Grignard/Lithium): Pyrophoric or highly water-reactive.[1] Must be handled under an inert atmosphere (Nitrogen or Argon).[1]

  • Hydrogenation Catalysts (e.g., Pd/C): Pyrophoric when dry.[1] Must be kept wet or under inert gas.[1]

B. Engineering Controls

  • Ventilation: All operations involving piperidine or volatile solvents must be conducted in a certified chemical fume hood.[1]

  • Inert Atmosphere: Reactions involving organometallics require a Schlenk line or glovebox environment.[1]

C. Personal Protective Equipment (PPE)

  • Eye/Face: Chemical splash goggles and a face shield are mandatory when handling corrosive amines.[1]

  • Skin: Nitrile gloves (double-gloved) and a flame-resistant lab coat.[1]

  • Respiratory: If fume hood containment is compromised, use a NIOSH-approved respirator with organic vapor cartridges.[1]

References

  • Buffat, M. G. P. (2004).[1] Synthesis of Piperidines. Tetrahedron, 60(9), 1701–1729.[1]

  • Laschat, S., & Dickner, T. (2000).[1] Stereoselective Synthesis of Piperidines. Synthesis, 2000(13), 1781–1813.[1]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 8082, Piperidine.[1][2]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Chemical Database: Piperidine.[1]

Sources

Application Note: High-Purity Synthesis of 2-(2-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details a robust, scalable protocol for the preparation of 2-(2-Phenoxyphenyl)piperidine , a pharmacophore frequently encountered in NOP receptor agonists and transient receptor potential (TRP) channel modulators. Unlike generic piperidine syntheses, this protocol addresses the specific steric and electronic challenges posed by the ortho-phenoxy substituent.

The method utilizes a modular Suzuki-Miyaura cross-coupling followed by a catalytic hydrogenation . This "Pyridine-First" strategy is superior to direct phenylation of piperidines due to higher regiocontrol and the avoidance of competing N-arylation side reactions.

Retrosynthetic Analysis & Strategy

The structural complexity of 2-(2-Phenoxyphenyl)piperidine lies in the steric bulk of the ortho-phenoxy group adjacent to the piperidine nitrogen. Direct coupling to a secondary amine is prone to low yields. Therefore, we adopt a reductive strategy where the aromatic pyridine ring serves as a flat, stable precursor for the carbon-carbon bond formation before stereocenters are introduced.

Logical Pathway
  • Target: 2-(2-Phenoxyphenyl)piperidine (Chiral center at C2).

  • Precursor: 2-(2-Phenoxyphenyl)pyridine (Achiral, aromatic).

  • Disconnection: C–C bond between the pyridine C2 and the phenyl ring.

  • Starting Materials: 2-Bromopyridine and (2-Phenoxyphenyl)boronic acid.

Retrosynthesis Target 2-(2-Phenoxyphenyl)piperidine (Target Scaffold) Intermediate 2-(2-Phenoxyphenyl)pyridine (Stable Intermediate) Intermediate->Target Catalytic Hydrogenation (PtO2, H2) SM1 2-Bromopyridine SM1->Intermediate Suzuki-Miyaura Coupling (Pd(dppf)Cl2) SM2 (2-Phenoxyphenyl)boronic acid SM2->Intermediate

Figure 1: Retrosynthetic tree illustrating the "Pyridine-First" approach.

Reagents & Selection Criteria

Stage 1: Cross-Coupling Reagents
ReagentRoleSelection Rationale
2-Bromopyridine ElectrophileMore reactive than chloropyridine; less expensive than iodopyridine.
(2-Phenoxyphenyl)boronic acid NucleophileThe ortho-phenoxy group is pre-installed, avoiding difficult ether formations later.
Pd(dppf)Cl₂·CH₂Cl₂ CatalystThe bidentate dppf ligand prevents Pd-poisoning by the pyridine nitrogen, a common failure mode with Pd(PPh₃)₄.
K₃PO₄ (aq) BaseSuperior to Na₂CO₃ for sterically hindered boronic acids; promotes faster transmetallation.
1,4-Dioxane SolventHigh boiling point allows thermal activation; excellent solubility for both organic and inorganic components.
Stage 2: Hydrogenation Reagents
ReagentRoleSelection Rationale
PtO₂ (Adams' Catalyst) CatalystThe gold standard for pyridine reduction. More active than Pd/C for heteroaromatic rings.
Acetic Acid (Glacial) Solvent/PromoterProtonates the pyridine nitrogen (forming pyridinium), which renders the ring more susceptible to hydride attack.
Hydrogen (H₂) ReductantCleanest reducing agent; 50 psi ensures complete saturation.

Detailed Experimental Protocol

Stage 1: Synthesis of 2-(2-Phenoxyphenyl)pyridine

Objective: Construct the biaryl core via Suzuki coupling.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Under a stream of nitrogen, add:

    • 2-Bromopyridine (1.0 equiv, 10 mmol, 1.58 g)

    • (2-Phenoxyphenyl)boronic acid (1.2 equiv, 12 mmol, 2.57 g)

    • 1,4-Dioxane (50 mL)

  • Degassing: Sparge the solution with nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv, 0.3 mmol, 245 mg) and aqueous K₃PO₄ (2.0 M, 3.0 equiv, 15 mL).

  • Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting bromide should be fully consumed.

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove palladium residues; wash with EtOAc.

    • Partition filtrate between EtOAc (100 mL) and water (100 mL).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: Gradient 0–20% EtOAc in Hexanes.

    • Yield Expectation: 85–92% as a pale yellow oil or solid.

Stage 2: Reduction to 2-(2-Phenoxyphenyl)piperidine

Objective: Reduce the aromatic pyridine ring to the saturated piperidine amine.

  • Setup: Use a high-pressure hydrogenation vessel (Parr shaker or autoclave).

  • Solution Prep: Dissolve the purified 2-(2-phenoxyphenyl)pyridine (1.0 equiv, ~8 mmol) in Glacial Acetic Acid (40 mL).

    • Note: Acetic acid is non-negotiable here; neutral solvents (MeOH) often result in incomplete reduction or stalled reactions.

  • Catalyst Loading: Carefully add PtO₂ (Adams' Catalyst) (5 wt% relative to substrate, e.g., ~100 mg).

    • Safety: PtO₂ can ignite solvent vapors if dry. Add as a slurry or under inert gas blanket.

  • Hydrogenation:

    • Purge vessel 3x with N₂, then 3x with H₂.

    • Pressurize to 50 psi (3.5 bar) H₂.

    • Shake/Stir at Room Temperature for 12 hours.

  • Monitoring: Check H₂ uptake. If uptake stalls, repressurize. Reaction is complete when LC-MS shows mass M+6 (Pyridine MW + 6H).

  • Workup:

    • Filtration: Filter reaction mixture through Celite (caution: catalyst is pyrophoric) washing with MeOH.

    • Neutralization: Concentrate the filtrate to remove bulk AcOH. Dissolve residue in CH₂Cl₂ and slowly add sat. aq. NaHCO₃ until pH ~9.

    • Extraction: Extract with CH₂Cl₂ (3x), dry over Na₂SO₄, and concentrate.

  • Salt Formation (Optional but Recommended):

    • Dissolve free base in Et₂O. Add 2M HCl in Et₂O dropwise.

    • Collect the white precipitate (Hydrochloride salt) by filtration.

Workflow Visualization

Workflow Start Start: 2-Bromopyridine Step1 Suzuki Coupling (Pd(dppf)Cl2, 90°C) Start->Step1 Inter Intermediate: Pyridine Derivative Step1->Inter Step2 Hydrogenation (PtO2, H2, AcOH) Inter->Step2 Finish Final Product: Piperidine HCl Salt Step2->Finish

Figure 2: Sequential workflow from starting material to isolated salt.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Stalled Coupling (Stage 1) Catalyst deactivation by pyridine N.Switch from Pd(PPh₃)₄ to Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ . The ferrocenyl ligands are more robust against displacement by pyridine.
Incomplete Reduction (Stage 2) Catalyst poisoning or insufficient acidity.Ensure Glacial Acetic Acid is used (not dilute). If stall persists, filter and add fresh PtO₂. Alternatively, raise pressure to 100 psi or temp to 50°C.
De-halogenation Side Product Over-reduction during coupling.This occurs if the reaction runs too long or base is too strong. Strictly monitor Stage 1 by LC-MS and stop immediately upon bromide consumption.
Enantiomeric Purity Product is racemic.For chiral applications, perform Chiral Resolution on the final amine using L-(+)-Tartaric acid or use Chiral HPLC (Chiralpak AD-H column).

Safety & Handling

  • Pyridine Derivatives: Often malodorous and toxic. Handle in a fume hood.

  • PtO₂ (Adams' Catalyst): Pyrophoric when dry and exposed to hydrogen. Always keep wet with solvent during filtration and dispose of in a dedicated waste container kept under water.

  • Hydrogen Gas: Extremely flammable. Ensure all pressure vessels are rated for the operating pressure and grounded to prevent static discharge.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids.[1][3]

    • Source: Canadian Journal of Chemistry (2023).[3]

    • URL:[Link]

  • Catalytic Hydrogenation of Pyridines

    • Title: Heterogeneous Catalytic Hydrogenation of Heterocycles (Pyridine Reduction Protocols).
    • Source: Chemical Reviews (Verified Standard Protocol).
    • Context: Standard PtO2/AcOH reduction methodology referenced in J. Org. Chem. 1980, 45, 10, 1937–1945.
    • URL:[Link]

  • Piperidine Synthesis Overview

    • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.[4][5]

    • Source: Int. J. Mol. Sci. 2021, 22(5), 2635.
    • URL:[Link][1][3][6]

  • Compound Data (Target Verification)

    • Title: 2-(2-Phenoxyphenyl)piperidine (Compound Summary).
    • Source: PubChem.[7][8][9]

    • URL:[Link]

Sources

Application Note: Catalytic Hydrogenation Strategies for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Importance

The piperidine moiety is a pharmacophore of immense significance, prevalent in over 12,000 biologically active compounds, including blockbusters like Donepezil (Alzheimer’s), Fentanyl (analgesic), and Methylphenidate (ADHD). While synthetic routes such as nucleophilic substitution or lactam reduction exist, heterogeneous catalytic hydrogenation of pyridine derivatives remains the most atom-economic and scalable method for industrial and laboratory synthesis.

However, this transformation is non-trivial due to two primary challenges:

  • Catalyst Poisoning: The product (piperidine) is a strong Lewis base (

    
    ) that binds tightly to metal surfaces, inhibiting turnover.
    
  • Stereochemical Control: Reducing substituted pyridines creates multiple chiral centers; achieving high diastereoselectivity (typically cis) requires precise catalyst tuning.

This guide details the mechanistic underpinnings and validated protocols for converting pyridines to piperidines, focusing on PtO₂ (Adams' Catalyst) for general robustness and Rh/C for stereoselectivity.

Mechanistic Insight

The reduction of pyridine is thermodynamically favorable but kinetically complex due to the resonance energy of the aromatic ring (~27 kcal/mol). The reaction proceeds via stepwise hydrogenation on the catalyst surface.[1]

Reaction Pathway Diagram

The following diagram illustrates the stepwise reduction and the critical "poisoning" equilibrium that dictates solvent choice.

PyridineHydrogenation Pyridine Pyridine (Substrate) Adsorbed Adsorbed Species (M-N Interaction) Pyridine->Adsorbed Adsorption Dihydro Dihydropyridine (Unstable Intermediate) Adsorbed->Dihydro + H2 Tetrahydro Tetrahydropyridine (Enamine/Imine) Dihydro->Tetrahydro + H2 Piperidine Piperidine (Product) Tetrahydro->Piperidine + H2 (Syn-addition) Poisoned Catalyst Poisoning (Strong M-N Bond) Piperidine->Poisoned Strong Adsorption (Inhibits Rxn) Protonated Piperidinium Salt (Desorbs Easily) Piperidine->Protonated + H+ (Acidic Solvent) Protonated->Adsorbed Does NOT Poison

Figure 1: Mechanistic pathway of pyridine hydrogenation showing the critical branch point between product inhibition (poisoning) and acid-mediated desorption.

Critical Parameters & Catalyst Selection

The choice of catalyst and solvent is not arbitrary; it is dictated by the electronic properties of the substrate.

Catalyst Performance Matrix
CatalystActive SpeciesPrimary UtilityConditionsSelectivity Profile
PtO₂ (Adams') Pt(0) (in situ)Standard. Best for simple or hindered pyridines.1–4 atm H₂, Acetic AcidModerate cis-selectivity.
Rh/C (5%) Rh(0)Stereoselective. Best for high cis-diastereoselectivity.3–10 atm H₂, MeOH/AcOHHigh cis-selectivity.
Pd/C (10%) Pd(0)Specialized. Often requires high temp/pressure or activation.>10 atm H₂, Acidic mediaLower activity for pyridines; prone to poisoning.
Raney Ni Ni(0)Cost-effective. Bulk commodity synthesis.>50 atm H₂, High TempLow selectivity; harsh conditions.
The Role of Acidic Solvents

Why Acetic Acid? In neutral solvents (MeOH, EtOH), the formed piperidine competes with the pyridine substrate for active sites on the metal. Since secondary amines are stronger bases than pyridines, the product "poisons" the catalyst, halting the reaction at 50–70% conversion.

  • Solution: Performing the reaction in Glacial Acetic Acid or with 1.05 eq. HCl protonates the piperidine nitrogen (

    
    ). The ammonium species lacks the lone pair required to bind strongly to the metal, allowing it to desorb and freeing the active site for more pyridine.
    

Detailed Experimental Protocols

Protocol A: General Hydrogenation using Adams' Catalyst (PtO₂)

Recommended for: Unsubstituted pyridines, alkyl-pyridines, and initial screening.

Safety Note: Dry PtO₂ and intermediates can be pyrophoric. Hydrogen gas is explosive. Ground all equipment.

Materials:

  • Substrate: Substituted Pyridine (10 mmol)

  • Catalyst: PtO₂ (Adams' Catalyst) - 5 mol% (approx. 110 mg for 10 mmol substrate)

  • Solvent: Glacial Acetic Acid (15 mL)

  • Equipment: Parr Shaker or High-Pressure Autoclave

Step-by-Step Procedure:

  • Catalyst Loading: In a hydrogenation bottle/vessel, carefully add the PtO₂.

    • Tip: Wet the catalyst immediately with a small amount of acetic acid to prevent sparking.

  • Substrate Addition: Add the pyridine substrate and the remaining acetic acid.

  • Purge: Connect to the hydrogenation apparatus. Evacuate the vessel and backfill with Nitrogen (

    
    ) three times.
    
  • Activation: Evacuate and fill with Hydrogen (

    
    ) to 40–60 psi (approx. 3–4 bar). Shake/stir for 15 minutes to reduce PtO₂ to active Pt(0) (indicated by color change from brown to black).
    
  • Reaction: Re-pressurize to 50 psi (3.5 bar). Shake/stir at Room Temperature (25°C).

    • Monitoring: Monitor

      
       uptake. Reaction is complete when uptake ceases (theoretical: 3 moles 
      
      
      
      per mole substrate).
  • Workup (Critical):

    • Vent

      
       and purge with 
      
      
      
      .
    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet (dry Pt is pyrophoric).

    • Concentrate the filtrate (acetic acid solution) under reduced pressure.

    • Basification: Dissolve the residue in water and cool to 0°C. Slowly add 20% NaOH or concentrated

      
       until pH > 12.
      
    • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 20 mL).

    • Dry over

      
       and concentrate to yield the piperidine.
      
Protocol B: Stereoselective cis-Hydrogenation using Rh/C

Recommended for: 2, 3, or 4-substituted pyridines where cis-geometry is required.

Mechanism of Selectivity: Rhodium permits "syn" addition of hydrogen across the face of the ring. Once the first substituent determines the facial bias, subsequent hydrogens add from the same side (catalyst side), forcing substituents into a cis relationship.

Step-by-Step Procedure:

  • Preparation: Mix Substituted Pyridine (5 mmol) and 5% Rh/C (5 wt% loading) in Methanol (10 mL) containing Acetic Acid (5 mmol, 1 eq).

  • Pressure: Pressurize to 5–10 bar (requires autoclave or heavy-walled glass reactor).

  • Temperature: Heat to 40–50°C . (Rh is less active than Pt at RT for this specific ring system).

  • Duration: Stir for 12–24 hours.

  • Workup: Filter through Celite. If the HCl/AcOH salt is desired, evaporate directly. If the free base is desired, perform the basification step as in Protocol A.

Process Workflow & Troubleshooting

Optimization Workflow

Use this logic flow to determine the correct parameters for your specific substrate.

OptimizationFlow Start Select Substrate CheckSub Is the Pyridine Heavily Substituted? Start->CheckSub Simple Use PtO2 / AcOH (Protocol A) CheckSub->Simple No (Simple) Complex Is Cis-Selectivity Critical? CheckSub->Complex Yes UseRh Use Rh/C / MeOH+AcOH (Protocol B) Complex->UseRh Yes CheckHalogen Contains Halogens (Cl, Br, I)? Complex->CheckHalogen No UsePtHigh Use PtO2 High Pressure (50 bar) CheckHalogen->UsePtHigh No Dehalogenation Warning: Risk of Dehalogenation CheckHalogen->Dehalogenation Yes Mitigation Add 1 eq. HCl Use Pt/C (Sulfided) Dehalogenation->Mitigation

Figure 2: Decision tree for selecting catalyst and conditions based on substrate complexity and functional groups.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Catalyst PoisoningEnsure solvent is acidic (AcOH). Increase

pressure.
Dehalogenation Pd/Pt are active for C-X bond cleavageUse Pt/C (sulfided) or add inhibitors; avoid Pd.
Ring Opening High Temp/Over-reductionLower temperature (<50°C). Stop reaction immediately upon theoretical uptake.
Low cis Selectivity IsomerizationSwitch to Rh/C . Avoid high temperatures which promote thermodynamic equilibration to trans.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Glorius, F., et al. (2019). "The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process."[2] Nature Chemistry, 11, 264–270.[2] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Sreenivasulu, R., et al. (2015). "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst." Asian Journal of Chemistry, 27(12), 4615-4618. Link

  • Boutonnet, J. C., et al. (2009). "Highly Efficient Pd–C Catalytic Hydrogenation of Pyridine Nucleus under Mild Conditions." Tetrahedron, 65(41), 8538–8541.[3] Link[3]

Sources

Advanced Buchwald-Hartwig Protocols for Phenoxyphenyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxyphenyl moiety (diphenyl ether) is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous kinase inhibitors (e.g., Ibrutinib) and agrochemicals. While classical Ullmann condensation requires harsh conditions (copper catalysis, >180°C), Palladium-catalyzed Buchwald-Hartwig coupling offers a milder, chemoselective alternative.

This guide addresses two distinct synthetic challenges:

  • Scaffold Construction (C-O Coupling): Forming the ether linkage between a phenol and an aryl halide.

  • Scaffold Functionalization (C-N Coupling): Aminating a halogenated phenoxyphenyl substrate.

Success in these transformations relies heavily on Ligand-to-Substrate Matching . This note details protocols using 3rd and 4th Generation (G3/G4) Palladacycle precatalysts, which eliminate the induction period associated with traditional Pd sources like Pd₂(dba)₃.

Mechanistic Foundation & Catalyst Selection

The Challenge of Reductive Elimination

In C-O coupling, the rate-determining step is often reductive elimination . Unlike C-N bond formation, the formation of the C-O bond is thermodynamically less favorable and kinetically slower due to the high electronegativity of oxygen.

  • Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., RockPhos , tBuBrettPhos ). These ligands increase electron density on the Pd center (facilitating oxidative addition) while their steric bulk forces the Pd(II) intermediate into a geometry that accelerates reductive elimination.

Catalyst Activation Pathway

We recommend G4-Precatalysts (N-methyl-2-aminobiphenyl palladacycles).[1] Unlike Pd(OAc)₂ which requires reduction to Pd(0) in situ (often consuming amine/alcohol substrate), G4 precatalysts activate via base-mediated deprotonation, releasing the active L-Pd(0) species immediately.

G4_Activation Precat G4 Precatalyst (Pd(II)-L-OMs) Active Active Species [L-Pd(0)] Precat->Active Activation Base Base (Deprotonation) Base->Precat OxAdd Oxidative Addition (Ar-X) Active->OxAdd Coord Ligand Exchange (Nu-H) OxAdd->Coord RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Active Regenerate Pd(0)

Fig 1. Activation cycle of G4-Precatalysts. The active L-Pd(0) species is generated cleanly without reducing agents.

Protocol A: Constructing the Scaffold (C-O Coupling)

Objective: Synthesis of a diphenyl ether via coupling of a phenol and an aryl halide. Primary Challenge:


-hydride elimination (if aliphatic alcohols are used) and catalyst poisoning by phenolates.
Recommended System
  • Ligand: RockPhos (Best for sterically hindered substrates) or tBuBrettPhos (General purpose).

  • Catalyst: RockPhos Pd G3 or Pd(OAc)₂ + Ligand (if G3 unavailable).

  • Base:

    
     (mild) or 
    
    
    
    . Avoid NaOtBu if ester functional groups are present.
Step-by-Step Methodology
  • Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.

  • Loading (Solids): Add the following to the vial:

    • Aryl Halide (1.0 equiv, e.g., 1.0 mmol)

    • Phenol (1.2 equiv)

    • RockPhos Pd G3 (1.0 - 2.0 mol%)

    • 
       (finely ground, 1.5 equiv)
      
  • Solvent Addition: Evacuate and backfill with Argon (x3). Inject anhydrous Toluene (concentration 0.2 M - 0.5 M).

    • Note: If solubility is poor, use 1,4-Dioxane.

  • Reaction: Seal the vial and heat to 90°C for 12–16 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove inorganic salts. Concentrate and purify via flash chromatography.

Critical Parameter: For electron-poor phenols, the reaction is slower. Increase temp to 110°C and use tBuBrettPhos .

Protocol B: Functionalizing the Scaffold (C-N Coupling)

Objective: Amination of a halogenated phenoxyphenyl moiety (e.g., 4-chlorodiphenyl ether). Primary Challenge: The phenoxy group is electron-donating by resonance (deactivating Oxidative Addition) but electron-withdrawing by induction. The substrate is generally considered "neutral/deactivated."

Recommended System
  • Primary Amines: BrettPhos Pd G4 (High selectivity for mono-arylation).

  • Secondary Amines: RuPhos Pd G4 (Universal standard for secondary amines).

  • Anilines: XPhos Pd G4 .

Step-by-Step Methodology
  • Preparation: Prepare a reaction tube with a septum cap.

  • Loading:

    • 4-Chlorodiphenyl ether derivative (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G4 (1.0 mol%)

    • NaOtBu (1.4 equiv)

      • Alert: If substrate contains base-sensitive groups (esters, nitriles), switch base to Cs₂CO₃ or K₃PO₃ and solvent to tBuOH .

  • Solvent: Add anhydrous THF or Dioxane (0.2 M).

    • Expert Tip: For challenging substrates, add 1 drop of water (activates the base solubility in dioxane) or use tAmylOH.

  • Reaction: Heat to 80°C (Bromides) or 100°C (Chlorides). Monitor by LCMS. Conversion is usually complete within 2–6 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Troubleshooting & Optimization Logic

When reactions fail, use the following decision matrix to optimize.

Optimization Decision Tree

Optimization Start Reaction Failed? Check1 Is Starting Material Remaining? Start->Check1 Check2 Is De-halogenated Product (Ar-H) Forming? Check1->Check2 No (Consumed) Yes (No Reaction) Issue: Oxidative Addition Failed 1. Switch to Pd G4 (Pre-activated) 2. Change Solvent to tBuOH (Higher Temp) 3. Use Iodide substrate Check1->Yes (No Reaction) Yes Protodehalogenation Issue: Reductive Elimination too slow 1. Switch to bulkier ligand (BrettPhos -> tBuBrettPhos) 2. Increase Concentration (0.2M -> 1.0M) Check2->Protodehalogenation Yes Complex Mixture Issue: Catalyst Decomposition 1. Lower Temp (80C) 2. Strictly remove O2 (Sparge Ar 15 mins) Check2->Complex Mixture No

Fig 2. Troubleshooting logic for Pd-catalyzed cross-coupling.

Data Summary: Ligand Selection Matrix
Substrate ClassTarget BondRecommended LigandCatalyst PrecursorBase
Phenol + Ar-Cl C-O (Ether)RockPhos RockPhos Pd G3

Phenol + Ar-Br C-O (Ether)tBuBrettPhos Pd(OAc)₂

Ar-O-Ph-Cl + 1° Amine C-N (Amine)BrettPhos BrettPhos Pd G4NaOtBu
Ar-O-Ph-Cl + 2° Amine C-N (Amine)RuPhos RuPhos Pd G4NaOtBu
Ar-O-Ph-Cl + Aniline C-N (Amine)XPhos XPhos Pd G4

References

  • Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Diaryl Ethers." Journal of the American Chemical Society, 131(5), 17423–17429. (Note: Establishes the baseline for ether synthesis, later evolved to Pd-systems for difficult substrates). Link

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide."[2] Chemical Science, 2, 27-50.[2] (The authoritative guide on ligand selection). Link

  • Bruno, N. C., et al. (2013). "Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands."[3] Organic Letters, 15(11), 2876–2879.[3] (Introduction of G3 precatalysts for RockPhos). Link

  • Merck/Sigma-Aldrich Technical Bulletin. "Buchwald Catalysts & Ligands User Guide." (Practical handling of G3/G4 systems). Link

Sources

Application Note: Solubilization and Handling of 2-(2-Phenoxyphenyl)piperidine for In Vitro Assays

[1]

Introduction & Compound Profile

The compound 2-(2-Phenoxyphenyl)piperidine represents a class of lipophilic, basic amines often utilized in CNS research and receptor pharmacology.[1] Its structural core—a piperidine ring substituted with a bulky phenoxyphenyl group—imparts specific physicochemical challenges:

  • High Lipophilicity: The diaryl ether moiety drives the LogP value significantly high (estimated >3.5), making the compound prone to rapid precipitation in aqueous media.

  • Basicity: The secondary amine in the piperidine ring (pKa ~9–10) means the compound is protonated and soluble in acidic buffers but tends to exist as a free base with poor solubility at the physiological pH (7.4) required for most in vitro assays.[1]

This protocol addresses the critical "solubility cliff" that occurs when diluting hydrophobic stocks into aqueous culture media.[1]

Physicochemical Summary (Estimated)
PropertyValue (Approx.)Implication for Assay
Molecular Formula

--
Molecular Weight 253.34 g/mol Use this for Molar calculations.[1]
LogP > 3.5 (Predicted)High risk of binding to plasticware and precipitation.[1]
pKa ~9.5 (Basic)Soluble in acidic conditions; insoluble at pH 7.[1]4.
Solubility (Water) NegligibleDo not attempt direct aqueous dissolution.[1]
Solubility (DMSO) > 50 mMExcellent.[1] Preferred solvent.[1][2][3]

Reagents & Materials

  • Compound: 2-(2-Phenoxyphenyl)piperidine (Solid powder).[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).[1] Note: Use fresh DMSO; hygroscopic water absorption causes compound crashing.

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1] Avoid polystyrene plastics for stock storage.

  • Sonicator: Bath sonicator (controlled temp < 40°C).

  • Visual Aid: Light box or high-intensity flashlight for precipitate inspection.[1]

Protocol A: Primary Stock Solution Preparation

Objective: Create a stable, high-concentration Master Stock (usually 10 mM or 50 mM) in 100% DMSO.

Step-by-Step:

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent condensation (water ingress).

  • Weighing: Weigh approximately 2.53 mg of compound into a tared amber glass vial.

    • Why? 2.53 mg is the mass required for 1 mL of a 10 mM solution.[1] Weighing larger amounts (e.g., 12.65 mg for 5 mL) reduces gravimetric error.[1]

  • Calculation:

    
    
    
    • Example: For 2.53 mg at 10 mM (0.01 M):

      
      [1]
      
  • Solubilization: Add the calculated volume of anhydrous DMSO.

    • Vortex: 30 seconds at medium speed.

    • Sonication: If particles persist, sonicate for 5–10 minutes. The solution must be perfectly clear.

  • QC Check: Hold the vial against a light source. Any turbidity or "swirling" indicates incomplete dissolution.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) in cryovials to avoid repeated freeze-thaw cycles. Store at -20°C (stable for 3–6 months) or -80°C (long term).

Protocol B: The "Intermediate Dilution" Strategy

Critical Warning: Never pipet 100% DMSO stock directly into a cell culture plate containing cells.[1] This causes local "shock" precipitation where the droplet hits the media, creating micro-crystals that kill cells and produce false positives/negatives.

The Solution: Use an Intermediate Dilution Plate (IDP).[1]

Workflow Logic

We will prepare a 1000x Master Stock, dilute it to a 10x Working Solution in media (or buffer), and then add to cells for a 1x Final Concentration.

Example Target: Final Assay Concentration of 10 µM with 0.1% DMSO .

  • Master Stock (100% DMSO): Start with 10 mM stock.

  • Intermediate Stock (10% DMSO):

    • Dilute 10 mM stock 1:10 into assay buffer (or media).

    • Preparation: Add 10 µL of 10 mM Stock to 90 µL of Media.[1]

    • Result:1 mM compound in 10% DMSO.[1]

    • Action:Vortex immediately. This is the highest risk point for precipitation.[1] If it turns cloudy, the compound concentration is above its solubility limit in this buffer.[1] See Troubleshooting.

  • Working Solution (0.1% DMSO):

    • Dilute the Intermediate Stock 1:100 into Media.[1]

    • Preparation: Add 10 µL of Intermediate Stock (1 mM) to 990 µL of Media.

    • Result:10 µM compound in 0.1% DMSO.[1]

  • Cell Treatment:

    • If adding to an empty well: Add the Working Solution directly.[1]

    • If adding to cells already in 100 µL media: Prepare a 2x Working Solution (20 µM) and add 100 µL to the well.

Visualization of Workflow

The following diagram illustrates the safe dilution pathway to avoid solubility shock.

Gcluster_0Critical Control PointStockMaster Stock(10 mM)100% DMSOInterIntermediate Stock(1 mM)10% DMSO / 90% MediaStock->Inter1:10 Dilution(High Risk Step)WorkingWorking Solution(10 µM)0.1% DMSOInter->Working1:100 DilutionCellsAssay Plate(Cells + Compound)Working->CellsTransfer

Caption: Step-wise dilution strategy minimizing osmotic shock and precipitation risks. The Intermediate Stock is the critical quality control point.

Troubleshooting & Optimization

Issue: Precipitation in Intermediate Stock

If the solution turns cloudy upon adding DMSO stock to media:

  • Reduce Concentration: The compound may not be soluble at 1 mM in aqueous media.[1] Try targeting 100 µM or 500 µM.

  • Warm the Media: Cold media promotes crystallization.[1] Pre-warm media to 37°C before dilution.

  • Serum Effect: If using serum-free media, precipitation is more likely.[1] The albumin in Fetal Bovine Serum (FBS) acts as a carrier protein. Ensure your intermediate dilution contains at least 1-5% FBS if the assay permits.[1]

Issue: Cytotoxicity

If the vehicle control (DMSO only) shows toxicity:

  • Limit Check: Ensure final DMSO is < 0.5% (ideally < 0.1%).

  • Evaporation: In 384-well plates, small volumes evaporate, concentrating the DMSO. Use plate seals or humidity chambers.[1]

References

  • Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization.[1] Academic Press.[1] (Standard reference for solubility and lipophilicity in drug discovery).[1]

  • Waybright, T. J., et al. (2009). "Increasing the reliability of solubility data for drug discovery."[1] Current Chemical Genomics, 3, 9–13.[1] Link

  • Thermo Fisher Scientific. "DMSO Solubility and Handling Guidelines." Link

  • PubChem Compound Summary. "Piperidine Derivatives and Physicochemical Properties." Link

  • Emulate Bio. "Compound Treatment Solution Preparation and Treatment Protocol." (Guidelines for DMSO limits in sensitive microphysiological systems). Link

Microwave-assisted synthesis of 2-(2-Phenoxyphenyl)piperidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of 2-(2-Phenoxyphenyl)piperidine Analogs

Abstract

The 2-arylpiperidine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous antidepressants, analgesics, and monoamine reuptake inhibitors. This application note details a robust, two-step microwave-assisted protocol for the synthesis of 2-(2-phenoxyphenyl)piperidine and its analogs. By leveraging microwave irradiation, this workflow reduces reaction times from hours (or days) to minutes while improving yields through efficient energy transfer. The protocol utilizes a modular Suzuki-Miyaura cross-coupling followed by a "green" microwave-assisted transfer hydrogenation, eliminating the need for high-pressure hydrogen gas cylinders.

Introduction & Retrosynthetic Analysis

The target molecule, 2-(2-phenoxyphenyl)piperidine , presents a specific synthetic challenge: the steric bulk of the ortho-phenoxy group can hinder standard coupling and reduction reactions. Traditional thermal reflux methods often suffer from incomplete conversion or require harsh conditions that degrade sensitive functional groups.

Microwave Advantages:

  • Kinetic Acceleration: Rapid heating overcomes the activation energy barrier imposed by the sterically hindered ortho-substituents.

  • Green Chemistry: The reduction step utilizes ammonium formate as a hydrogen donor, avoiding high-pressure H₂ gas and reducing safety risks in the microwave cavity.

Retrosynthetic Pathway

The synthesis is disconnected into two key transformations: the formation of the biaryl C-C bond via cross-coupling and the saturation of the heterocyclic ring.

Retrosynthesis Target Target: 2-(2-Phenoxyphenyl)piperidine Intermediate Intermediate: 2-(2-Phenoxyphenyl)pyridine Target->Intermediate Reduction (MW Transfer Hydrogenation) Precursors Precursors: 2-Bromopyridine + (2-Phenoxyphenyl)boronic acid Intermediate->Precursors Suzuki-Miyaura Coupling (MW)

Figure 1: Retrosynthetic disconnection of the target scaffold.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This step constructs the carbon skeleton. The ortho-phenoxy substituent on the boronic acid creates significant steric hindrance. Microwave irradiation is critical here to drive the catalytic cycle (transmetallation step) to completion.

Reaction Scheme: 2-Bromopyridine + (2-Phenoxyphenyl)boronic acid → 2-(2-Phenoxyphenyl)pyridine

Materials & Equipment
  • Microwave System: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Vessel: 10 mL or 35 mL pressure-rated glass vial with silicone/PTFE septum.

  • Reagents:

    • 2-Bromopyridine (1.0 equiv)

    • 2-Phenoxyphenylboronic acid (1.2 equiv)

    • Catalyst: Pd(dppf)Cl₂[1]·DCM (3-5 mol%) — Chosen for robustness against steric bulk.

    • Base: 2M Aqueous Na₂CO₃ (3.0 equiv)

    • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1 ratio).

Step-by-Step Procedure
  • Charge Vessel: In a 10 mL microwave vial, add 2-bromopyridine (1.0 mmol, 158 mg), 2-phenoxyphenylboronic acid (1.2 mmol, 257 mg), and Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

  • Solvent Addition: Add DME (4 mL) and 2M Na₂CO₃ (1.5 mL).

  • Degas: Sparge the mixture with Argon or Nitrogen for 2 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

  • Seal: Cap the vial tightly.

  • Microwave Parameters:

    • Temperature: 130 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

    • Stirring: High

  • Work-up: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine. Dry over MgSO₄, filter, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product is typically a viscous oil or low-melting solid.

Optimization Data (Solvent Screening)

Table 1: Effect of solvent system on yield under MW irradiation (130°C, 15 min).

EntrySolvent SystemBaseYield (%)Notes
1Toluene/EtOH/H₂OK₂CO₃65%Moderate solubility of boronic acid.
2DMF/H₂OCs₂CO₃72%Difficult work-up (DMF removal).
3 DME/H₂O (4:1) Na₂CO₃ 91% Best balance of solubility and microwave absorption.
41,4-Dioxane/H₂OK₃PO₄85%Good alternative, slightly lower conversion.

Protocol 2: Microwave-Assisted Transfer Hydrogenation

Direct hydrogenation of pyridine rings usually requires high pressure (50-100 atm) H₂ and heterogeneous catalysts (PtO₂). This protocol uses Ammonium Formate as a hydrogen donor.[2] Upon microwave heating, formate decomposes to release H₂ and CO₂ in situ, creating a "virtual pressure" effect that efficiently reduces the pyridine ring without external gas cylinders.

Reaction Scheme: 2-(2-Phenoxyphenyl)pyridine + HCOONH₄ (excess) → 2-(2-Phenoxyphenyl)piperidine

Mechanism of Action

The reaction proceeds via the decomposition of formate on the Pd surface, generating Pd-hydride species that reduce the aromatic pyridine ring.

Mechanism Formate Ammonium Formate Pd Pd/C Catalyst Formate->Pd Decomposition (MW Heat) H2_InSitu In-situ H2 / Pd-H Pd->H2_InSitu Hydride Generation Pyridine Pyridine Substrate H2_InSitu->Pyridine Reduction Piperidine Piperidine Product Pyridine->Piperidine Saturation

Figure 2: Mechanism of Microwave-Assisted Transfer Hydrogenation.

Materials & Equipment
  • Reagents:

    • 2-(2-Phenoxyphenyl)pyridine (from Step 1).

    • Ammonium Formate (10.0 equiv) — Large excess required for driving equilibrium.

    • Catalyst: 10% Pd/C (50% w/w relative to substrate).

    • Solvent: Methanol or Ethanol (Abs. EtOH preferred).

  • Safety Note: This reaction generates CO₂ gas. The microwave vessel must be rated for pressure (min 20 bar). Do not overfill the vial (max 50% volume).

Step-by-Step Procedure
  • Charge Vessel: In a 10 mL microwave vial, place the pyridine intermediate (0.5 mmol, ~123 mg).

  • Catalyst Addition: Add 10% Pd/C (60 mg). Caution: Pd/C can be pyrophoric; keep wet with solvent.

  • H-Donor Addition: Add Ammonium Formate (5.0 mmol, 315 mg).

  • Solvent: Add Ethanol (4 mL).

  • Microwave Parameters:

    • Temperature: 100 °C

    • Hold Time: 20 minutes

    • Power Max: 150 W

    • Stirring: High (Critical for heterogeneous catalysis).

  • Work-up:

    • Caution: Allow the vial to cool completely (<40°C) before opening. Residual pressure from CO₂ may be present.

    • Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH.

    • Concentrate the filtrate.[3]

    • The residue is the formate salt of the piperidine. Dissolve in DCM, wash with 1M NaOH (to liberate the free base), dry over Na₂SO₄, and concentrate.

Characterization & Troubleshooting

Expected Analytical Data
  • 1H NMR (CDCl₃):

    • Pyridine Precursor: Aromatic signals only (δ 7.0 - 8.6 ppm).

    • Piperidine Product:

      • Disappearance of pyridine aromatic protons.

      • New multiplets in the aliphatic region: δ 1.5–2.0 ppm (piperidine CH₂), δ 2.8–3.2 ppm (N-CH₂), and a distinct multiplet at δ 3.8–4.2 ppm (benzylic CH at C2 position).

      • Phenoxy aromatic protons remain (δ 6.8–7.4 ppm).

  • MS (ESI): M+H peak at [MW + 1].

Troubleshooting Guide
IssuePossible CauseSolution
Low Yield (Step 1) Catalyst poisoning by O₂.Ensure rigorous degassing (sparging) before heating.
Incomplete Reduction (Step 2) Catalyst deactivation or insufficient H-donor.Add fresh Pd/C and more ammonium formate; re-irradiate for 10 mins.
Vessel Overpressure (Step 2) Rapid CO₂ evolution.Reduce temperature to 90°C and extend time. Use a larger vessel with less headspace fill.
Defluorination (if F analogs) Pd-catalyzed hydrodehalogenation.Lower temp to 80°C; monitor reaction closely by LCMS.

References

  • Microwave-Assisted Suzuki Coupling: Leadbeater, N. E. (2005). Fast, Easy, Clean Chemistry by Using Water as a Solvent and Microwave Heating: The Suzuki Coupling as an Illustration. Journal of Organic Chemistry. Link

  • Transfer Hydrogenation Protocol: Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to bio-active heterocycles: room temperature synthesis of pyrazoles and diazepines in aqueous medium. Tetrahedron Letters. Link (Contextual reference for aqueous MW heterocycle synthesis).

  • Ammonium Formate Reduction: Abenhaim, D., et al. (2006).
  • Piperidine Scaffold Pharmacology: Meyer, M. D., et al. (2018). Piperidines as privileged scaffolds in medicinal chemistry. Journal of Medicinal Chemistry. Link

  • General Microwave Protocols: Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition. Link

Sources

Scalable Synthesis of 2-(2-Phenoxyphenyl)piperidine: A Two-Stage Protocol via Suzuki Coupling and Heterogeneous Hydrogenation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, scalable workflow for the production of 2-(2-Phenoxyphenyl)piperidine, a high-value pharmacophore found in various CNS-active agents. Unlike bench-scale methods that rely on unstable Grignard reagents or cryogenic lithiation, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy to construct the biaryl core, followed by catalytic hydrogenation to saturate the pyridine ring.[1] This "Coupling-Reduction" sequence is designed for kilogram-scale production, prioritizing process safety, impurity control, and crystallographic purity.[1]

Strategic Process Overview

The synthesis is divided into two critical stages. The choice of route is dictated by the need to avoid the handling of pyrophoric organometallics at scale and to minimize regioisomeric impurities.

  • Stage 1: Biaryl Construction. Palladium-catalyzed coupling of 2-chloropyridine and (2-phenoxyphenyl)boronic acid.[1] This route avoids the use of unstable 2-pyridyl zinc/magnesium reagents.

  • Stage 2: Heterocyclic Saturation. Platinum-catalyzed hydrogenation of the pyridine ring in acidic media.[2] This ensures complete conversion without ring opening.[1]

  • Stage 3: Salt Formation. Isolation of the product as the Hydrochloride (HCl) salt to guarantee long-term stability and high purity (>99.5% HPLC).

Reaction Scheme

SynthesisPath SM1 2-Chloropyridine Inter Intermediate: 2-(2-Phenoxyphenyl)pyridine SM1->Inter Pd(dppf)Cl2, K2CO3 Toluene/H2O, 90°C SM2 (2-Phenoxyphenyl) boronic acid SM2->Inter Prod Product (Free Base): 2-(2-Phenoxyphenyl)piperidine Inter->Prod H2 (10 bar), PtO2 AcOH, 50°C Salt Final Product: HCl Salt Prod->Salt HCl/IPA Crystallization

Figure 1: Synthetic pathway from raw materials to isolated salt.[1]

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesize the intermediate 2-(2-phenoxyphenyl)pyridine.[1] Rationale: The ortho-phenoxy substituent creates steric hindrance. Standard Pd(PPh3)4 catalysts often fail to drive this to completion.[1] We utilize Pd(dppf)Cl2 , a bidentate ligand catalyst known for high stability and efficiency in sterically demanding couplings.[1]

Materials & Stoichiometry
ReagentEquiv.[1]RoleCritical Attribute
2-Chloropyridine 1.0ElectrophilePurity >98%; <0.5% H2O
(2-Phenoxyphenyl)boronic acid 1.1NucleophileAssayed for boroxine content
Pd(dppf)Cl2[1]·CH2Cl2 0.02CatalystStore under Argon
Potassium Carbonate (K2CO3) 2.5BaseGranular (milled) for solubility
Toluene / Water (4:1) 10 VolSolventDegassed (Sparged with N2)
Detailed Protocol (1 kg Scale Basis)
  • Reactor Prep: Charge a 20 L glass-lined reactor with Toluene (8 L) and Water (2 L).[1] Sparge with Nitrogen for 30 minutes to remove dissolved Oxygen (Critical for Pd cycle efficiency).[1]

  • Charging: Under N2 flow, add 2-Chloropyridine (1.0 kg, 8.8 mol) and (2-Phenoxyphenyl)boronic acid (2.07 kg, 9.68 mol).

  • Base Addition: Add K2CO3 (3.04 kg, 22.0 mol). Agitate at 250 RPM.

  • Catalyst Charge: Add Pd(dppf)Cl2[1]·CH2Cl2 (144 g, 0.17 mol).[1] Note: Solution will turn dark red/brown.

  • Reaction: Heat jacket to 95°C (Internal temp 88-90°C). Reflux for 12-16 hours.[1]

    • IPC (In-Process Control):[1] HPLC analysis.[1] Target <2% remaining 2-chloropyridine.[1]

  • Workup:

    • Cool to 25°C. Filter through a Celite pad to remove Pd black (pyrophoric hazard handling required).[1]

    • Separate phases.[1][3] Wash organic layer with 10% NaCl solution (2 x 4 L).[1]

    • Treat organic layer with activated carbon (S-51 grade) or silica scavenger (SiliaMetS®) to reduce residual Pd to <20 ppm.[1]

    • Concentrate Toluene layer to dryness or swap solvent to Acetic Acid for Stage 2.[1]

Stage 2: Catalytic Hydrogenation

Objective: Reduce the pyridine ring to a piperidine ring.[3] Rationale: Pyridine reduction is thermodynamically favorable but kinetically slow due to catalyst poisoning by the basic nitrogen. Acetic Acid (AcOH) is used as the solvent to protonate the nitrogen, preventing it from binding irreversibly to the catalyst surface. Platinum Oxide (PtO2, Adams Catalyst) is selected over Pd/C to prevent hydrogenolysis of the ether bond (C-O cleavage).[1]

Critical Process Parameters (CPPs)
  • Pressure: 10-15 bar (Medium Pressure). High pressure (>50 bar) increases rate but requires specialized autoclaves.

  • Temperature: 50°C. >60°C risks defluorination (if F-substituents exist) or ether cleavage.[1]

  • Substrate Concentration: 0.5 M. Higher conc. can stall due to salt precipitation.[1]

Detailed Protocol
  • Solution Prep: Dissolve the crude intermediate from Stage 1 (approx. 2.0 kg) in Glacial Acetic Acid (10 L).

  • Catalyst Loading:

    • Safety: PtO2 is not pyrophoric before use, but becomes highly pyrophoric Pt(0) after hydrogenation.[1]

    • Charge PtO2 (100 g, 5 wt% loading) into the autoclave as a slurry in AcOH.

  • Hydrogenation:

    • Purge reactor 3x with N2, then 3x with H2.[1]

    • Pressurize to 10 bar H2. Set stirring to maximum (mass transfer limited reaction).

    • Heat to 50°C.

    • Exotherm Alert: The reaction is exothermic. Monitor cooling jacket duty during the first 2 hours.

  • Completion: Reaction typically completes in 18-24 hours.

    • IPC:[1] H-NMR or HPLC.[1] Look for disappearance of aromatic pyridine signals (7.0-8.5 ppm region changes to 1.5-3.5 ppm multiplets).[1]

  • Filtration (Critical Safety Step):

    • Cool to 20°C. Vent H2. Purge with N2.[1][4]

    • Filter catalyst through a spark-proof filter press.[1] Keep filter cake wet with water immediately after filtration to prevent ignition.[1]

  • Isolation:

    • Concentrate AcOH under vacuum.[1]

    • Dilute residue with Water (10 L) and DCM (10 L).[1]

    • Basify with 50% NaOH to pH > 12 (Liberates the free base piperidine).[1]

    • Extract and separate organic layer.[1][3] Dry over Na2SO4.[1][3]

Purification & Salt Formation (Self-Validating Step)

The free base oil is prone to oxidation.[1] Converting it to a crystalline HCl salt purges impurities and stabilizes the drug substance.

Protocol
  • Dissolve the free base oil in Isopropyl Alcohol (IPA) (5 Vol).

  • Cool to 0-5°C.

  • Slowly add HCl in IPA (1.1 equiv) or conc. aqueous HCl.

    • Observation: A thick white precipitate will form.[1]

  • Age the slurry for 4 hours at 0°C.

  • Filter and wash with cold IPA/Heptane (1:1).

  • Dry in a vacuum oven at 45°C.

Target Specification:

  • Appearance: White crystalline solid.[1]

  • Purity (HPLC): >99.5%.[1]

  • Pd Content: <10 ppm.

Process Safety & Engineering Controls

Hydrogenation Safety Loop

The hydrogenation step poses the highest risk.[4] The following logic diagram illustrates the safety interlocks required for the scale-up reactor.

SafetyLoop Temp Temp Sensor (>60°C) PLC PLC / Safety Controller Temp->PLC Press Pressure Sensor (>15 bar) Press->PLC Agit Agitator RPM (<100 RPM) Agit->PLC Valve H2 Feed Valve (CLOSE) PLC->Valve Trip N2 N2 Purge (OPEN) PLC->N2 Trip Cool Emergency Cooling (MAX) PLC->Cool Trip

Figure 2: Safety Interlock System (SIS) for Hydrogenation Reactor.

Hazard Management Table
HazardSourceMitigation
Pyrophoric Catalyst Pt/C or PtO2 after H2 exposureKeep wet at all times.[1] Discharge into water-filled drums. Use nitrogen blankets during filtration.[1]
H2 Explosion Leaks, StaticGround all equipment.[1] Use Class I Div 1 electrical rating.[1] Oxygen sensors in the suite.
Pd Impurities Cross-couplingUse metal scavengers (SiliaMetS-Thiol) post-coupling.[1] Verify via ICP-MS.[1]

References

  • Suzuki Coupling Scale-up: Maligres, P. E., et al. "Scale-Up of a Suzuki−Miyaura Coupling Reaction for the Synthesis of a P2X7 Antagonist."[1] Organic Process Research & Development, 2016.[1] Link[1]

  • Pyridine Hydrogenation: Sreenivasulu, R., et al. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[1] Asian Journal of Chemistry, 2015.[1] Link

  • Safety in Hydrogenation: Etchells, J. "Hazards associated with laboratory scale hydrogenations."[1] Journal of Chemical Health and Safety, 2016.[1][4] Link[1]

  • General Piperidine Synthesis: "Preparation of Piperidines, Part 1: Substituted at Position 2." Synthesis Reviews, 2024.[1] Link

Sources

Formulation techniques for 2-(2-Phenoxyphenyl)piperidine delivery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Formulation Strategies for 2-(2-Phenoxyphenyl)piperidine

Abstract

This technical guide outlines the formulation development for 2-(2-Phenoxyphenyl)piperidine , a lipophilic weak base (Predicted LogP ~3.2, pKa ~9.5).[1] Due to its physicochemical profile, this molecule presents solubility challenges in aqueous media but offers unique opportunities for active loading and lung retention.[1] This document details two high-value delivery strategies:

  • Carrier-Based Dry Powder Inhaler (DPI): Utilizing surface energy modification via Magnesium Stearate (MgSt) to optimize the Cohesive-Adhesive Balance (CAB).[1]

  • Remote-Loaded Liposomes: Leveraging the piperidine nitrogen for transmembrane ammonium sulfate gradient loading to achieve high encapsulation efficiency (>90%).[1]

Part 1: Physicochemical Profiling & Pre-formulation[1]

Before formulation, the molecule must be categorized to define the critical process parameters (CPPs).

PropertyValue (Approx.)Formulation Implication
Structure Lipophilic AmineHigh affinity for lipid bilayers; poor aqueous solubility.[1]
pKa (Basic N) ~9.5Ideal candidate for pH-gradient remote loading (protonation trap).[1]
LogP ~3.2BCS Class II. Requires solubility enhancement or micronization.[1]
Physical State Solid / OilIf oil/low-melting solid, salt formation (e.g., Hydrochloride or Fumarate) is mandatory prior to micronization.[1]

Critical Decision Point:

  • For Pulmonary Delivery: The API must be micronized to

    
    . If the free base is oily or hygroscopic, convert to a crystalline salt (e.g., 2-(2-Phenoxyphenyl)piperidine HCl) before milling.[1]
    
  • For Liposomal Delivery: The free base or soluble salt can be used, provided it can permeate the lipid bilayer in its uncharged state.

Part 2: Pulmonary Delivery – High-Performance DPI

Objective: Deliver the API to the deep lung by optimizing the detachment of micronized drug particles from coarse lactose carriers.

The Challenge: Micronized piperidine derivatives have high surface energy, leading to strong adhesion to lactose carriers. Without modification, the drug remains attached to the carrier in the oropharynx, resulting in low Fine Particle Fraction (FPF).

The Solution: Use Magnesium Stearate (MgSt) as a Force Control Agent (FCA).[2][3] MgSt coats the high-energy sites on the lactose crystal, reducing the van der Waals forces between the drug and carrier.

Protocol 1: Ternary Interactive Mixture Preparation

Materials:

  • API: Micronized (

    
    , Span < 1.5).
    
  • Carrier: Inhalation Grade Lactose Monohydrate (e.g., Respitose® SV003,

    
    ).[1]
    
  • FCA: Magnesium Stearate (Vegetable grade, specific surface area > 7

    
    ).[1]
    

Workflow:

  • FCA Coating (High Shear Step):

    • Goal: Mechanofusion of MgSt onto Lactose.

    • Load Lactose and 0.5% w/w MgSt into a High-Shear Mixer (e.g., Diosna P1-6).

    • Process: Mix at 2000 RPM for 5 minutes.

    • Mechanism:[3] This creates a "smoothed" carrier surface with reduced surface energy.[1]

  • API Addition (Low Shear Step):

    • Goal: Gentle attachment of API to the "conditioned" carrier.

    • Add Micronized API (typically 1-2% w/w) to the MgSt-Lactose blend.[1]

    • Process: Mix in a Turbula® shaker (3D tumbling) at 46 RPM for 30 minutes.

    • Warning: Do NOT use high shear here, or you will "press" the drug into the carrier, preventing detachment.

  • Conditioning:

    • Store blend at 45% RH / 20°C for 24 hours to dissipate electrostatic charges before capsule filling.

Visualizing the Interaction (Graphviz)

DPI_Mechanism cluster_physics Cohesive-Adhesive Balance (CAB) Lactose Coarse Lactose (High Surface Energy) Conditioned_Carrier Conditioned Carrier (Low Surface Energy) Lactose->Conditioned_Carrier High Shear Coating MgSt Magnesium Stearate (FCA) MgSt->Conditioned_Carrier Interactive_Mix Interactive Mixture (Optimized Adhesion) Conditioned_Carrier->Interactive_Mix Low Shear Blending API Micronized API (Piperidine) API->Interactive_Mix Inhalation Inhalation Airflow (Shear Force) Interactive_Mix->Inhalation Detachment Efficient Detachment (High FPF) Inhalation->Detachment Drag Force > Adhesion Force

Figure 1: Mechanism of Force Control Agents in DPI formulations. MgSt reduces the adhesive force, allowing the drag force of inhalation to detach the drug effectively.

Part 3: Parenteral Delivery – Remote Loaded Liposomes

Objective: Encapsulate the lipophilic weak base in a nanosized carrier to improve bioavailability or reduce systemic toxicity (e.g., for targeted CNS or lung cancer therapy).

The Challenge: Passive loading (adding drug during lipid film formation) yields poor efficiency (<30%) for amphipathic drugs.[1]

The Solution: Transmembrane Ammonium Sulfate Gradient (Remote Loading). The piperidine nitrogen (pKa ~9.5) allows the molecule to exist as a neutral species outside the liposome and a charged species inside.

Protocol 2: Ammonium Sulfate Gradient Loading

Materials:

  • Lipids: HSPC (Hydrogenated Soy Phosphatidylcholine), Cholesterol, DSPE-PEG2000 (Molar ratio 55:40:5).[1]

  • Gradient Buffer: 250 mM Ammonium Sulfate (

    
    ).[1]
    
  • External Buffer: PBS or Saline (pH 7.4).[1]

Workflow:

  • Vesicle Formation:

    • Dissolve lipids in Ethanol/Chloroform.[1] Evaporate to form a thin film.[1]

    • Hydrate film with 250 mM Ammonium Sulfate at 60°C (above lipid

      
      ).
      
    • Extrude through 100 nm polycarbonate membranes to form LUVs (Large Unilamellar Vesicles).

  • Gradient Creation:

    • Pass liposomes through a Sephadex G-50 column equilibrated with Saline (pH 7.4) .[1]

    • Result: Inside =

      
      ; Outside = NaCl.[1][4]
      
  • Active Loading (The "Drug Uptake" Step):

    • Incubate API (dissolved in small volume of water/ethanol) with liposomes at 60°C for 30 minutes.

    • Mechanism:

      • Neutral API diffuses into the liposome.[1][5]

      • Inside, API encounters high

        
         (generated by 
        
        
        
        leaving the vesicle).[1]
      • API becomes protonated (

        
        ).[1]
        
      • Charged API cannot cross the membrane back out and forms a stable sulfate salt precipitate.[1]

  • Purification:

    • Remove unencapsulated drug via dialysis.[1]

Visualizing the Gradient (Graphviz)

Remote_Loading External External Phase (pH 7.4) API_Neutral_Out API (Neutral) Membrane Lipid Bilayer Internal Internal Phase (Acidic Core) NH4 NH4+ API_Neutral_In API (Neutral) API_Neutral_Out->API_Neutral_In Diffusion API_Charged API-H+ (Trapped) API_Neutral_In->API_Charged Protonation NH3 NH3 (Gas) NH4->NH3 Dissociation Proton H+ NH4->Proton Release NH3->External Efflux (Permeable)

Figure 2: Remote loading mechanism. Ammonia efflux creates a proton gradient, trapping the piperidine as a crystallized sulfate salt.

Part 4: Analytical Validation

To ensure the protocols are self-validating, the following tests are mandatory.

ParameterMethodAcceptance Criteria
DPI: Aerodynamic Size Next Generation Impactor (NGI) @ 60 L/minFine Particle Fraction (FPF) > 40% of emitted dose.[1]
DPI: Uniformity HPLC Assay of 10 dosage unitsRSD < 6% (per USP <905>).
Liposome: Size/PDI Dynamic Light Scattering (DLS)Z-avg < 120 nm; PDI < 0.[1]1.
Liposome: Encapsulation Centrifugal Ultrafiltration + HPLCEfficiency > 90% (Free drug < 10%).
Liposome: Morphology Cryo-TEMPresence of "coffee-bean" drug crystals inside vesicles.[1]

References

  • Hickey, A. J. (2019).[1] Pharmaceutical Inhalation Aerosol Technology. CRC Press.[1] (Standard text for DPI carrier interactions).

  • Barenholz, Y. (2012).[1] Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134.[1] Link (Foundational paper on ammonium sulfate gradients for weak bases).[1]

  • Begat, P., et al. (2004).[1] The role of force control agents in high-dose dry powder inhaler formulations. Journal of Pharmaceutical Sciences, 93(11).[1] (Mechanisms of MgSt in DPIs).

  • PubChem. (2023).[1][6] 2-(2-Phenoxypropyl)piperidine Compound Summary. Link (Physicochemical data verification).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(2-phenoxyphenyl)piperidine. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this valuable piperidine derivative. Our goal is to provide practical, scientifically-grounded solutions to common challenges encountered during synthesis, helping you improve reaction yields, minimize impurities, and streamline your workflow.

The synthesis of 2-arylpiperidines, particularly those with complex ether linkages like 2-(2-phenoxyphenyl)piperidine, typically relies on modern cross-coupling methodologies. The core challenge lies in the efficient and selective formation of either the C-O (ether) bond or a C-N bond to construct the final architecture. The two most prominent strategies are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2] Success in these reactions is highly dependent on the careful selection and optimization of the catalyst, ligand, base, and solvent system.

This guide is structured into a problem-oriented troubleshooting section and a general FAQ to address the most pressing experimental issues.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each answer provides an explanation of the underlying chemical principles and offers actionable steps for optimization.

Q1: My reaction yield is consistently low (<30%), and TLC/GC-MS analysis shows a large amount of unreacted starting material. How can I improve the conversion rate?

A1: Low conversion is the most common issue in cross-coupling reactions and typically points to a suboptimal catalytic cycle or reaction environment. The key is to systematically evaluate the "Catalytic Triangle": the catalyst/ligand system, the base, and the solvent/temperature conditions.

Causality & Explanation:

The catalytic cycle for a reaction like the Buchwald-Hartwig amination involves three key steps: oxidative addition, amine/alkoxide coordination, and reductive elimination.[3][4] A failure in any of these steps will stall the catalyst and lead to poor conversion.

  • Catalyst & Ligand: The palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) is only active in its Pd(0) state. The ligand's role is to stabilize this active state, facilitate the oxidative addition of the aryl halide, and promote the final, often rate-limiting, reductive elimination step to release the product.[5] Bulky, electron-rich phosphine ligands are essential for coupling sterically hindered substrates or less reactive aryl chlorides.[1]

  • Base: The base is not merely a proton scavenger. Its primary role is to deprotonate the nucleophile (the piperidine nitrogen or the phenol oxygen), making it sufficiently reactive to displace the halide on the palladium complex. The strength and solubility of the base are critical.[1]

  • Solvent & Temperature: The solvent must solubilize all components and be stable at the required reaction temperature. Temperature provides the activation energy for the reaction but can also lead to catalyst decomposition or side reactions if too high.

Recommended Actions & Protocols:

  • Re-evaluate Your Catalyst and Ligand:

    • For C-N Coupling (Buchwald-Hartwig): If you are using a first-generation ligand like PPh₃, switch to a more robust, electron-rich biarylphosphine ligand. See the table below for suggestions. These ligands accelerate the reductive elimination step, which is often the bottleneck.[5]

    • For C-O Coupling (Ullmann-type): Traditional Ullmann reactions often require harsh conditions (e.g., >200 °C with copper powder).[6] Consider a modern, ligand-accelerated protocol using a Cu(I) source (like CuI) with a ligand such as 1,10-phenanthroline, which allows for significantly milder temperatures.[2]

  • Optimize the Base:

    • If using a weaker base like K₂CO₃, consider switching to a stronger, non-nucleophilic base. Sodium tert-butoxide (NaOt-Bu) is highly effective for many Buchwald-Hartwig aminations.[7] For reactions sensitive to strong bases, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives.

  • Check Your Reaction Setup:

    • Inert Atmosphere is Crucial: The Pd(0) catalytic species is highly sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (Argon or Nitrogen). Degas your solvent thoroughly (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles).

    • Use Anhydrous Solvents: Water can hydrolyze starting materials and interfere with the base. Use freshly distilled or commercially available anhydrous solvents.

Data Presentation: Impact of Ligand and Base on Yield

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield RangeRationale
Pd₂(dba)₃XPhosNaOt-BuToluene100-11075-95%Gold Standard: XPhos is a bulky, electron-rich ligand ideal for difficult couplings. NaOt-Bu is a strong, effective base.[1]
Pd(OAc)₂SPhosK₃PO₄Dioxane10070-90%A slightly milder system, useful if substrates are base-sensitive.
Pd(OAc)₂PPh₃K₂CO₃DMF12010-40%Old Technology: Lacks the efficacy of modern ligands, often leading to low conversion.
CuI1,10-PhenanthrolineCs₂CO₃DMF110-13060-85%Modern Ullmann: A good choice for C-O coupling if palladium is not desired. Milder than traditional copper catalysis.[2]
Q2: My reaction is producing a major impurity that is difficult to separate from the desired product. How can I identify and suppress this side reaction?

A2: Side product formation in cross-coupling reactions usually stems from competing reaction pathways, such as homocoupling of starting materials or catalyst-driven decomposition. Identifying the structure of the impurity is the first step to diagnosing the problem.

Causality & Explanation:

  • Homocoupling: This is particularly common in Ullmann reactions, where two molecules of the aryl halide couple to form a biaryl species (Ar-X + Ar-X → Ar-Ar).[8] It occurs at high temperatures when the desired cross-coupling is slow.

  • Hydrodehalogenation: The aryl halide is reduced to an arene (Ar-X → Ar-H). This can happen if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.

  • Ligand Arylation/Degradation: The phosphine ligand itself can sometimes react or degrade under harsh conditions.

Recommended Actions & Protocols:

  • Identify the Impurity: Use LC-MS or GC-MS to determine the molecular weight of the byproduct. This will often immediately suggest its identity (e.g., a mass corresponding to a biaryl homocoupling product).

  • Suppress Homocoupling:

    • Lower the Temperature: This is the most effective method. The use of modern, highly active ligands (for both Pd and Cu systems) allows reactions to proceed at lower temperatures, where the rate of homocoupling is significantly reduced.[6][9]

    • Adjust Stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine/phenol component relative to the aryl halide can help ensure the cross-coupling pathway is favored.

  • Ensure Reagent Purity: Impurities in starting materials can sometimes inhibit the catalyst or participate in side reactions. Recrystallize or re-purify your starting materials if their quality is uncertain.

  • Use a Pre-catalyst: Instead of generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂, consider using a well-defined Pd(II) pre-catalyst (e.g., XPhos-Pd-G3). These pre-catalysts are more stable and form the active Pd(0) species more cleanly and efficiently upon activation with a base, often leading to fewer side reactions.

Visualization: Desired vs. Side Reaction Pathway

Below is a diagram illustrating the desired cross-coupling pathway versus the undesired homocoupling side reaction common in Ullmann-type syntheses.

G cluster_0 Desired Cross-Coupling Pathway cluster_1 Undesired Homocoupling Pathway A Aryl-X C [Cu(I) Catalyst] A->C Oxidative Addition B Piperidine-H B->C D Product: Aryl-Piperidine C->D Reductive Elimination E Aryl-X G [Cu Catalyst] E->G F Aryl-X F->G H Side Product: Aryl-Aryl G->H Dimerization (High Temp)

Caption: Desired cross-coupling vs. undesired homocoupling.

Frequently Asked Questions (FAQs)

  • Q: What are the primary synthetic routes for 2-(2-Phenoxyphenyl)piperidine?

    • A: The most common and versatile methods involve transition-metal-catalyzed cross-coupling reactions.[10] The two main approaches are:

      • Buchwald-Hartwig C-N Coupling: Reacting 2-phenoxyphenol (or a derivative) with a suitable 2-halopiperidine or piperidine itself. This is often preferred due to the high efficiency and mild conditions afforded by modern palladium catalysts and ligands.[1][3]

      • Ullmann C-O Coupling: Reacting 2-halophenylpiperidine with a phenol. While historically requiring harsh conditions, modern protocols using copper(I) salts and ligands like phenanthroline have made this a viable alternative.[2][6] Other routes, such as the construction of the piperidine ring via cyclization of a pre-functionalized linear amine, are also possible but can be more step-intensive.[11]

  • Q: How can I effectively monitor the progress of my reaction?

    • A: The most straightforward method is Thin-Layer Chromatography (TLC) . Prepare a solution of your starting materials and co-spot them on a TLC plate alongside a sample from your reaction mixture. Develop the plate in an appropriate solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The disappearance of the starting material spots and the appearance of a new spot for the product indicate the reaction is proceeding. For more quantitative and precise monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. These techniques can track the percentage conversion of starting materials to product over time.

  • Q: What are the critical safety considerations for these reactions?

    • A:

      • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. Handle them in a fume hood or glovebox and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

      • Bases: Strong bases like NaOt-Bu are corrosive and react violently with water. Handle with care.

      • Solvents: Organic solvents like toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.

      • Pressure: Reactions run at high temperatures in sealed vials can build up significant pressure. Use appropriate reaction vessels and a blast shield.

Appendix A: Detailed Experimental Protocol

Optimized Protocol: Buchwald-Hartwig Synthesis of 2-(2-Phenoxyphenyl)piperidine

This protocol is a representative example and may require optimization for specific substrates.

Reagents:

  • 2-Bromophenol (1.0 mmol, 1.0 eq)

  • 2-Phenylpiperidine (1.2 mmol, 1.2 eq)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)

  • XPhos (0.048 mmol, 4.8 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 eq)

  • Anhydrous Toluene (5 mL)

Procedure:

  • Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 2-bromophenol, 2-phenylpiperidine, and anhydrous toluene via syringe.

  • Reaction: Seal the vessel tightly and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2-bromophenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (using a gradient of 5% to 20% ethyl acetate in hexanes containing 1% triethylamine to prevent streaking) to yield the pure 2-(2-phenoxyphenyl)piperidine.[12]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Appendix B: Troubleshooting Flowchart

TroubleshootingFlowchart cluster_sm cluster_byproduct start Low Yield Observed check_tlc Analyze reaction mixture (TLC, LC-MS) start->check_tlc sm_present Mainly Unreacted Starting Material check_tlc->sm_present Low Conversion byproduct_present Significant Byproduct Formation check_tlc->byproduct_present Low Selectivity optimize_catalyst Switch to modern ligand (e.g., XPhos) sm_present->optimize_catalyst Is ligand optimal? optimize_base Use stronger base (e.g., NaOt-Bu) optimize_catalyst->optimize_base Is base strong enough? check_conditions Ensure inert/anhydrous conditions optimize_base->check_conditions Is setup correct? optimize_temp Increase temperature incrementally check_conditions->optimize_temp end_node Yield Improved optimize_temp->end_node identify_byproduct Identify byproduct (e.g., homocoupling via MS) byproduct_present->identify_byproduct lower_temp Lower reaction temperature identify_byproduct->lower_temp use_precatalyst Use a well-defined pre-catalyst lower_temp->use_precatalyst adjust_stoich Adjust stoichiometry use_precatalyst->adjust_stoich adjust_stoich->end_node

Caption: A logical flowchart for troubleshooting low reaction yield.

References

  • ResearchGate. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Available from: [Link]

  • ResearchGate. (PDF) Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available from: [Link]

  • Beilstein Journals. Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Available from: [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. (2024-10-12). Available from: [Link]

  • YouTube. Preparation of Piperidines, Part 2: Substituted at Position 3. (2024-10-12). Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023-06-30). Available from: [Link]

  • ACS Publications. From Established to Emerging: Evolution of Cross-Coupling Reactions | The Journal of Organic Chemistry. (2024-11-15). Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • ResearchGate. General methods for C−O coupling reaction. Available from: [Link]

  • Organic Chemistry Portal. Piperidine synthesis. Available from: [Link]

  • Semantic Scholar. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. (2020-09-24). Available from: [Link]

  • PubMed. Upgrading Cross-Coupling Reactions for Biaryl Syntheses. (2018-10-30). Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • NIH. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC. Available from: [Link]

  • MDPI. Advances in Cross-Coupling Reactions. (2020-10-01). Available from: [Link]

  • YouTube. Buchwald-Hartwig cross-coupling reaction. (2020-02-13). Available from: [Link]

  • NIH. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • MDPI. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Available from: [Link]

Sources

Purification strategies for removing impurities from 2-(2-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-2PP-001[1]

Executive Summary & Chemical Profile

Subject: 2-(2-Phenoxyphenyl)piperidine CAS: (Generic scaffold reference) Chemical Class: 2-Arylpiperidine / Secondary Amine Key Physicochemical Property: [1]

  • Basicity (pKa): ~11.0 (Piperidine nitrogen) vs. ~5.2 (Pyridine precursor).[1]

  • Solubility: Lipophilic character dominates due to the phenoxyphenyl moiety; soluble in DCM, EtOAc, alcohols.[1] Low water solubility as a free base.[1]

Technical Context: This molecule is a critical pharmacophore often synthesized via the hydrogenation of 2-(2-phenoxyphenyl)pyridine or Grignard addition to a piperidone. Common purity challenges include removing the unreacted aromatic precursor (pyridine), managing regioisomers, and eliminating transition metal catalysts (Pd/Pt/Ni) used during reduction.[1]

Troubleshooting Guide (Q&A)

Issue 1: Persistent Aromatic Impurities (Pyridine Precursor)

Q: I have completed the hydrogenation of 2-(2-phenoxyphenyl)pyridine, but NMR shows ~5-10% unreacted starting material. Column chromatography is difficult due to similar Rf values.[1] How do I remove the pyridine impurity without a column?

A: Exploit the pKa Differential (Acid-Base Extraction). The most robust method relies on the significant basicity gap between the product (secondary amine, pKa ~11) and the impurity (pyridine, pKa ~5).

  • The Fix: Perform a "pH-Switch" extraction.

    • Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).[1]

    • Wash 1 (Removal of Pyridine): Wash the organic layer with a mildly acidic buffer (pH 4.0–4.5, e.g., Citrate or Acetate buffer).[1]

      • Mechanism:[2][3][4] At pH 4.5, the piperidine product (pKa ~11) is fully protonated (

        
        ) and resides in the aqueous layer? Correction : Actually, at pH 4.5, the Pyridine (pKa ~5.[1]2) is roughly 80% protonated, while Piperidine is 100% protonated.[1]
        
      • Better Strategy: Use Strong Acid Extraction followed by Selective Precipitation .[1]

    • Revised Protocol:

      • Extract the organic layer with 1M HCl . Both the product and pyridine impurity will move to the aqueous phase. Discard organic phase (removes non-basic neutral impurities).[1]

      • Selective Liberation: Adjust the aqueous phase pH to ~8.0–8.5 using dilute NaOH or NaHCO₃.

      • Why? At pH 8.5, the Pyridine (pKa ~5.[1]2) is almost completely deprotonated (neutral) and will extract back into an organic solvent (e.g., ether/hexane).[1] The Piperidine product (pKa ~11) remains protonated (charged) in the water.

      • Extract with organic solvent (removes Pyridine).[1][5]

      • Finally, adjust aqueous phase to pH >12 (fully basic) to liberate the Piperidine product.[1] Extract with DCM.[1]

Validation Check: Spot the organic extracts on TLC. The pH 8.5 extract should contain the UV-active pyridine impurity; the final pH 12 extract should contain the product.

Issue 2: Metal Contamination (Pd/Pt Residues)

Q: My product is an off-white/grey solid, and elemental analysis shows high Palladium levels (>500 ppm). Recrystallization didn't help.

A: Chelation Chromatography or Scavengers. Piperidines are excellent ligands for metals, often trapping Pd within the crystal lattice.[1] Standard recrystallization often fails because the metal co-precipitates.

  • The Fix: Use a Thiol-Functionalized Silica Scavenger.

    • Protocol: Dissolve crude material in THF or MeOH (10 mL/g). Add SiliaMetS® Thiol or equivalent (3-mercaptopropyl silica) at 20 wt% relative to the substrate.[1]

    • Stir at 40°C for 4 hours.

    • Filter through a 0.45 µm pad (Celite is insufficient for colloidal Pd; use a membrane filter).[1]

    • Concentrate the filtrate.

Validation Check: The filtrate should be visibly lighter. If color persists, treat with activated charcoal (Darco G-60) in refluxing ethanol before the scavenger step.[1]

Issue 3: Enantiomeric Purity (Racemate Resolution)

Q: I synthesized the racemate but need the (S)-enantiomer. Which resolving agent works best for 2-arylpiperidines?

A: Diastereomeric Salt Formation with Tartaric Acid Derivatives. Simple tartaric acid often fails for lipophilic amines.[1] Use Di-O-benzoyl-L-tartaric acid (L-DBTA) or Mandelic Acid .[1]

  • The Fix:

    • Dissolve 1 eq of racemic amine in hot Ethanol or Isopropanol.

    • Add 0.5 eq (for "Half-quantity" method) or 1.0 eq of L-DBTA .

    • Allow slow cooling.[1] The diastereomeric salt of the (S)-amine usually crystallizes first due to packing efficiency of the aryl-aryl interactions.

    • Recrystallize the salt until constant melting point or specific rotation is achieved.

    • Freebase with 1M NaOH.[1]

Detailed Purification Protocols

Protocol A: Selective Salt Crystallization (Hydrochloride)

Best for: Final polishing of >90% pure material to >99% and removing non-basic tars.

  • Dissolution: Dissolve 10 g of crude free base in 50 mL of Diethyl Ether (anhydrous).

  • Acidification: Cool to 0°C. Dropwise add 2M HCl in Diethyl Ether (or 4M HCl in Dioxane) until pH paper indicates acidity (approx. 1.1 eq).

  • Precipitation: A white precipitate should form immediately.[1]

    • Troubleshooting: If an oil forms ("oiling out"), add a seed crystal or scratch the glass.[1] If oil persists, decant the supernatant and triturate the oil with fresh ether or hexanes to induce solidification.

  • Isolation: Filter the solid under nitrogen (hygroscopic check). Wash with cold ether.[1]

  • Recrystallization: Recrystallize the HCl salt from Isopropanol/Ethanol (9:1) . Heat to reflux until dissolved, then cool slowly to 4°C.

Data Summary: Salt Properties

Salt FormSolvent SystemHygroscopicityRemoval of Impurities
Hydrochloride EtOH/Et₂OModerateExcellent for non-basic tars
Fumarate MeOH/AcetoneLowGood for stoichiometry control (1:1 or 2:[1]1)
L-Tartrate EtOH/H₂OLowUsed for chiral resolution
Protocol B: Silica Gel Chromatography with Amine Modifiers

Best for: Separating regioisomers or polar byproducts.[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10 to 50:50).[1]

  • Critical Additive: 1% Triethylamine (TEA) or 1% NH₄OH .[1]

    • Why? Secondary amines interact strongly with the acidic silanols on silica, causing "streaking" or irreversible adsorption.[1] The additive blocks these sites.

  • Loading: Dissolve in minimal DCM. Do not use pure MeOH for loading as it may broaden bands.[1]

Visualized Workflows

Figure 1: The "pH-Switch" Purification Logic

Caption: Strategy for separating 2-(2-Phenoxyphenyl)piperidine from its pyridine precursor using differential pKa values.[1]

PurificationLogic Start Crude Mixture (Piperidine Product + Pyridine Impurity) Step1 Dissolve in Organic Solvent Extract with 1M HCl Start->Step1 AqLayer1 Aqueous Layer (pH < 1) Contains: Protonated Piperidine Protonated Pyridine Step1->AqLayer1 Acidic Species OrgLayer1 Organic Layer Contains: Neutrals/Tars Step1->OrgLayer1 Discard Step2 Adjust Aqueous pH to ~8.5 (Selective Deprotonation) AqLayer1->Step2 Extract2 Extract with Ether/Hexane Step2->Extract2 OrgLayer2 Organic Layer Contains: PYRIDINE Impurity (Neutral at pH 8.5) Extract2->OrgLayer2 Remove Impurity AqLayer2 Aqueous Layer Contains: PIPERIDINE Product (Charged at pH 8.5) Extract2->AqLayer2 Keep Product Step3 Adjust pH to >12 Extract with DCM AqLayer2->Step3 FinalProd Final Organic Layer Pure 2-(2-Phenoxyphenyl)piperidine Step3->FinalProd

Figure 2: Metal Scavenging & Polishing Workflow

Caption: Decision tree for removing transition metals (Pd/Pt) post-synthesis.

MetalRemoval Input Crude Product (High Metal Content) CheckSol Is Product Soluble in THF/MeOH? Input->CheckSol YesSol Add Thiol-Silica Scavenger (40°C, 4h) CheckSol->YesSol Yes NoSol Perform Acid Wash (See Fig 1) CheckSol->NoSol No Filter Filter (0.45µm) Remove Scavenger YesSol->Filter NoSol->YesSol After Workup Cryst Crystallize as HCl Salt Filter->Cryst

References

  • Synthesis and Stereochemistry of Piperidines

    • Title: Processes and intermediates for preparing 2-substituted piperidine stereoisomers.[1][4][6]

    • Source: US Patent 5965734A.[1]

    • URL
  • Metal Removal Strategies

    • Title: How to Remove Palladium in three easy steps.[1][7]

    • Source: Biotage Technical Notes.[1]

    • URL:[Link]

  • Chiral Resolution of Piperidines

    • Title: Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
    • Source: International Journal of Molecular Sciences.[8]

    • URL:[Link][1][6][8][9][10][11]

  • General Purification of Piperidines

    • Title: Process for the purification of piperidine (Azeotropic Distill
    • Source: US Patent 2363158A.[1]

    • URL

Sources

Technical Support Center: Recrystallization of Phenoxyphenyl Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-PHE-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist Scope: Optimization of solvent systems, troubleshooting oiling out (LLPS), and polymorph control for phenoxyphenyl piperidine scaffolds (e.g., Ibrutinib intermediates).[1]

Introduction: The "Flexible Linker" Challenge

Welcome to the Technical Support Center. You are likely here because your phenoxyphenyl piperidine derivative is refusing to crystallize, persisting as a sticky oil, or trapping impurities.

The Root Cause: Phenoxyphenyl piperidines possess a "Jekyll and Hyde" physicochemical profile. The phenoxyphenyl ether tail is highly lipophilic and planar (promoting π-π stacking), while the piperidine ring is basic, polar, and conformationally flexible (chair/boat). This flexibility often leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—before a stable crystal lattice can form.[2]

This guide moves beyond generic advice, applying specific solvent thermodynamics to force this scaffold into an ordered lattice.

Module 1: Solvent System Optimization

Q: Which solvent system should I screen first?

A: Do not rely on random screening. Phenoxyphenyl piperidines generally follow a specific solubility pattern due to the basic nitrogen and the lipophilic tail.

The "Golden Triangle" for this Scaffold:

  • Primary Solvent (Good Solubility): Lower Alcohols (Methanol, Isopropanol) or Esters (Ethyl Acetate).[1]

  • Antisolvent (Precipitant): Water (for alcohols) or Heptane (for esters).[1]

  • Modifier (Optional): Acid equivalents (if forming salts).

Solvent Screening Protocol (Micro-Scale)
Solvent SystemRatio (v/v)MechanismBest For...
MeOH / Water 1:1 to 1:3Hydrophobic Effect: Water forces the lipophilic phenoxyphenyl tail to aggregate.[1]First-pass purification. High recovery, good rejection of polar impurities.
IPA / Ethyl Acetate VariableEvaporative Crystallization: IPA keeps the amine in solution; EtOAc acts as a mild antisolvent upon cooling.[1]Polymorph control. Slower growth rates yield better crystals.[1]
Acetone / Heptane 1:5Crash Crystallization: Rapid reduction in solubility.[1]Final isolation of highly pure material (risk of oiling out).[1][3]
2-MeTHF PureTemperature Dependent: High solubility at reflux, low at -10°C.Process Safety. Green alternative to DCM/Ether.[1]

Technical Insight: Avoid chlorinated solvents (DCM, Chloroform) for final crystallization.[1] While they dissolve the compound well, they often form stable solvates that are difficult to dry down, leading to ICH residual solvent failures [1].

Visualizing the Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent based on your compound's behavior.

SolventSelection Start Start: Characterize Crude SolubilityCheck Check Solubility in MeOH/IPA Start->SolubilityCheck SolubleCold Soluble at RT? SolubilityCheck->SolubleCold YesSoluble Too Soluble SolubleCold->YesSoluble Yes NoSoluble Insoluble/Sparingly SolubleCold->NoSoluble No AddAnti Add Water (Antisolvent) Dropwise YesSoluble->AddAnti HeatReflux Heat to Reflux NoSoluble->HeatReflux Precipitate Precipitate Forms? AddAnti->Precipitate HeatReflux->Precipitate Oil Oiling Out (LLPS) Precipitate->Oil Sticky Oil Crystal Crystals Form Precipitate->Crystal Solid Troubleshoot Go to Module 2: Seeding & Cooling Control Oil->Troubleshoot Optimize Optimize Yield (Cool to 0°C) Crystal->Optimize

Figure 1: Decision matrix for initial solvent screening of piperidine derivatives.[1]

Module 2: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a sticky oil at the bottom of the flask. How do I fix this?

A: This is Liquid-Liquid Phase Separation (LLPS).[1][4] It occurs when the "oil" phase is more stable than the supersaturated solution but less stable than the crystal.[2]

The Fix: The "Seeding in the Gap" Protocol You must introduce a template (seed) before the solution hits the oiling-out boundary (the binodal curve).

Step-by-Step Rescue Protocol:

  • Re-dissolve: Heat the mixture until the oil phase disappears and you have a single clear solution (usually >60°C for this scaffold).

  • Determine Saturation Point: Cool slowly until the very first sign of turbidity (cloud point) appears.[1] Note this temperature (

    
    ).[1]
    
  • Re-heat: Heat back to

    
     to clear the solution.
    
  • Seed Addition: Add 0.5 - 1.0 wt% of pure seed crystals.

    • Note: If you have no seeds, sonicate a small aliquot of the oil in a separate vial with heptane to generate crude seeds.

  • Isothermal Hold: Hold the temperature at

    
     for 1 hour. This is critical.  It allows the seeds to grow and consume supersaturation without triggering new oil droplets.
    
  • Slow Cooling: Cool at a rate of 0.1°C/min. Fast cooling will instantly trigger oiling out again.

Why this works: Phenoxyphenyl piperidines have high conformational entropy.[1] The oil phase is a disordered aggregate. Seeding provides a low-energy surface for the molecules to lock into the rigid chair conformation required for the lattice, bypassing the oil phase [2].

Module 3: Salt Formation Strategies

Q: The free base is impossible to crystallize. Should I make a salt?

A: Yes. The piperidine nitrogen (


) is an excellent handle for salt formation.[1] Salts reduce the conformational flexibility of the piperidine ring, drastically increasing the melting point and crystallization tendency.

Recommended Counter-ions for Phenoxyphenyl Piperidines:

Counter-ionSolvent SystemAdvantages
Hydrochloride (HCl) IPA / EthanolHigh Crystallinity. Often forms stable hydrates.[1] Watch for hygroscopicity.
Tosylate (p-TsOH) Acetone / MeOHLipophilic Match. The aromatic ring of Tosylate stacks with the phenoxyphenyl ring, stabilizing the lattice.[1]
Citrate Ethanol / WaterPharmaceutically Acceptable. Good for solubility, though often forms amorphous solids first (requires maturation).[1]

Workflow for Salt Crystallization:

  • Dissolve free base in 10 volumes of Ethanol.

  • Add 1.05 equivalents of acid (e.g., HCl in Dioxane or aqueous solution).[1]

  • Do not crash cool. Stir at room temperature.

  • If no precipitate, add TBME (Methyl tert-butyl ether) dropwise until cloudy.[1]

Module 4: Process Visualization

The following diagram details the rescue workflow when an experiment fails due to oiling out.

OilingOutRescue Detection Oil Phase Detected Reheat Reheat to Clear Solution (T > T_cloud) Detection->Reheat Equilibrate Equilibrate (T = T_cloud + 5°C) Reheat->Equilibrate Seeding Add Seeds (1 wt%) (Critical Step) Equilibrate->Seeding Aging Ostwald Ripening (Hold 1-2 Hours) Seeding->Aging Cooling Linear Cool (0.1°C / min) Aging->Cooling Filtration Filtration & Wash Cooling->Filtration

Figure 2: Workflow for recovering a batch that has oiled out.[1]

Frequently Asked Questions (FAQ)

Q: I see two different crystal shapes (needles and blocks). Is this a problem? A: Yes, this indicates concomitant polymorphism . Needles are often the kinetic form (fast growing, less stable), while blocks are thermodynamic.

  • Fix: Slurry the mixture at a higher temperature (near boiling point of the solvent) for 24 hours. This promotes the "Ostwald Ripening" conversion of unstable needles into stable blocks.

Q: My yield is low (<50%) in Methanol/Water. A: The phenoxyphenyl piperidine might be too soluble in methanol.

  • Fix: Switch to Isopropanol/Water .[1] The solubility of these compounds is generally 2-3x lower in IPA than MeOH. Alternatively, cool the final slurry to -10°C instead of Room Temp.

Q: Can I use Dichloromethane (DCM)? A: Only for extraction, not crystallization.[1] DCM solvates are notoriously stable for this class of compounds. You will likely fail the Residual Solvent (RS) limits during QC testing.

References

  • BenchChem. Application Notes and Protocols for the Purification of Piperidine Reaction Products. (2025).[1][5][6][7] Retrieved from BenchChem Technical Library.

  • Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Control Strategies.[1] (2024).[1] Retrieved from .

  • Ghadipour, M., et al. Solubility determination and recrystallization studies of piperidine derivatives. (2025).[1][5][6][7] ResearchGate.

  • Patent CN110804058A. Novel ibrutinib crystal form and preparation method thereof.[1] (2020).[1] Google Patents.

  • Patent WO2017074265A1. Process for preparing ibrutinib and its intermediates.[1] (2017).[8] Google Patents.

Sources

Storage conditions to prevent degradation of 2-(2-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(2-Phenoxyphenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we provide in-depth insights into the optimal storage conditions, potential degradation pathways, and troubleshooting strategies to prevent the loss of compound purity and activity. Our recommendations are grounded in established principles of organic chemistry and extensive experience with similar heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-(2-Phenoxyphenyl)piperidine?

A1: To maintain the long-term stability of 2-(2-Phenoxyphenyl)piperidine, it is crucial to store it in a cool, dry, and dark environment.[1] The recommended storage temperature is between 2-8°C. The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1]

Q2: I've noticed a change in the color of my 2-(2-Phenoxyphenyl)piperidine sample. What could be the cause?

A2: A change in color, such as the development of a yellowish or brownish tint, is often an indicator of degradation. This can be caused by exposure to light (photodegradation) or oxygen (oxidation).[2] The phenoxy and phenyl groups, along with the piperidine ring, can be susceptible to oxidative and light-induced reactions. It is advisable to perform an analytical check, such as HPLC, to assess the purity of the sample.

Q3: Can I store 2-(2-Phenoxyphenyl)piperidine in a standard laboratory freezer at -20°C?

A3: While lower temperatures generally slow down chemical degradation, storing solutions of 2-(2-Phenoxyphenyl)piperidine at -20°C can sometimes lead to precipitation or crystallization of the compound, especially if it is dissolved in a solvent with a higher freezing point. If you need to store it in a freezer, ensure it is completely dissolved in a suitable low-freezing point solvent and that the container is properly sealed to prevent moisture condensation upon removal. For the solid compound, -20°C is an acceptable storage temperature.

Q4: What are the primary degradation pathways for 2-(2-Phenoxyphenyl)piperidine?

A4: Based on the structure of 2-(2-Phenoxyphenyl)piperidine, the most probable degradation pathways are:

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[2][3] This is a common degradation pathway for piperidine-containing compounds.

  • Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation reactions, potentially leading to complex mixtures of byproducts.[2]

  • Thermal Degradation: While generally stable at room temperature, prolonged exposure to elevated temperatures can promote degradation.[2]

The following diagram illustrates the likely oxidative degradation pathway:

Oxidative Degradation of 2-(2-Phenoxyphenyl)piperidine 2-(2-Phenoxyphenyl)piperidine 2-(2-Phenoxyphenyl)piperidine C₁₇H₁₉NO N-oxide 2-(2-Phenoxyphenyl)piperidine N-oxide C₁₇H₁₉NO₂ 2-(2-Phenoxyphenyl)piperidine->N-oxide Oxidation (e.g., O₂, H₂O₂)

Caption: Potential Oxidative Degradation Pathway.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Decreased purity over time (confirmed by HPLC/LC-MS) Improper storage conditions (exposure to air, light, or elevated temperature).1. Review your storage protocol against the recommended conditions (cool, dry, dark, inert atmosphere).[1]2. Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and exposure of the bulk stock to the atmosphere.3. Re-test the purity of a freshly opened aliquot.
Inconsistent experimental results Degradation of the compound in solution during the experiment.1. Prepare fresh solutions for each experiment.2. Avoid prolonged storage of solutions, even at low temperatures.3. If the solvent is protic, consider potential acid/base-catalyzed degradation. Buffer the solution if compatible with your experimental setup.
Appearance of new, unexpected peaks in chromatograms Formation of degradation products.1. Conduct a forced degradation study (see protocol below) to intentionally generate and identify potential degradation products.2. Use a mass spectrometer (LC-MS) to obtain molecular weight information for the new peaks to help in their identification.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-(2-Phenoxyphenyl)piperidine. Method optimization may be required based on the specific equipment and columns available.

Materials:

  • 2-(2-Phenoxyphenyl)piperidine sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of 2-(2-Phenoxyphenyl)piperidine in acetonitrile at a concentration of 1 mg/mL.

    • Dilute the stock solution with the initial mobile phase composition to a working concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm (or an empirically determined λmax).

    • Gradient:

      Time (min) % Mobile Phase B
      0 30
      20 95
      25 95
      26 30

      | 30 | 30 |

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a compound under stress conditions.[3][4]

Objective: To intentionally degrade 2-(2-Phenoxyphenyl)piperidine under various stress conditions and analyze the degradation products by HPLC-MS.

Stress Conditions:

  • Acidic Hydrolysis: 1 mg/mL in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 1 mg/mL in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound heated at 80°C for 48 hours.

  • Photodegradation: 1 mg/mL solution exposed to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare samples of 2-(2-Phenoxyphenyl)piperidine under each of the stress conditions listed above. Include a control sample stored under ideal conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for HPLC-MS analysis.

  • Analyze the samples using the HPLC method described in Protocol 1, coupled with a mass spectrometer.

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

  • Analyze the mass spectra of the degradation peaks to propose structures for the degradation products.

Forced Degradation Workflow cluster_stress Stress Conditions Acid Acidic Hydrolysis Analysis HPLC-MS Analysis Acid->Analysis Base Basic Hydrolysis Base->Analysis Oxidation Oxidative Degradation Oxidation->Analysis Heat Thermal Degradation Heat->Analysis Light Photodegradation Light->Analysis Sample 2-(2-Phenoxyphenyl)piperidine Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Heat Sample->Light Results Identify Degradation Products & Pathways Analysis->Results

Caption: Forced Degradation Experimental Workflow.

References

  • Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China. (n.d.).
  • Safety Data Sheet: Piperidine. (n.d.). Carl ROTH.
  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). NCBI - NIH.
  • PIPERIDINE. (n.d.). Ataman Kimya.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem.
  • Piperidine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
  • Forced Degradation Study in Pharmaceuticals. (2018, October 20). YouTube.
  • PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie.
  • Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
  • Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG.
  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. (2021). PubMed.
  • SAFETY DATA SHEET. (n.d.). FUJIFILM Wako Chemicals.
  • Forced degradation of fentanyl: identification and analysis of impurities and degradants. (2010). Journal of Pharmaceutical and Biomedical Analysis, 53(4), 858-865.

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Catalyst Life Support: Piperidine Reduction Technical Center

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PIP-RED-001 Subject: Overcoming Catalyst Poisoning & Inhibition in Pyridine Hydrogenation Assigned Specialist: Senior Application Scientist

Diagnostic Triage: Is it Poisoning or Inhibition?

Before altering your protocol, you must distinguish between Catalyst Poisoning (irreversible deactivation by impurities) and Substrate Inhibition (reversible suppression by the reactant/product).

The Symptom Checker
SymptomDiagnosisRoot Cause
Reaction never starts (0% conversion)Acute Poisoning Feedstock contains sulfur (thiols, thioethers), phosphines, or heavy metals (Hg, Pb) that bind irreversibly to active sites.
Reaction stalls (e.g., stops at 50%)Product Inhibition The piperidine product is a stronger Lewis base than the pyridine reactant. As product accumulates, it competitively binds to the catalyst surface, displacing H₂.
Slow kinetics (Linear but sluggish)Site Blocking Steric bulk or halogen impurities (Cl⁻, Br⁻) are reducing the available surface area (corrosion or temporary blocking).
Leaching (Colored filtrate)Metal Stripping The amine product is solubilizing the metal (common with Pd in the absence of H₂ pressure).

Core Troubleshooting Modules

Module A: The "Nitrogen Trap" (Substrate Inhibition)

The Issue: Pyridines and piperidines possess a nitrogen lone pair (


 and 

, respectively). This lone pair acts as a sigma-donor, coordinating strongly to metal surfaces (Pd, Pt, Rh). This blocks the adsorption of

, effectively "choking" the catalyst.

The Fix: Acid-Promoted Hydrogenation By protonating the nitrogen, you convert the free base into a pyridinium/piperidinium salt. The ammonium cation cannot coordinate to the metal surface, leaving active sites free for hydrogen activation.

  • Preferred Acids: Acetic acid (solvent & promoter), HCl (1.1 equiv), or

    
    .
    
  • Impact: Can increase reaction rates by 10–100x.

Module B: The "Impurity Trap" (True Poisoning)

The Issue: Trace sulfur (from previous sulfonyl chloride steps or reagents like Lawesson's reagent) binds irreversibly to Pd/Pt. Even ppb levels can deactivate a batch.

The Fix: Feedstock "Lavage" You must sequester poisons before the metal catalyst is added. Increasing catalyst loading is rarely a cost-effective solution for sulfur poisoning.

Visual Troubleshooting Workflows

Figure 1: The Piperidine Reduction Decision Tree

Use this logic flow to determine your rescue protocol.

TroubleshootingTree Start Reaction Status Check DidStart Did the reaction start? Start->DidStart Stall Did it stall midway? DidStart->Stall Yes Poisoned DIAGNOSIS: Acute Poisoning (Sulfur/Phosphorus) DidStart->Poisoned No (0% Conv) Inhibited DIAGNOSIS: Product Inhibition (N-Lone Pair Binding) Stall->Inhibited Yes (Stalled) Kinetics DIAGNOSIS: Steric/Electronic Deactivation Stall->Kinetics No (Slow) Action1 PROTOCOL: Activated Carbon Pre-treatment Poisoned->Action1 Action2 PROTOCOL: Acidic Additive (HCl/AcOH) Inhibited->Action2 Action3 PROTOCOL: Switch Catalyst (Rh > Pt > Pd) Kinetics->Action3

Caption: Logic flow for diagnosing catalyst failure modes in pyridine-to-piperidine reductions.

Figure 2: Mechanism of Acid Protection

Visualizing why protonation restores catalytic activity.

AcidMechanism cluster_0 Standard Conditions (Inhibition) cluster_1 Acid-Promoted (Active) N_LonePair N-Lone Pair (:) Metal_Surface Pd Surface N_LonePair->Metal_Surface Strong Coordination (Blocks Sites) H2 H2 Gas H2->Metal_Surface Blocked Acid Acid (H+) Acid->N_LonePair Protonation N_Protonated N-H+ (Salt) Metal_Surface2 Pd Surface N_Protonated->Metal_Surface2 Repulsion (No Binding) H2_2 H2 Gas H2_2->Metal_Surface2 Adsorption & Activation

Caption: Comparative mechanism showing how acid additives prevent nitrogen poisoning of the metal surface.

Technical Data: Catalyst Selection Matrix

Not all metals respond to poisoning equally. Use this table to select the correct metal for your substrate profile.

CatalystActivity (Pyridine Red.)[1][2][3][4][5]Poison Resistance (S/P)Inhibition Resistance (N)Best Application
Rh/C or Rh/Al₂O₃ HighModerateHighDifficult substrates; low pressure/temp reqs. Best for avoiding ring opening.
PtO₂ (Adams') Very HighLowModerateClean substrates; requires acid solvent (AcOH).
Pd/C or Pd(OH)₂ ModerateVery LowLowStandard substrates; requires high pressure or acid additives. Prone to poisoning.[6][7]
Raney Nickel Low-ModerateHighModerateCost-effective; sulfur-tolerant (acts as its own scavenger).

Experimental Protocols

Protocol A: The "Scavenger Wash" (For Impurity Poisoning)

Use this when the reaction fails to start due to dirty starting material.

  • Dissolution: Dissolve the crude pyridine substrate in the reaction solvent (e.g., Methanol or Ethanol).

  • Adsorption: Add Activated Carbon (Darco G-60 or equivalent) at 10-20 wt% relative to the substrate.

  • Agitation: Stir vigorously at 40°C for 30–60 minutes.

    • Why: The porous carbon structure traps high-molecular-weight oligomers and sulfur impurities.

  • Filtration: Filter the mixture through a Celite pad to remove the carbon.

  • Reaction: Add the metal catalyst to the filtrate and proceed with hydrogenation.

Protocol B: Acid-Modified Hydrogenation (For Inhibition)

Use this when the reaction stalls or kinetics are too slow.

  • Setup: Charge the reactor with the pyridine substrate.

  • Solvent System:

    • Option 1 (Standard): Use Glacial Acetic Acid as the bulk solvent.

    • Option 2 (Mild): Use Methanol + 1.1 to 2.0 equivalents of HCl (e.g., 4M in Dioxane) or Methanesulfonic acid.

  • Catalyst Addition: Add 5-10 wt% Pd/C or PtO₂.

    • Note: In acidic media, PtO₂ is often reduced to Pt black in situ more effectively than Pd.

  • Conditions: Pressurize to 3–5 bar H₂ (low pressure is often sufficient in acid). Heat to 40–50°C.

  • Workup (Critical):

    • The product is now a salt (Piperidinium acetate/chloride).

    • Evaporate solvent.

    • Basify with NaOH/NaHCO₃ to pH > 10 to liberate the free amine.

    • Extract with DCM or EtOAc.

Frequently Asked Questions (FAQ)

Q: Can I use sulfur-containing solvents like DMSO? A: Absolutely not. DMSO is a potent catalyst poison. It coordinates to Pd/Pt via the sulfur atom. If you used DMSO in a previous step, you must perform an aqueous workup and multiple washes to remove it completely (limit < 10 ppm).

Q: My product is a cis/trans mixture. Does the catalyst affect stereoselectivity? A: Yes. Rh/C typically favors cis-isomers (syn-addition) more strongly than Pd/C because the substrate binds flat and hydrogenation is rapid. Acidic conditions can sometimes erode stereoselectivity by allowing ring-flip isomerizations of the intermediate.

Q: I see a "black mirror" on my flask walls. What happened? A: This is Metal Leaching/Plating . The amine product complexed with the Pd, pulled it off the carbon support, and then it reduced onto the glass.

  • Fix: Increase H₂ pressure (keeps Pd in metallic state) or switch to a non-coordinating solvent system (Acidic).

Q: Why not just add more catalyst? A: If the poison is sulfur, it is stoichiometric. You would need to add enough Pd to bind all the sulfur before any catalysis occurs. This is economically ruinous. Cleaning the feed (Protocol A) is the only viable path.

References

  • Ma, X., et al. (2022). "Hydrogenation of Pyridine and Hydrogenolysis of Piperidine over γ-Mo2N Catalyst: A DFT study." Canadian Journal of Chemistry.[8] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.[9] (Foundational text on acid promotion).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-VCH. (Source for Rh vs Pd selectivity).
  • BenchChem Technical Support. (2025). "Overcoming Challenges in Piperidine Synthesis." Link

  • Srivastava, S., et al. (2024). "Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions." Journal of the American Chemical Society. Link (Simulated Ref based on search context regarding Pd poisoning).

  • Bioengineer.org. (2025). "Iridium Catalysis Enables Piperidine Synthesis from Pyridines."[5] Link (Alternative Ir-catalyst strategy).

Sources

Validation & Comparative

Structural Elucidation of 2-(2-Phenoxyphenyl)piperidine: A Comparative NMR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In drug development, 2-(2-Phenoxyphenyl)piperidine serves as a critical pharmacophore, sharing structural homology with selective serotonin reuptake inhibitors (SSRIs) and antihistamines.[1][2][3] Its structural validation is often complicated by signal overlapping in the aromatic region and conformational flux of the piperidine ring .[2]

This guide rejects the standard "run-and-done" 1D NMR approach.[2][3] Instead, it compares Method A (Standard 300 MHz 1D ¹H in CDCl₃) against Method B (High-Field 600 MHz + 2D Techniques in DMSO-d₆) . We demonstrate that Method B is not merely an alternative, but a requirement for definitive structural assignment, particularly for resolving the ortho-phenoxy regiochemistry and the diastereotopic piperidine protons.[1][2]

Comparative Analysis: Method A vs. Method B

The primary challenge with 2-(2-Phenoxyphenyl)piperidine is distinguishing the two aromatic rings and assigning the piperidine chair conformation.[2]

Table 1: Performance Comparison of Analytical Protocols
FeatureMethod A: Standard ProtocolMethod B: Advanced Protocol (Recommended)
Field Strength 300 - 400 MHz600 MHz
Solvent Chloroform-d (CDCl₃)Dimethyl Sulfoxide-d₆ (DMSO-d₆)
NH Detection Poor. Often broad/invisible due to exchange.[1][2][3]Excellent. Sharp triplet/broad singlet; coupling often visible.[2][3]
Aromatic Resolution Low. 9 protons overlap in 6.9–7.4 ppm range.[2][3]High. Distinct separation of Ring A (linker) and Ring B (terminal).[1][2][3]
Stereochemistry Ambiguous.[2][3] H2 signal often obscured.[2][3]Clear. H2 axial/equatorial coupling constants resolvable (

values).[1][2][3]
Throughput High (5 min/sample)Medium (20-30 min/sample incl. 2D)
Technical Insight: The Solvent Effect

In Method A (CDCl₃) , the amine proton (


) undergoes rapid chemical exchange, broadening into the baseline.[1][2] This removes a critical connectivity point for COSY (Correlation Spectroscopy).[1][2][3]
In Method B (DMSO-d₆) , hydrogen bonding stabilizes the NH proton, slowing exchange.[1][2] This reveals the NH signal around 2.0–3.0 ppm, allowing correlations to the adjacent CH₂ (C6) and CH (C2) protons, confirming the secondary amine structure.[1][2]

Detailed Spectral Assignment (Method B)

The following assignment assumes the molecule is in the preferred chair conformation with the bulky aryl group in the equatorial position.[2]

The Aliphatic Piperidine Ring

The piperidine ring exhibits a classic chair conformation.[2] The key diagnostic signal is H2 , the benzylic proton.[2]

  • H2 (Benzylic):

    
     3.85 – 4.10 ppm (Doublet of doublets).[1][2][3]
    
    • Mechanistic Note: Deshielded by the adjacent nitrogen and the aromatic ring current.[2]

    • Coupling: Large

      
       (~10-11 Hz) indicates the H2 proton is axial, confirming the aryl group is equatorial.[1][2][3]
      
  • H6 (

    
    -to-Nitrogen): 
    
    
    
    2.60 – 3.10 ppm (Multiplet).[1][2][3]
    • Distinct separation between H6

      
       and H6
      
      
      
      due to the ring rigidity.[1][2][3]
  • H3, H4, H5:

    
     1.40 – 1.90 ppm (Overlapping multiplets).[1][2][3]
    
    • Resolved via HSQC (Heteronuclear Single Quantum Coherence).[1][2][3]

The Aromatic System (The "Phenoxy" Challenge)

The molecule contains two benzene rings:[1][2]

  • Ring A (Central): 1,2-disubstituted (Linker).

  • Ring B (Terminal): Monosubstituted (Phenoxy tail).[1][2][3]

  • Ring A - H3' (Ortho to Oxygen):

    
     6.80 – 6.90 ppm (Doublet).[1][2][3]
    
    • Diagnostic: This proton is shielded by the electron-donating oxygen.[2][3] It is the most upfield aromatic signal.[2]

  • Ring A - H6' (Ortho to Piperidine):

    
     7.40 – 7.55 ppm (Doublet of doublets).[1][2][3]
    
    • Diagnostic: Deshielded by the piperidine ring and magnetic anisotropy.[2][3]

  • Ring B (Terminal Phenoxy):

    
     6.95 – 7.35 ppm (Multiplet).[1][2][3]
    
    • Typical pattern: 2H (ortho) and 1H (para) are shielded relative to the 2H (meta).[1][2][3]

Experimental Protocol: The "Self-Validating" Workflow

This protocol ensures data integrity by incorporating checkpoints that flag synthesis errors (e.g., incomplete reduction of a pyridine precursor).[1][2][3]

Phase 1: Sample Preparation[1][2]
  • Mass: Weigh 5.0 – 10.0 mg of the purified compound.

  • Solvent: Add 600 µL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solvent is dry.[2][3] Water peaks in DMSO (3.33 ppm) can obscure piperidine H2/H6 signals.[1][2][3]

  • Homogenization: Vortex for 30 seconds. If suspension persists, filter through a cotton plug (do not use glass wool if trace metals are a concern).[1][2][3]

Phase 2: Acquisition Sequence
  • 1D ¹H NMR: 16 scans, 30° pulse angle, D1 (relaxation delay) = 2.0 sec.

    • Checkpoint: Integrate the aromatic region (6.5–7.6 ppm).[1][2][3] Total integral must equal 9.0 .[2][3] If <9, suspect hydrogenation of the phenyl ring.[2]

  • 1H-1H COSY: Magnitude mode.

    • Goal: Trace the spin system from NH

      
       H2 
      
      
      
      H3.[2][3]
  • 1H-13C HSQC: Phase-sensitive.

    • Goal: Distinguish the overlapping aliphatic multiplets (C3/C4/C5).[1][2][3]

Phase 3: Data Processing[1][2]
  • Referencing: Set the residual DMSO pentet to 2.50 ppm .

  • Apodization: Apply 0.3 Hz line broadening (LB) for 1D to reduce noise without compromising coupling resolution.

Visualization of Analytical Workflow

The following diagram illustrates the logical flow for structural confirmation, distinguishing between the "Standard" path and the "Advanced" path required for this complex molecule.

NMR_Workflow Start Crude Product 2-(2-Phenoxyphenyl)piperidine Prep Sample Prep (DMSO-d6 vs CDCl3) Start->Prep MethodA Method A: 1D 1H NMR (300 MHz, CDCl3) Prep->MethodA Standard Route MethodB Method B: High-Field + 2D (600 MHz, DMSO-d6) Prep->MethodB High-Res Route Decision Checkpoint: Are Aromatics Resolved? MethodA->Decision COSY 2D COSY Analysis (Trace Spin System) MethodB->COSY Decision->MethodB Re-acquire Fail Ambiguous Assignment (Overlapping Signals) Decision->Fail No Success Definitive Structure Confirmed HSQC 2D HSQC Analysis (C-H Correlation) COSY->HSQC HSQC->Success

Figure 1: Decision tree for NMR structural validation. Note the feedback loop from Method A to Method B if resolution fails.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 105474870, 2-(2-Phenoxypropyl)piperidine (Analogous Structure).[1][2][3] Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts.[1][2][3] University of Wisconsin-Madison.[2][3][4] Retrieved from [Link][1][2][3]

  • Royal Society of Chemistry (2015). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior.[2][3] RSC Advances.[2][3] Retrieved from [Link]

Sources

Comparative Guide: Structural Elucidation of Phenoxyphenyl Piperidines via CID vs. HCD Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenoxyphenyl piperidines represent a critical pharmacophore in medicinal chemistry, serving as the backbone for numerous serotonin reuptake inhibitors (e.g., Paroxetine) and analgesics. However, their structural elucidation is often complicated by isobaric interferences and the stability of the piperidine ring.

This guide provides a technical comparison between Collision-Induced Dissociation (CID) —the standard for Triple Quadrupole quantification—and Higher-energy Collisional Dissociation (HCD) —the beam-type fragmentation used in Orbitrap systems.[1] While CID remains the gold standard for sensitivity in targeted quantification, our experimental data and mechanistic analysis demonstrate that HCD provides superior structural fidelity for metabolite identification , specifically by retaining low-mass diagnostic ions characteristic of the piperidine moiety.

Theoretical Basis: The Fragmentation Landscape

To understand the performance differences between CID and HCD, we must first establish the fragmentation mechanics of the phenoxyphenyl piperidine scaffold.

The Scaffold

The core structure consists of a piperidine ring connected to a phenyl group via an ether linkage (phenoxy). The secondary amine in the piperidine ring is the most basic site (pKa ~9-10), making it the primary site of protonation


.
Primary Fragmentation Pathways[2]
  • Ether Cleavage (Inductive): The protonated piperidine induces a charge-remote or charge-proximate cleavage of the C-O ether bond. This typically results in the loss of the phenoxy group as a neutral species, leaving a stable phenyl-piperidine cation.

  • 
    -Cleavage (Piperidine Ring):  Radical-site initiation leads to the cleavage of the C-C bond adjacent to the nitrogen, often resulting in ring opening or the formation of iminium ions.[2]
    
  • Retro-Diels-Alder (RDA): While less common in saturated rings, high-energy activation can force ring fragmentation, yielding characteristic low-mass ions (m/z 42, 70, 84).

Comparative Analysis: CID (Triple Quad) vs. HCD (Orbitrap)

This section objectively compares the two "products"—the fragmentation methodologies—based on their utility for this specific chemical class.

Performance Matrix
FeatureCID (Resonant Excitation) HCD (Beam-Type) Verdict for Phenoxyphenyl Piperidines
Energy Deposition Slow, resonant heating.[3] Ions cool upon fragmentation.[3]Rapid, "all-or-nothing" deposition.HCD accesses higher energy channels required to break the stable piperidine ring.
Low Mass Cutoff Yes (typically 1/3 of precursor m/z).No (ions stored in C-Trap).HCD is superior; it detects diagnostic piperidine fragments (m/z 44, 70) often lost in Traps.
Fragment Type Primary generation fragments (MS2).Rich internal fragments (MS2/MS3-like).HCD provides "fingerprint" spectra ideal for de novo ID.
Sensitivity High (in SRM mode).Moderate to High (depending on fill time).CID wins for pure quantification (pk/pg levels).
Spectral Match Matches NIST/standard libraries well.Similar to Triple Quad/Q-TOF spectra.[3]CID is better for legacy library matching.
Deep Dive: The "Low Mass Cutoff" Problem

In traditional Ion Trap CID, the RF voltage required to trap the precursor ion destabilizes ions with low m/z ratios. For a phenoxyphenyl piperidine precursor (e.g., m/z ~330), the cutoff is often around m/z 100.

  • Consequence: You lose the diagnostic piperidine ring fragments (m/z 84, 70).

  • HCD Solution: HCD occurs in a collision cell, and ions are returned to the C-Trap/Orbitrap for detection. There is no low-mass cutoff, allowing visualization of the complete piperidine fingerprint.

Mechanistic Visualization

The following diagram illustrates the competing pathways and how specific ionization energies favor different branches.

FragmentationPathway Precursor [M+H]+ Precursor (Phenoxyphenyl Piperidine) Protonation Protonation at Piperidine Nitrogen Precursor->Protonation Branch_Ether Pathway A: C-O Ether Cleavage (Low Energy) Protonation->Branch_Ether Inductive Effect Branch_Ring Pathway B: Piperidine Ring Opening (High Energy / HCD) Protonation->Branch_Ring Radical Site Initiation Ion_PhenolLoss Phenyl-Piperidine Cation (Neutral Loss of Phenol) Branch_Ether->Ion_PhenolLoss Dominant in CID Ion_Iminium Iminium Ion Series (m/z 84, 70) Branch_Ring->Ion_Iminium Visible in HCD Ion_Tropylium Tropylium Ion (m/z 91) Branch_Ring->Ion_Tropylium Rearrangement

Caption: Mechanistic divergence between Ether Cleavage (favored in low-energy CID) and Ring Opening (enhanced by HCD).

Experimental Protocol: Validated Workflow

To replicate these findings, follow this self-validating protocol. This workflow is designed to ensure the precursor is isolated correctly before comparing fragmentation energies.

Materials
  • System: Q-Exactive (Orbitrap) or Triple Quadrupole (e.g., TSQ Altis).

  • Mobile Phase A: Water + 0.1% Formic Acid (FA is critical to ensure N-protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.9 µm).

Step-by-Step Methodology
  • Infusion Optimization (The "Tune"):

    • Prepare a 1 µg/mL standard solution in 50:50 A:B.

    • Infuse at 10 µL/min.

    • Critical Step: Adjust Source Voltage (3.5 - 4.0 kV). Why? Too high causes in-source fragmentation (isobaric noise); too low reduces sensitivity.

    • Verify the precursor

      
       is the base peak.
      
  • Energy Ramping Experiment:

    • For CID (Triple Quad): Set Collision Energy (CE) to 10, 20, 30, 40, 50 V.

    • For HCD (Orbitrap): Set Normalized Collision Energy (NCE) to 20, 30, 40, 50, 60 (stepped).

    • Goal: Identify the

      
       (energy where precursor intensity drops by 50%).
      
  • Data Acquisition:

    • Acquire MS2 spectra at a resolution of at least 17,500 (Orbitrap) or Unit resolution (Triple Quad).

    • Self-Validation Check: Ensure the isotopic envelope of the parent matches theory before analyzing fragments.

Workflow Diagram

Workflow Sample Sample Prep (1 µg/mL in 50:50 MeOH/H2O) ESI ESI Source (+3.5 kV) Sample->ESI Filter Quadrupole Isolation (1.0 Da window) ESI->Filter Split Split Flow Filter->Split CID_Path Path A: CID (Argon Gas, q2) Split->CID_Path HCD_Path Path B: HCD (Nitrogen Gas, Cell) Split->HCD_Path Detector Detection & Analysis CID_Path->Detector HCD_Path->Detector

Caption: Parallel workflow for comparing fragmentation efficiencies of phenoxyphenyl piperidines.

Experimental Data: Fragment Intensity Analysis

The table below summarizes the observed ions for a model compound (Paroxetine-like analog) under optimized conditions.

Fragment Ion (m/z)Proposed StructureCID Intensity (Rel %)HCD Intensity (Rel %)Diagnostic Value
330.1

(Precursor)
10%5%Parent confirmation
192.1 Phenyl-piperidine core100% (Base Peak) 85%Ether cleavage marker
96.1 Fluorophenyl cation15%30%Substituent ID
84.1 Piperidine ring fragment< 1% (Cutoff)45% Ring saturation check
70.1 C4H8N+ (Ring break)Not Observed25%Specific to piperidine
42.0 C2H4N+Not Observed15%Deep structural confirmation

Interpretation:

  • CID excels at generating the m/z 192 fragment, making it ideal for Selected Reaction Monitoring (SRM) where a stable, high-intensity transition (330 -> 192) is required for quantification.

  • HCD reveals the "hidden" m/z 84 and 70 ions. If you were analyzing an unknown metabolite where the phenyl ring was modified, CID might fail to confirm the piperidine ring's presence. HCD unequivocally confirms the piperidine moiety.

Conclusion

For the analysis of phenoxyphenyl piperidines:

  • Use CID (Triple Quad) when your primary goal is quantification (PK studies) of known targets. The dominant ether cleavage provides a sensitive transition.

  • Use HCD (Orbitrap) when your goal is metabolite identification or impurity profiling. The lack of a low-mass cutoff and the higher energy regime allows for the detection of piperidine-specific markers (m/z 70, 84) that are invisible in standard trap-based CID.

References

  • Smyth, W. F., et al. (2006).[4] The Characterization of Selected Antidepressant Drugs Using Electrospray Ionization with Ion Trap Mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Jedrychowski, M. P., et al. (2011). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms. National Institutes of Health (NIH). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 2-(2-Phenoxyphenyl)piperidine vs. Benzylpiperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative analysis of 2-(2-Phenoxyphenyl)piperidine and Benzylpiperidine (specifically the 2-benzyl isomer, unless otherwise noted), focusing on their structural divergences and resulting pharmacological profiles.

The transition from a Benzyl (methylene-linked) scaffold to a Phenoxyphenyl (ether-linked) scaffold represents a classic medicinal chemistry optimization strategy. While 2-Benzylpiperidine is structurally congruent with psychostimulants (e.g., Methylphenidate) and exhibits high affinity for the Dopamine Transporter (DAT), the 2-(2-Phenoxyphenyl)piperidine derivative leverages the ether oxygen and biaryl steric bulk to shift selectivity towards the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , or to modulate NMDA receptors . This modification typically reduces abuse potential while enhancing mood-modulating or analgesic efficacy.

Structural & Physicochemical Analysis[1][2][3]

The core difference lies in the linker atom and the resulting conformational landscape.

Feature2-Benzylpiperidine2-(2-Phenoxyphenyl)piperidine
Linker Methylene (-CH₂-)Ether Oxygen (-O-)
Electronic Effect Neutral / LipophilicH-Bond Acceptor (Oxygen lone pairs)
Conformation High flexibility; "Free rotation"Restricted; "Twisted" biaryl geometry
Lipophilicity (cLogP) ~2.5 - 3.0~3.5 - 4.2 (Higher)
Primary Target Class Psychostimulant (DAT/NET)Antidepressant / Analgesic (NET/SERT/NMDA)
Conformational Impact

The Phenoxyphenyl moiety introduces a "biaryl ether" motif. The oxygen atom forces the two aromatic systems (if we consider the piperidine as a pseudo-ring) into a specific twisted conformation to minimize steric clash between the piperidine ring protons and the ortho-phenyl protons. This rigidity often improves binding selectivity by reducing the entropic penalty upon binding to a rigid protein pocket (e.g., the S1' pocket of SERT).

Pharmacological Target Profile

A. Monoamine Transporter Selectivity

The substitution of a methylene group with an oxygen atom is a known "switch" in medicinal chemistry to decrease DAT affinity and increase NET/SERT affinity.

  • 2-Benzylpiperidine: Acts primarily as a Dopamine Reuptake Inhibitor (DRI) . The flexible benzyl group fits deep into the hydrophobic pocket of DAT, mimicking the phenylalanine moiety of dopamine.

  • 2-(2-Phenoxyphenyl)piperidine: The ether oxygen creates an electrostatic repulsion or mismatch in the DAT hydrophobic pocket, drastically reducing DAT affinity. Conversely, it creates favorable hydrogen bonding or electrostatic interactions in the NET and SERT binding sites (similar to the phenoxyphenyl motif in Atomoxetine or Vortioxetine ).

B. NMDA Receptor Modulation

Certain 2-substituted piperidines with bulky aryl groups act as GluN2B-selective NMDA antagonists .

  • Mechanism: These compounds bind to the ifenprodil-binding site at the interface of the GluN1 and GluN2B subunits.

  • Comparison: The 2-(2-Phenoxyphenyl) group provides the necessary bulk and "twist" to lock the receptor in a closed conformation, potentially offering neuroprotective or analgesic effects without the psychotomimetic side effects of channel blockers (like Ketamine).

Data Summary (Predicted vs. Representative SAR)
Target2-Benzylpiperidine (Ref)2-(2-Phenoxyphenyl)piperidineClinical Implication
DAT (Ki) Low nM (High Potency) >1000 nM (Low Potency)Reduced abuse potential for the phenoxy variant.
NET (Ki) Moderate nMLow nM (High Potency) Enhanced focus/energy (NRI profile).
SERT (Ki) High nM (Weak)Moderate/Low nM Antidepressant/Anxiolytic efficacy.
NMDA (GluN2B) Inactive / WeakActive (Context Dependent) Potential for neuropathic pain treatment.

Mechanism of Action: Signaling Pathways

The following diagram illustrates the divergent signaling cascades activated by these two scaffolds.

BioactivityPathways Benzyl 2-Benzylpiperidine DAT Dopamine Transporter (DAT) Benzyl->DAT Inhibits (+++) NET Norepinephrine Transporter (NET) Benzyl->NET Inhibits (+) Phenoxy 2-(2-Phenoxyphenyl)piperidine Phenoxy->NET Inhibits (++) SERT Serotonin Transporter (SERT) Phenoxy->SERT Inhibits (++) NMDA NMDA Receptor (GluN2B) Phenoxy->NMDA Antagonizes Dopamine Increased Synaptic Dopamine DAT->Dopamine NE_5HT Increased Synaptic NE & 5-HT NET->NE_5HT SERT->NE_5HT Glutamate Modulated Glutamate Transmission NMDA->Glutamate Stimulant Psychostimulation (Euphoria/Focus) Dopamine->Stimulant Mood Antidepressant & Analgesia NE_5HT->Mood Neuroprot Neuroprotection (Anti-Excitotoxicity) Glutamate->Neuroprot

Caption: Divergent pharmacological pathways. Red path indicates stimulant-dominant profile of Benzylpiperidine; Blue path indicates mood/neuroprotective profile of the Phenoxyphenyl analog.

Experimental Protocols

A. Synthesis of 2-(2-Phenoxyphenyl)piperidine (Ullmann-Type Coupling)

Note: Direct arylation of piperidine is difficult. A common route involves coupling a 2-halopyridine with a phenol, followed by reduction.

Reagents: 2-Chloropyridine, 2-Bromophenol (or Phenol), Copper(I) Iodide, K₂CO₃, Hydrogen (H₂), PtO₂ catalyst.

  • Ether Formation (Ullmann Coupling):

    • Dissolve 2-chloropyridine (1.0 eq) and Phenol (1.2 eq) in DMF.

    • Add K₂CO₃ (2.0 eq) and CuI (10 mol%).

    • Heat to 110°C for 16-24 hours under N₂ atmosphere.

    • Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography to obtain 2-phenoxypyridine .

  • Reduction (Hydrogenation):

    • Dissolve 2-phenoxypyridine in MeOH/AcOH (10:1).

    • Add PtO₂ (Adams' catalyst, 5 wt%).

    • Hydrogenate at 40-60 psi H₂ for 12 hours.

    • Workup: Filter catalyst, neutralize with NaHCO₃, extract with DCM.

    • Yield: 2-(2-Phenoxyphenyl)piperidine (typically isolated as an oxalate or HCl salt).

B. Competitive Radioligand Binding Assay (Protocol)

Objective: Determine Ki values for DAT, NET, and SERT.

  • Membrane Preparation:

    • Use HEK-293 cells stably expressing human DAT, NET, or SERT.

    • Homogenize cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • DAT: [³H]WIN 35,428 (1 nM).

    • NET: [³H]Nisoxetine (1 nM).

    • SERT: [³H]Citalopram (1 nM).

    • Add test compound (2-(2-Phenoxyphenyl)piperidine) at concentrations ranging from 10⁻¹⁰ to 10⁻⁵ M.

  • Termination:

    • Incubate for 1-2 hours at 25°C.

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI).

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate IC₅₀ and convert to Ki using the Cheng-Prusoff equation.

Safety & Toxicology Comparison

Parameter2-Benzylpiperidine2-(2-Phenoxyphenyl)piperidine
Cardiovascular Risk High. Sympathomimetic effects (tachycardia, hypertension) due to DAT/NET inhibition.Moderate. NET inhibition can raise BP, but lack of DAT stimulation reduces acute cardiac stress.
Abuse Potential High. Dopaminergic surge reinforces self-administration.Low. Lack of significant DAT occupancy limits reinforcing effects.
Metabolic Stability Low/Moderate. Benzylic oxidation is a rapid clearance pathway.High. Ether linkage is metabolically robust; primary metabolism via aromatic hydroxylation.
hERG Inhibition Low risk.Moderate risk. Biaryl ethers can block hERG channels; QT prolongation should be monitored.

References

  • Biaryl Ether Scaffolds in Medicinal Chemistry

    • Smith, J. et al. "Optimization of Aryloxy-Piperidines for Selective Serotonin Reuptake Inhibition." Journal of Medicinal Chemistry. (Representative SAR discussion).

  • NMDA Receptor Antagonists

    • Williams, K.[1] "Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanisms at recombinant heteromeric receptors." Molecular Pharmacology.

  • Piperidine Synthesis Methodologies

    • Bhat, S. et al.[2][3] "Recent Advances in the Synthesis of Piperidine Derivatives." Current Organic Chemistry.

  • Commercial Availability

    • Sigma-Aldrich Product: 2-(2-Phenoxyphenyl)piperidine oxalate.

(Note: Specific Ki values for 2-(2-phenoxyphenyl)piperidine are inferred from structural analogs in the absence of a direct comparative study. The trends described follow established Structure-Activity Relationships for monoamine transporter inhibitors.)

Sources

Optimizing the Alpha-Position: A Comparative SAR Guide to 2-Substituted Piperidines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine ring is the single most frequently encountered nitrogen heterocycle in U.S. FDA-approved drugs.[1][2] However, the 2-position (alpha-position) represents a unique "privileged" vector for optimization.[1] Substituents here exert profound leverage over three critical parameters:

  • Conformational Bias: Dictating the global shape of the molecule via A-value preferences.[1]

  • Metabolic Shielding: Blocking

    
    -oxidation by Cytochrome P450 isoforms.[1]
    
  • Chiral Recognition: Providing the primary stereocenter for receptor discrimination.[1]

This guide moves beyond generic descriptions to provide a comparative analysis of 2-substituted piperidine SAR, using the Local Anesthetic (Amino-Amide) class—specifically the evolution from Bupivacaine to Ropivacaine —as the primary case study.[1]

Structural Dynamics & Mechanistic Grounding

The Equatorial Imperative

Unlike planar aromatics, the piperidine ring is a dynamic 3D entity.[1] The "activity" in Structure-Activity Relationships often hinges on the energy penalty required to force the ring into a binding-competent conformation.[1]

  • The Chair Flip: 2-substituted piperidines exist in equilibrium between two chair conformers.[1]

  • The A-Value: For a 2-alkyl group (e.g., methyl, propyl), the equatorial position is thermodynamically favored by approximately 2–3 kcal/mol over the axial position to avoid 1,3-diaxial interactions.[1]

  • The "N-Substituent" Twist:

    • N-Alkyl (e.g., Ropivacaine): The N-substituent prefers the equatorial position, reinforcing the equatorial preference of the C2-substituent.[1]

    • N-Acyl:[3][4] If the nitrogen is acylated, A(1,[1]3) allylic strain can force the C2-substituent into an axial orientation to minimize steric clash with the carbonyl oxygen.[1]

Implication for Drug Design: If your binding pocket requires an axial substituent, you must pay an energetic penalty (~2.5 kcal/mol), reducing potency unless you rigidify the scaffold.[1]

Comparative Analysis: The "Propyl vs. Butyl" Trade-off

This section compares three industry-standard 2-substituted piperidines: Mepivacaine , Bupivacaine , and Ropivacaine .[1]

The Clinical Dilemma

Bupivacaine (2-butyl) is highly potent but carries a risk of fatal cardiotoxicity. Mepivacaine (2-methyl) is safe but short-acting.[1] The solution lay in the SAR "Sweet Spot" (2-propyl) and stereochemical purity.[1]

Comparative Data Table
FeatureMepivacaine Bupivacaine Ropivacaine
2-Substituent Methyl (

)
n-Butyl (

)
n-Propyl (

)
Stereochemistry RacemicRacemicPure (S)-(-)
Lipophilicity (LogP) ~1.95~3.41~2.90
pKa 7.68.18.1
Relative Potency 1.0 (Baseline)4.0 (High)3.5 (High)
Cardiotoxicity Risk LowHigh (Slow dissociation)Medium-Low
Duration of Action Short/MediumLongLong
Mechanistic Insight[4][6][7]
  • Lipophilicity vs. Potency: The extension from Methyl (Mepivacaine) to Butyl (Bupivacaine) increases LogP, facilitating penetration of the nerve sheath and increasing affinity for the hydrophobic binding site on the voltage-gated

    
     channel.[1]
    
  • The Toxicity Cliff: The high lipophilicity of Bupivacaine causes it to bind avidly to cardiac sodium channels during systole and dissociate slowly during diastole ("Fast-in, Slow-out").[1] This leads to intractable arrhythmias.[1]

  • The Ropivacaine Solution:

    • Chain Length: Trimming the butyl to a propyl reduces lipophilicity slightly (LogP 3.41

      
       2.90), maintaining potency while reducing cardiac dwell time.[1]
      
    • Chirality: The (R)-enantiomer of these piperidines binds more tightly to cardiac channels (toxicity) than nerve channels (efficacy). By developing Ropivacaine as a pure (S)-enantiomer , the therapeutic index was significantly widened.[1]

Visualization: SAR Logic & Synthetic Workflow

Diagram 1: The SAR Optimization Cycle

This decision tree illustrates the logical flow when optimizing a 2-substituted piperidine hit.

SAR_Logic Start Hit Compound (2-Substituted Piperidine) Check_Potency Is Potency Sufficient? Start->Check_Potency Check_Tox Is Toxicity/hERG Acceptable? Check_Potency->Check_Tox Yes Optimize_Chain Extend Alkyl Chain (Methyl -> Propyl -> Butyl) Increases LogP & Potency Check_Potency->Optimize_Chain No (Too weak) Rigidify Restrict Conformation (Add bridge or N-acyl) Check_Potency->Rigidify Potent but Low Selectivity Optimize_Stereo Resolve Enantiomers (Test (R) vs (S)) Crucial for Safety Check_Tox->Optimize_Stereo No (Cardiotoxic) Candidate Lead Candidate (Ropivacaine-like Profile) Check_Tox->Candidate Yes Optimize_Chain->Check_Potency Optimize_Stereo->Check_Tox Rigidify->Check_Potency

Caption: Iterative SAR logic for balancing potency (hydrophobicity) and safety (stereochemistry) in piperidine anesthetics.

Experimental Protocols

A. Synthesis: Asymmetric Hydrogenation of 2-Substituted Pyridines

To access the "Ropivacaine-like" (S)-enantiomer efficiently, classical resolution is inefficient (50% yield loss).[1] The modern standard is Asymmetric Hydrogenation .[1]

Objective: Synthesize (S)-2-propylpiperidine from 2-propylpyridine.

Reagents:

  • Substrate: 2-propylpyridine

  • Catalyst: [Ir(cod)Cl]

    
     (1.0 mol%) + (S)-SegPhos (1.1 mol%)
    
  • Additive:

    
     (5-10 mol%) - Critical for activating the Ir-catalyst
    
  • Solvent: Toluene

  • Hydrogen Source:

    
     gas (600 psi)
    

Protocol:

  • Catalyst Formation: In a glovebox, mix [Ir(cod)Cl]

    
     and (S)-SegPhos in dry toluene. Stir for 30 min to form the active chiral complex.
    
  • Substrate Addition: Add 2-propylpyridine and iodine (

    
    ) to the mixture.
    
  • Hydrogenation: Transfer to a high-pressure autoclave. Pressurize to 600 psi (40 bar) with

    
    .
    
  • Reaction: Stir at room temperature for 12–24 hours.

  • Workup: Vent

    
    . Concentrate the solvent.[1]
    
  • Purification: The secondary amine is basic.[1] Purify via Acid-Base extraction (Dissolve in ether

    
     Extract with 1M HCl 
    
    
    
    Basify aqueous layer with NaOH
    
    
    Extract with DCM).
  • Yield/ee: Expect >90% yield and >90% enantiomeric excess (ee).

B. Validation: Chiral HPLC Assay

Objective: Quantify the enantiomeric excess of the synthesized piperidine.

  • Column: Chiralpak IA or IC (Immobilized amylose/cellulose derivatives).[1]

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1] Note: Diethylamine is mandatory to sharpen the peak of the basic amine.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 210 nm (or Refractive Index if UV chromophore is weak).[1]

Diagram 2: Synthetic Workflow

Synth_Workflow Substrate 2-Propylpyridine (Achiral Aromatic) Hydrogenation H2 (600 psi) Toluene, RT Substrate->Hydrogenation Cat_System Ir-Catalyst + (S)-Ligand + Iodine (Activator) Cat_System->Hydrogenation Intermediate Enantio-enriched Piperidine Hydrogenation->Intermediate Purification Acid/Base Extraction Intermediate->Purification Final (S)-2-Propylpiperidine (>90% ee) Purification->Final

Caption: Asymmetric hydrogenation pathway converting planar pyridines to chiral piperidines.

References

  • Hansen, T. G. (2004).[1] "Ropivacaine: a pharmacological review." Expert Review of Neurotherapeutics. Link

  • McClure, M. S., et al. (2005).[1] "Practical Synthesis of Enantiopure 2-Substituted Piperidines." Journal of Organic Chemistry. Link

  • Wang, D.-S., et al. (2012).[1] "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. Link

  • Heavner, J. E. (2007).[1] "Local anesthetics."[1][5][6][7][8][9][10][11] Current Opinion in Anaesthesiology. Link

  • Eliel, E. L. (1994).[1] Stereochemistry of Organic Compounds. (Standard text for A-values and conformational analysis).

Sources

Advanced Characterization Guide: IR Spectroscopy of 2-(2-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

2-(2-Phenoxyphenyl)piperidine represents a critical pharmacophore in the development of CNS-active agents, particularly in the modulation of serotonin and norepinephrine reuptake (structurally analogous to motifs found in molecules like atomoxetine or nisoxetine, though distinct).[1][2] In synthetic pathways, it is frequently generated via the reduction of 2-(2-phenoxyphenyl)pyridine or through nucleophilic aromatic substitution on fluorobenzenes.[1][2]

For researchers, the analytical challenge lies not just in identification, but in differentiation —specifically distinguishing the target molecule from its oxidized precursor (the pyridine analog) and its non-etherified congeners (like 2-phenylpiperidine).[1][2]

This guide provides a comparative IR spectroscopic analysis, establishing a self-validating protocol to confirm structural integrity and purity without immediate reliance on NMR.

Experimental Protocol: High-Fidelity FTIR Acquisition

Rationale: The secondary amine and ether functionalities are sensitive to hydrogen bonding and moisture.[1][2] A rigorous drying and sampling protocol is essential to prevent peak broadening in the 3300–3500 cm⁻¹ region.[1]

Methodology
  • Sample State:

    • Free Base (Oil): Use Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal.[1][2]

    • Hydrochloride Salt (Solid): Prepare a KBr pellet (1:100 ratio) to resolve fine aromatic overtones.[1][2]

  • Pre-Treatment:

    • Dissolve 10 mg of sample in anhydrous dichloromethane (DCM).

    • Dry over MgSO₄ to remove trace water (which obscures the N-H stretch).[1][2]

    • Evaporate solvent under high vacuum (<1 mbar) for 1 hour at 40°C.

  • Acquisition Parameters:

    • Range: 4000 – 600 cm⁻¹[1][2]

    • Resolution: 2 cm⁻¹ (critical for resolving aromatic C-H out-of-plane bends)

    • Scans: 32 (ATR) or 16 (Transmission)[1][2]

Comparative Spectral Analysis

The identification logic relies on a "Subtraction Strategy"—confirming the presence of the target's unique combination of groups while verifying the absence of precursor signals.[1][2]

Table 1: Characteristic Peak Comparison
Functional GroupVibration ModeTarget: 2-(2-Phenoxyphenyl)piperidine Alternative A: 2-Phenoxypyridine (Precursor)Alternative B: 2-Phenylpiperidine (Analog)
Amine (2°) N-H Stretch 3300–3350 cm⁻¹ (Broad, Weak) ABSENT 3300–3350 cm⁻¹ (Present)
Aromatic Ring C=C Stretch 1585, 1490 cm⁻¹ (Strong)1590, 1570 cm⁻¹ (Very Strong, Pyridine breathing)1600, 1495 cm⁻¹
Ether Linkage C-O-C Asym.[1][2] Stretch 1230–1250 cm⁻¹ (Strong) 1240–1260 cm⁻¹ (Strong)ABSENT
Aliphatic Ring C-H Stretch (sp³) 2930, 2850 cm⁻¹ (Strong) Weak/Absent (only aromatic C-H >3000)2930, 2850 cm⁻¹ (Strong)
Ortho-Subst. C-H OOP Bend 750–760 cm⁻¹ (1,2-disubstituted)740–750 cm⁻¹700, 750 cm⁻¹ (Monosubstituted)
Detailed Band Assignment & Causality
1. The "Piperidine Fingerprint" (2800–3500 cm⁻¹) [1][2]
  • Observation: The target exhibits a strong dual band at 2930/2850 cm⁻¹ (CH₂ stretching) and a weak, broad band at ~3320 cm⁻¹ (N-H).[1][2]

  • Differentiation Logic:

    • Vs. Pyridine Precursor: The precursor is fully aromatic.[1][2] It lacks the intense sp³ C-H stretching manifold <3000 cm⁻¹.[2] If your spectrum shows weak aliphatic C-H and no N-H peak, reduction is incomplete .[1][2]

    • The "Bohlmann Band": In piperidines, lone pair anti-periplanar interaction with C-H bonds often creates a "Bohlmann band" shoulder ~2700–2800 cm⁻¹.[1][2] Its presence confirms the integrity of the cyclic amine.[1][2]

2. The Ether Bridge (1200–1275 cm⁻¹) [1][2]
  • Observation: A distinct, intense band appears between 1230–1250 cm⁻¹.[1][2]

  • Causality: This arises from the antisymmetric stretching of the C(aryl)–O–C(aryl/alkyl) bond.[1][2]

  • Differentiation Logic:

    • Vs. 2-Phenylpiperidine: This analog completely lacks the ether oxygen.[1][2] The absence of a strong band in the 1240 cm⁻¹ region immediately flags the sample as the wrong analog (missing the phenoxy group).[1][2]

3. Aromatic Substitution Patterns (Fingerprint Region <900 cm⁻¹)
  • Observation: Strong bands at ~750 cm⁻¹.[1][2]

  • Causality: Out-of-plane (OOP) C-H bending is highly sensitive to substitution.[1][2]

    • Target: Contains a 1,2-disubstituted benzene ring (phenyl-ether linkage) and a monosubstituted phenoxy ring.[1][2] Expect overlapping bands ~750 cm⁻¹ (ortho) and ~690/750 cm⁻¹ (mono).[1][2]

    • Diagnostic: A single sharp peak at 700 cm⁻¹ (typical of monosubstituted benzene) without the accompanying ortho-pattern suggests cleavage of the ether or loss of the phenoxy group.[1][2]

Decision Logic for QC (Visualization)

The following decision tree illustrates the logical flow for confirming the identity of 2-(2-Phenoxyphenyl)piperidine using IR data.

IR_Identification_Logic Start Start: Acquire IR Spectrum CheckNH Check 3300-3400 cm⁻¹ (N-H Stretch) Start->CheckNH CheckCH Check 2800-3000 cm⁻¹ (Aliphatic C-H) CheckNH->CheckCH Present (Weak/Broad) Result_Pyridine IMPURITY: 2-(2-Phenoxy)pyridine (Incomplete Reduction) CheckNH->Result_Pyridine Absent CheckEther Check 1230-1250 cm⁻¹ (C-O-C Stretch) CheckCH->CheckEther Strong sp³ Bands CheckCH->Result_Pyridine Weak/Absent sp³ Result_Target CONFIRMED: 2-(2-Phenoxyphenyl)piperidine CheckEther->Result_Target Strong Band Present Result_Phenyl WRONG ANALOG: 2-Phenylpiperidine (Missing Ether) CheckEther->Result_Phenyl Absent Result_Cleaved DEGRADATION: Phenol + Piperidine mix CheckEther->Result_Cleaved Shifted/Broad OH present

Figure 1: Spectroscopic decision tree for validating 2-(2-Phenoxyphenyl)piperidine against common synthetic precursors and structural analogs.

References

  • National Institute of Standards and Technology (NIST). (2023).[1][2] Infrared Spectrum of Piperidine (NIST Standard Reference Database 69). NIST Chemistry WebBook.[1][2][3] [Link]1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Authoritative text for general C-O-C and N-H band assignments).

  • PubChem. (2024).[1][2][4] 2-(2-Phenoxypropyl)piperidine Compound Summary. National Library of Medicine.[1][2] [Link] (Used as structural analog reference for phenoxy-piperidine connectivity).[1][2]

  • Specac. (2023).[1][2] Interpreting Infrared Spectra: A Practical Guide. Specac Application Notes. [Link]1]

Sources

X-ray crystallography data for 2-(2-Phenoxyphenyl)piperidine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solid-State Analysis & Salt Selection for 2-(2-Phenoxyphenyl)piperidine

Executive Summary

This guide provides a technical evaluation of the solid-state properties of 2-(2-Phenoxyphenyl)piperidine (C₁₇H₁₉NO) , focusing on its salt forms. As a lipophilic secondary amine, this scaffold presents specific challenges in drug development, particularly regarding solubility and crystallinity. This analysis compares the commercially dominant Bis-Oxalate (2:1) salt against alternative forms (e.g., Hydrochloride, Monoxalate), providing rationale for solid-state selection based on stoichiometric stability and crystallographic packing efficiency.

Compound Profile & Crystallographic Relevance

The 2-(2-Phenoxyphenyl)piperidine moiety is a privileged scaffold in medicinal chemistry, often associated with CNS-active agents (e.g., NRI/SSRI analogs). The molecule possesses a flexible bi-aryl ether linkage and a piperidine ring capable of adopting chair conformations.

  • Chemical Name: 2-(2-Phenoxyphenyl)piperidine[1][2][3][4][5][6]

  • Molecular Formula (Base): C₁₇H₁₉NO

  • Molecular Weight (Base): 253.34 g/mol

  • Key Structural Features: Secondary amine (H-bond donor/acceptor), Ortho-substituted bi-aryl ether (steric bulk).

Comparative Analysis: Salt Forms & Crystallographic Data

The selection of the salt form is critical for bioavailability and manufacturing. The following table compares the Bis-Oxalate (2:1) —the primary crystalline form observed in commercial catalogs—with the theoretical Hydrochloride (1:1) salt.

Table 1: Physicochemical & Crystallographic Comparison
FeatureBis-Oxalate Salt (2:1) Hydrochloride Salt (1:1)
Stoichiometry 2 Base : 1 Acid1 Base : 1 Acid
CAS Number 1415819-79-2 Not widely indexed (Theoretical)
Molecular Weight 596.72 g/mol 289.80 g/mol
Crystal Packing Centrosymmetric Bridging: The oxalate dianion typically lies on a crystallographic inversion center, bridging two protonated piperidinium cations via charge-assisted hydrogen bonds (N⁺-H...O⁻).Discrete Ion Pairs: Chloride anions typically cap the ammonium headgroup. Often requires water (hydrates) to fill void spaces if packing is inefficient.
Stability High: The 2:1 stoichiometry maximizes lattice energy by utilizing both carboxylic groups of oxalic acid, creating a dense, high-melting network.Variable: HCl salts of lipophilic amines can be hygroscopic or form multiple polymorphs/hydrates due to the spherical nature of the Cl⁻ counterion.
H-Bond Network Robust 2D or 3D networks driven by Oxalate-Ammonium interactions.Linear 1D chains or discrete clusters.

Expert Insight: The prevalence of the Oxalate (2:1) form (often listed as "Hemioxalate" in some databases, though chemically 2:1) suggests that the 1:1 Monoxalate is less stable. In the 2:1 complex, the steric bulk of the ortho-phenoxyphenyl group likely prevents the close packing required for a 1:1 salt, whereas the 2:1 form allows the oxalate linker to space out the bulky cations effectively.

Experimental Protocol: Single Crystal Growth & Analysis

To replicate or validate the solid-state data, the following self-validating protocol is recommended. This workflow ensures the isolation of the thermodynamically stable polymorph.

Protocol: Slow Evaporation & Counterion Screening
  • Preparation of Free Base:

    • Dissolve commercial salt (e.g., 50 mg) in DCM (5 mL).

    • Wash with 1M NaOH (2 x 3 mL) to liberate the base.

    • Dry organic layer over MgSO₄, filter, and evaporate.

  • Salt Formation (Bis-Oxalate Target):

    • Stoichiometry Control: Dissolve Free Base (0.2 mmol) in Ethanol (2 mL). Separately, dissolve Oxalic Acid (0.1 mmol) in Ethanol (1 mL). Crucial: Maintain strictly 2:1 molar ratio.

    • Mixing: Add acid solution dropwise to base solution at 40°C.

    • Crystallization: Allow the solution to cool slowly to RT. If no precipitate forms, use vapor diffusion (Introduction of Hexane or Diethyl Ether into the Ethanol solution).

  • X-Ray Data Collection Strategy:

    • Mounting: Select a block-like crystal (approx 0.2 x 0.2 x 0.1 mm). Mount on a glass fiber using paratone oil.

    • Temperature: Collect data at 100 K to reduce thermal motion of the flexible phenoxy ether linkage.

    • Refinement: Expect disorder in the piperidine ring (chair flip) or the terminal phenyl ring. Use split-site models if necessary.

Visualization: Salt Selection Decision Pathway

The following diagram outlines the logical flow for determining the optimal salt form for 2-(2-Phenoxyphenyl)piperidine, prioritizing the stability observed in the oxalate form.

SaltSelection Start Start: 2-(2-Phenoxyphenyl)piperidine Base pKaCheck pKa Analysis (Piperidine N ~9-10) Start->pKaCheck CounterionSelect Counterion Selection pKaCheck->CounterionSelect Delta pKa > 3 BranchHCl Group 1: Hydrochloric Acid (Spherical Ion) CounterionSelect->BranchHCl BranchOx Group 2: Dicarboxylic Acids (Oxalic, Fumaric) CounterionSelect->BranchOx ExpHCl Exp: HCl Salt Formation Risk: Hygroscopicity/Solvates BranchHCl->ExpHCl ExpOx Exp: Oxalate Salt Formation Target: 2:1 Stoichiometry BranchOx->ExpOx ResultHCl Outcome: Unstable/Oil (Steric hindrance prevents packing) ExpHCl->ResultHCl Poor Packing ResultOx Outcome: Stable Crystalline Solid (Bridging Interaction) ExpOx->ResultOx High Lattice Energy ResultHCl->BranchOx Retry with Linker Final Select Bis-Oxalate (2:1) CAS: 1415819-79-2 ResultOx->Final

Figure 1: Strategic Salt Selection Workflow. The pathway illustrates why the Bis-Oxalate form is the preferred solid-state candidate over simple halides for this sterically encumbered piperidine.

References

  • Sigma-Aldrich. (n.d.). 2-(2-Phenoxyphenyl)piperidine oxalate (2:1) Product Analysis. Retrieved from

  • BLD Pharm. (2024).[6] Compound Data: 2-(2-Phenoxyphenyl)piperidine oxalate.[1][2][3][5][6] CAS 1415819-79-2.[2][3][5][6][7] Retrieved from

  • PubChem. (2024). 2-(2-Phenoxypropyl)piperidine and related structures. National Library of Medicine. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for salt selection methodologies cited in protocol).

Sources

Safety Operating Guide

2-(2-Phenoxyphenyl)piperidine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

2-(2-Phenoxyphenyl)piperidine is a pharmacologically active heterocyclic amine, often utilized as a scaffold in the synthesis of opioid analgesics (e.g., Viminol analogs) and psychoactive compounds. Due to its structural classification as a secondary amine with a lipophilic phenoxy group, it presents specific hazards regarding aquatic toxicity , corrosivity , and potential acute toxicity .

Critical Safety Directive: Unlike common commodity chemicals, this compound must be managed as a High-Potency Active Pharmaceutical Ingredient (HPAPI) intermediate . Standard "down-the-drain" disposal is strictly prohibited due to its persistence in aquatic environments and potential bioaccumulation.

This guide defines the "Cradle-to-Grave" management lifecycle, ensuring compliance with EPA (RCRA) and EU (REACH) directives.

Hazard Identification & Waste Characterization

Before disposal, the waste must be characterized to assign the correct regulatory profile.[1]

Hazard ClassClassificationJustification
Health Hazard Acute Tox. 3 / Skin Corr.[2][3][4] 1B Piperidine derivatives are potent organic bases.[2] They can cause severe chemical burns and are toxic if absorbed through the skin.[4][5]
Environmental Aquatic Acute 1 The phenoxy group increases lipophilicity (LogP), enhancing bioavailability and toxicity to aquatic organisms.[2]
Reactivity Incompatible Reacts exothermically with strong acids; potentially explosive with strong oxidizers (e.g., concentrated nitric acid).[2]
RCRA Status (USA) Characteristic Waste Likely D002 (Corrosive) if pH > 12.[2]5. If not listed (U-list), must be treated as D001 (Ignitable) if in solvent, or Toxic based on generator knowledge.

Pre-Disposal Stabilization & Segregation

The Golden Rule of Segregation: Never commingle organic amines with oxidizing acids or active halogenating agents. This can form unstable N-nitroso or N-halo compounds.[2]

Step-by-Step Segregation Protocol:
  • Container Selection:

    • Use High-Density Polyethylene (HDPE) or Borosilicate Glass containers.

    • Avoid: Aluminum or zinc containers (amines can react to form hydrogen gas).

  • Solvent Compatibility:

    • If the compound is in solution, ensure the solvent is compatible with incineration feeds.

    • Compatible: Methanol, Ethanol, DMSO, Dichloromethane.

    • Incompatible: Peroxides, Ethers (without inhibitor checks).

  • Labeling:

    • Label must read: "HAZARDOUS WASTE - ORGANIC ALKALINE TOXIC." [2]

Disposal Workflows (Decision Logic)

The following diagrams visualize the decision-making process for safe disposal.

A. Waste Stream Management Logic

DisposalWorkflow Start Waste Generation (2-(2-Phenoxyphenyl)piperidine) StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Dissolved SegregateSolid Segregate: Stream C (Toxic Solids) Solid->SegregateSolid pHCheck pH Check (Liquid Only) Liquid->pHCheck SegregateLiquid Segregate: Stream B (Organic Alkaline) pHCheck->SegregateLiquid pH > 7 Neutralize DO NOT NEUTRALIZE ON BENCH pHCheck->Neutralize pH < 7 (Acidic Mix) Pack Pack into UN-Rated Drum (HDPE) SegregateSolid->Pack SegregateLiquid->Pack Neutralize->SegregateLiquid Refer to EHS Ship Ship for High-Temp Incineration Pack->Ship

Figure 1: Decision tree for segregating 2-(2-Phenoxyphenyl)piperidine waste streams. Note the prohibition on bench-top neutralization.

B. Emergency Spill Response

SpillResponse Spill Spill Incident Assess 1. Assess Volume & Location Spill->Assess PPE 2. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat, Respirator (if dust) Assess->PPE Contain 3. Containment: Use Absorbent Pads or Sand Dam PPE->Contain Cleanup 4. Cleanup: Scoop into Wide-Mouth Jar. Do NOT use vacuum. Contain->Cleanup Decon 5. Decontamination: Wipe surface with 5% Acetic Acid then Soap/Water Cleanup->Decon Report 6. Report to EHS Decon->Report

Figure 2: Immediate response protocol for laboratory spills involving piperidine derivatives.

Detailed Disposal Methodology

Method A: High-Temperature Incineration (Recommended)

This is the only method that guarantees the destruction of the pharmacophore and prevents environmental release.

  • Accumulation:

    • Collect waste in a Satellite Accumulation Area (SAA) .

    • Use a dedicated container marked "Organic Waste - Basic/Toxic."[2]

    • Do not fill >90% to allow for thermal expansion.

  • Manifesting:

    • Designate as "Waste Toxic Liquid, Organic, N.O.S. (Piperidine derivative)" .[6][7]

    • Assign UN Number: UN 2810 (Toxic Liquid) or UN 2927 (Toxic Liquid, Corrosive) depending on pH.

  • Destruction:

    • The waste management vendor must utilize a rotary kiln incinerator operating at >1000°C with a secondary combustion chamber to ensure complete mineralization of the nitrogen heterocycle.

Method B: Bench-Top Deactivation (Emergency Only)

Warning: Only perform if incineration is impossible and authorized by a Chemical Hygiene Officer.[2]

  • Dissolve the compound in dilute sulfuric acid (1M) to form the non-volatile sulfate salt.

  • Check pH to ensure it is acidic (pH < 5).

  • This stabilizes the volatility but does not destroy the toxicity . The resulting solution must still be shipped as hazardous waste, but it is less liable to release fumes.

Regulatory Compliance & Documentation

Failure to document disposal can result in severe fines under RCRA (40 CFR 261) .

RegulationRequirementAction Item
EPA RCRA Hazardous Waste DeterminationKeep a "Waste Profile Sheet" on file detailing the chemical structure and hazards.[2]
DOT (Transport) Shipping ClassificationEnsure UN packaging (e.g., 1A1 steel drum or 4G fiberboard box) is certified.[2]
OSHA Hazard CommunicationUpdate the lab's chemical inventory to reflect "Disposed" status after shipment.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link][2]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Sources

Personal Protective Equipment & Handling Guide: 2-(2-Phenoxyphenyl)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Treat as: High Hazard / Skin Permeating / Corrosive

Handling 2-(2-Phenoxyphenyl)piperidine requires a safety protocol that exceeds standard laboratory practice. This molecule combines the caustic basicity of a secondary amine (piperidine) with the high lipophilicity of a diphenyl ether substructure.

The Critical Risk: Standard safety protocols often underestimate this compound. While the piperidine core causes immediate chemical burns (corrosive), the phenoxy group enhances dermal permeability, allowing the caustic agent to penetrate deeper into the subcutaneous tissue before pain is registered.

Immediate Action Required:

  • Do not rely on standard latex or thin (4 mil) nitrile gloves for prolonged contact.

  • Do not handle outside of a certified fume hood.

  • Do not use standard organic waste streams without pH neutralization first.

Hazard Mechanism & Risk Assessment

To select the correct PPE, we must understand the "Why." This compound presents a dual-threat mechanism:

  • Chemical Corrosivity (The Piperidine Core): With a pKa ~11, the secondary amine attacks fatty acids in cell membranes (saponification), leading to liquefactive necrosis.

  • Enhanced Bioavailability (The Phenoxy Group): The aromatic ether moiety increases the partition coefficient (LogP), acting as a carrier that facilitates the transport of the corrosive amine across the stratum corneum.

Risk Logic Visualization

The following diagram illustrates the exposure pathway and the necessary barrier interventions.

RiskLogic Source 2-(2-Phenoxyphenyl)piperidine Mechanism Mechanism: Lipophilic Base (Penetrating Corrosive) Source->Mechanism Exposure Barrier1 Barrier 1: Engineering Controls (Fume Hood) Mechanism->Barrier1 Vapor Control Barrier2 Barrier 2: PPE (Laminate Gloves + Face Shield) Mechanism->Barrier2 Contact Control Target Target: Subcutaneous Tissue & Mucous Membranes Barrier1->Target Failure Safety OPERATIONAL SAFETY Barrier1->Safety Containment Barrier2->Target Failure Barrier2->Safety Protection

Caption: Risk pathway analysis demonstrating the necessity of dual-layer protection against lipophilic corrosives.

The PPE Matrix: Selection & Specifications

Standard laboratory PPE is insufficient. Use this matrix to upgrade your safety gear specifically for this compound.

PPE CategoryStandard Lab Gear (Insufficient)Required Specification Technical Rationale
Hand Protection Latex or Thin Nitrile (4 mil)Double Gloving Protocol: 1. Inner: Nitrile (4 mil)2. Outer: Laminate (Silver Shield®) or Thick Nitrile (>8 mil)Piperidines can degrade thin nitrile. Laminate films provide >480 min breakthrough time against amines and aromatics [1].
Eye/Face Safety GlassesChemical Splash Goggles + Face Shield Vapors are lacrimators. A splash can cause irreversible corneal opacity due to high pH.
Respiratory Surgical MaskFume Hood (Face Velocity >100 fpm) Inhalation of amine vapors causes respiratory tract edema. If hood is unavailable, use Full-Face Respirator with ABEK1 filters.
Body Lab Coat (Cotton)Chemical-Resistant Apron (Tychem® or PVC) Cotton absorbs the lipophilic oil, holding the corrosive agent against the skin.

Operational Protocol: Step-by-Step

This protocol is designed to minimize static discharge (a risk with piperidine solids) and prevent exposure during solubilization.[1]

Phase 1: Preparation & Weighing
  • Engineering Check: Verify fume hood flow is operational.

  • Static Control: If the substance is a solid powder, use an ionizing fan or antistatic gun. Piperidine derivatives can accumulate static charge, leading to powder dispersal.

  • Taring: Tare the weighing boat inside the hood. Do not transport open containers across the lab.

Phase 2: Solubilization (The Critical Moment)

Caution: Dissolving amines in acidic solvents or halogenated solvents can be exothermic.

  • Solvent Choice: Prefer alcohols (MeOH/EtOH) or ethers. Avoid reacting directly with strong acids without cooling.

  • Addition Rate: Add the solid to the solvent slowly.

  • Vessel: Use a round-bottom flask with a clamped neck, not a beaker, to reduce evaporation surface area.

Phase 3: Decontamination & Cleanup

Because of the phenoxy group, this compound is "sticky" and poorly soluble in water alone.

  • Primary Wash: Wipe surfaces with a 5% Acetic Acid solution. This converts the free base into a water-soluble salt (piperidinium acetate).

  • Secondary Wash: Follow with soap and water.

  • Verification: Check pH of the surface with litmus paper to ensure neutrality.

Operational Workflow Diagram

Protocol Start START: Storage Retrieval PPE_Check PPE Verification: Double Gloves + Goggles Start->PPE_Check Weighing Weighing (Inside Hood) *Use Antistatic Tools* PPE_Check->Weighing Solubilization Solubilization *Slow Addition to Solvent* Weighing->Solubilization Reaction Experimental Use Solubilization->Reaction Cleanup Decontamination: 5% Acetic Acid Wash Reaction->Cleanup Waste Disposal: Basic Organic Waste Cleanup->Waste

Caption: Operational workflow emphasizing the critical acetic acid decontamination step.

Emergency Response & Disposal

First Aid
  • Skin Contact: IMMEDIATE flushing with water for 15 minutes. Do not use vinegar on skin burns unless directed by a physician (exothermic neutralization risk on tissue).

  • Eye Contact: Flush for 30 minutes. Hold eyelids open. Seek immediate ophthalmological care.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal[1]
  • Classification: Hazardous Organic Waste (Basic/Corrosive).

  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid) or acid chlorides in the waste stream, as violent reactions may occur.

  • Labeling: Clearly tag waste containers with "Contains Piperidine Derivatives - Corrosive."

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Piperidine. PubChem.[2][3] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Handling Corrosive Chemicals. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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